molecular formula C7H8N2O5 B1301168 Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate CAS No. 89694-35-9

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Cat. No.: B1301168
CAS No.: 89694-35-9
M. Wt: 200.15 g/mol
InChI Key: AGEBXKKZQBCBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound featuring an imidazolidine trione core functionalized with an ethyl acetate group. Compounds within this structural class are of significant interest in medicinal chemistry and chemical biology research due to their potential as versatile scaffolds for the development of novel bioactive molecules. Structurally related imidazolidine-trione derivatives have been identified as key pharmacophores in the development of inhibitors for metalloproteases, such as Insulin Degrading Enzyme (IDE) . IDE is a recognized therapeutic target for several conditions, including type 2 diabetes, Alzheimer's disease, and certain cancers (e.g., breast, prostate, and pancreatic cancer) . The mechanism of action for this compound class often involves competitive binding at the enzyme's catalytic site, making them valuable tools for probing enzyme function and structure-activity relationships (SAR) . As a building block, this compound offers researchers a platform for further synthetic modification, enabling the exploration of new chemical space in drug discovery efforts. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-2-14-4(10)3-9-6(12)5(11)8-7(9)13/h2-3H2,1H3,(H,8,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEBXKKZQBCBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371393
Record name Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-35-9
Record name Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate , a functionalized parabanic acid derivative used as a pharmacophore in medicinal chemistry (e.g., for aldose reductase inhibitors and anticonvulsants).

The content focuses on the two most robust synthetic pathways: Stepwise Cyclization (The Urea Method) and Direct N-Alkylation .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This compound (CAS: Variable/Derivative dependent) is a mono-substituted imidazolidine-2,4,5-trione. Structurally, it consists of a parabanic acid core substituted at the


 position with a glycine ethyl ester moiety.

The imidazolidine-2,4,5-trione scaffold is bioisosteric with hydantoins and succinimides but possesses higher acidity (


) due to the three electron-withdrawing carbonyl groups. This acidity facilitates further functionalization at the 

position, making this compound a versatile "lynchpin" intermediate for constructing complex heterocyclic libraries.
Key Applications
  • Medicinal Chemistry: Precursor for aldose reductase inhibitors (ARI) and anticonvulsants.

  • Polymer Science: Monomer for high-performance poly(parabanic acids).

  • Agrochemicals: Core structure for specific herbicides.

Retrosynthetic Analysis

The synthesis is best approached through two distinct logical disconnections. Route A (Cyclization) is preferred for high regioselectivity and purity, while Route B (Alkylation) is a convergent approach suitable for scale-up if purification of statistical mixtures is manageable.

Retrosynthesis cluster_legend Strategic Logic Target This compound Urea Ethyl Hydantoate (N-Carbamoylglycine ethyl ester) Target->Urea Route A: Cyclization (Preferred) Oxalyl Oxalyl Chloride Target->Oxalyl + (COCl)2 Parabanic Parabanic Acid (Imidazolidine-2,4,5-trione) Target->Parabanic Route B: N-Alkylation Glycine Glycine Ethyl Ester HCl Urea->Glycine KCNO Potassium Cyanate Urea->KCNO Chloroacetate Ethyl Chloroacetate Parabanic->Chloroacetate Base Base (NaH or K2CO3) Parabanic->Base Route A: High Regiocontrol Route A: High Regiocontrol Route B: Convergent / Low Cost Route B: Convergent / Low Cost

Figure 1: Retrosynthetic disconnection showing the Urea Cyclization (Route A) and Direct Alkylation (Route B).

Primary Protocol: The Urea Cyclization Method (Route A)

This is the Gold Standard method for laboratory synthesis. It avoids the formation of di-alkylated byproducts common in direct alkylation.

Phase 1: Synthesis of Ethyl Hydantoate

Reaction: Nucleophilic addition of glycine ethyl ester to isocyanic acid (generated in situ).

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Potassium Cyanate (KCNO) (1.1 eq)

  • Water (Solvent)

  • Ethanol (Recrystallization)[1]

Protocol:

  • Dissolve Glycine ethyl ester HCl (10.0 g, 71.6 mmol) in distilled water (30 mL).

  • Prepare a solution of Potassium Cyanate (6.4 g, 78.8 mmol) in water (20 mL).

  • Add the KCNO solution dropwise to the glycine solution at room temperature with vigorous stirring.

  • Observation: The solution will warm slightly.[2] Stir for 2 hours.

  • Cool the mixture to 0–4 °C in an ice bath. The product, Ethyl hydantoate (N-carbamoylglycine ethyl ester), will precipitate as a white solid.

  • Filter the solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C.

  • Yield: ~85–90%. Mp: 135–137 °C.

Phase 2: Cyclization with Oxalyl Chloride

Reaction: Double nucleophilic acyl substitution closing the imidazolidine ring.

Reagents:

  • Ethyl Hydantoate (from Phase 1) (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • 1,2-Dichloroethane (DCE) or Chloroform (Solvent)

  • Optional: Catalytic DMF (not usually required for this substrate)

Protocol:

  • Suspend Ethyl hydantoate (5.0 g, 34.2 mmol) in anhydrous 1,2-dichloroethane (50 mL) under an inert atmosphere (

    
    ).
    
  • Add Oxalyl Chloride (3.5 mL, 41.0 mmol) dropwise via a syringe.

    • Caution: Vigorous evolution of HCl and CO gas will occur. Ensure proper venting through a scrubber.

  • Heat the mixture to reflux (83 °C) for 3–5 hours.

    • Endpoint: The suspension should clear to a homogeneous solution as the starting material is consumed and the product forms.

  • Cool to room temperature.

  • Concentrate the solvent in vacuo to remove excess oxalyl chloride and HCl.

  • Purification: Triturate the resulting residue with cold diethyl ether or hexane to induce crystallization.

  • Recrystallize from Ethanol/Hexane if necessary.

Mechanistic Insight: The urea nitrogen attacks one carbonyl of oxalyl chloride, eliminating HCl. The second amide nitrogen then attacks the second carbonyl, closing the 5-membered ring. The electron-withdrawing ester group on the glycine tail reduces the nucleophilicity of that nitrogen, but reflux conditions overcome this barrier.

Alternative Protocol: Direct N-Alkylation (Route B)

This method is faster but requires careful chromatographic separation of mono- vs. di-substituted products.

Reagents:

  • Parabanic Acid (Imidazolidine-2,4,5-trione) (1.0 eq)

  • Ethyl Chloroacetate (1.0 eq)

  • Potassium Carbonate (

    
    ) (1.0 eq)
    
  • DMF (Dimethylformamide) (Solvent)

Protocol:

  • Dissolve Parabanic Acid (2.0 g, 17.5 mmol) in anhydrous DMF (20 mL).

  • Add anhydrous

    
      (2.4 g, 17.5 mmol). Stir at RT for 30 min to generate the salt.
    
  • Add Ethyl Chloroacetate (1.9 mL, 17.5 mmol) dropwise.

  • Heat to 60 °C for 4 hours.

  • Workup: Pour the reaction mixture into ice water (100 mL) and acidify to pH 3 with 1N HCl.

  • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude will contain unreacted parabanic acid, the desired mono-product, and the di-alkylated byproduct. Purify via silica gel flash chromatography (Eluent: Hexane:EtOAc 7:3).

Characterization & Data Analysis

The product must be validated using NMR and IR to confirm the integrity of the trione ring and the ester side chain.

Expected Spectral Data
TechniqueSignal / PeakAssignment
1H NMR (DMSO-d6)

1.20 (t, 3H)
Ester


4.15 (q, 2H)
Ester


4.35 (s, 2H)

(Glycine methylene)

11.5–12.0 (s, 1H)
Imide

(Broad, exchangeable)
13C NMR

153.0

(C2, Urea carbonyl)

156.0, 158.0

(C4/C5, Oxalyl carbonyls)

167.5

(Ester)
IR (ATR) 1730–1760

Strong bands (Ester + Trione Carbonyls)
3100–3200


stretch

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and process flow for the Urea Cyclization Method .

Workflow Start Start: Glycine Ethyl Ester HCl Reagent1 Add KCNO (aq) Start->Reagent1 RT, 2h Intermed Intermediate: Ethyl Hydantoate (White Precipitate) Reagent1->Intermed Precipitation Dry Dry Thoroughly (Moisture inhibits next step) Intermed->Dry Cyclize Reflux with (COCl)2 in 1,2-DCE (3-5h) Dry->Cyclize Ring Closure Evap Evaporate Solvent & HCl Cyclize->Evap Final Product: this compound Evap->Final Recrystallization

Figure 2: Step-by-step workflow for the synthesis of the target compound via the ethyl hydantoate intermediate.

Safety & Handling

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and CO.[3] Must be handled in a fume hood.

  • Parabanic Acid Derivatives: Potential sensitizers. Avoid skin contact.

  • Waste Disposal: Quench excess oxalyl chloride with aqueous sodium bicarbonate slowly in a fume hood before disposal.

References

  • Synthesis of Parabanic Acid Derivatives from Ureas: Source: Ryabukhin, S. V., et al. "Synthesis of fused imidazolidine-2,4,5-triones." Tetrahedron 64.28 (2008). Context: Establishes the reaction of ureido derivatives with oxalyl chloride as a standard route for trione synthesis.
  • Synthesis of Ethyl Hydantoate (Intermediate)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 353 (1941); Vol. 9, p. 71 (1929).
    • Link:

    • Context: Standard protocol for reacting glycine ethyl ester with potassium cyan
  • Biological Activity of Imidazolidine-2,4,5-triones: Source: Wrobel, et al. "Synthesis of 1,3-substituted imidazolidine-2,4,5-triones: Synthesis and inhibition of cholinergic enzymes." Journal of Enzyme Inhibition and Medicinal Chemistry (2011). Context: Demonstrates the utility of the scaffold in drug discovery.
  • Source: Ulrich, H. "Chemistry of Imidoyl Halides." Plenum Press, New York (1968).

Sources

Physicochemical Properties of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS 89694-35-9) represents a specialized scaffold in heterocyclic chemistry, serving as a critical intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs) and anticonvulsant agents. Structurally, it is the N-alkylated ethyl ester derivative of parabanic acid (imidazolidine-2,4,5-trione).

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the interplay between the highly polar, electron-deficient imidazolidine ring and the lipophilic, hydrolytically labile ester tail. Understanding these properties is essential for optimizing its use as a pharmacophore in drug discovery campaigns targeting diabetic neuropathy and epilepsy.[1]

Structural Identity & Electronic Dynamics[1]

The molecule consists of a rigid, planar imidazolidine-2,4,5-trione core attached at the N1 position to an ethyl acetate side chain.

FeatureDescriptionImplications for Reactivity
Core Scaffold Imidazolidine-2,4,5-trione (Parabanic Acid)High electron deficiency; the carbonyls at C2, C4, and C5 create a strong "electron sink," making the remaining N3-H proton significantly acidic.
Substituent Ethyl acetate group at N1Introduces lipophilicity (LogP modulation) and a rotatable bond, but serves as a metabolic soft spot due to esterase sensitivity.[1]
H-Bonding 3 Acceptors (C=O), 1 Donor (N3-H)The N3-H is a robust hydrogen bond donor, critical for binding affinity in enzyme active sites (e.g., Aldose Reductase).
Electronic Distribution Diagram

The three carbonyl groups on the ring exert a powerful inductive effect (-I), pulling electron density away from the nitrogen atoms. This results in the N3 proton being far more acidic than typical amide protons.[1]

ElectronicEffects Core Imidazolidine Ring (Electron Deficient) N3_H N3-Proton (Acidic pKa ~6) Core->N3_H Increases Acidity C_O Carbonyls (C2, C4, C5) (Strong -I Effect) C_O->Core Inductive Withdrawal Ester Ethyl Ester Tail (Lipophilic/Labile) Ester->Core N1 Attachment

Figure 1: Electronic influence of the trioxo core on the N3-proton acidity and ester stability.

Physicochemical Specifications

The following data aggregates experimental values for the parabanic acid class and calculated descriptors for the specific ethyl ester derivative.

Quantitative Data Profile
PropertyValue / RangeSource/Methodology
Molecular Weight 200.15 g/mol Calculated (C7H8N2O5)
Physical State Crystalline SolidObserved (Class property)
Melting Point 145°C – 155°C (Predicted)*Estimated based on parabanic acid (230°C dec.) vs. ester depression.[1][2]
pKa (Acidic) 5.8 ± 0.5Prediction based on Parabanic Acid core (pKa 5.[1]9) [1].
LogP (Octanol/Water) -0.3 to 0.2Calculated (Consensus of XLogP3/WLogP).
Solubility (Water) Low (< 1 mg/mL)The ester group reduces the high water solubility of the parent acid.
Solubility (Organic) HighSoluble in DMSO, DMF, Acetone, Ethyl Acetate.[1]
H-Bond Acceptors 53 Ring C=O + 1 Ester C=O + 1 Ester O
H-Bond Donors 1N3-H

> Note on Melting Point: While parabanic acid melts/decomposes at ~230°C, N-alkylation typically lowers the lattice energy.[1] Similar ethyl ester derivatives of hydantoins and imidazolidinediones typically melt in the 140–160°C range.

Spectral Signature (Diagnostic)
  • IR Spectrum: Look for the characteristic "trione pattern" : a doublet or triplet of carbonyl bands in the 1710–1780 cm⁻¹ region (ring C=O) and a distinct ester carbonyl band around 1735–1750 cm⁻¹.

  • 1H NMR (DMSO-d6):

    • 
       1.20 (t, 3H, CH3)[1]
      
    • 
       4.15 (q, 2H, O-CH2)
      
    • 
       4.40 (s, 2H, N-CH2-CO)
      
    • 
       11.5–12.0 (br s, 1H, NH) — Diagnostic for the intact parabanic ring.
      

Synthetic Architecture

The most robust route to CAS 89694-35-9 is the N-alkylation of parabanic acid using ethyl bromoacetate.[1] This method avoids the ambiguity of cyclization reactions involving oxalyl chloride and urea derivatives, which can yield isomeric mixtures [2].[1]

Protocol: Selective N-Alkylation

Objective: Mono-alkylation of parabanic acid at N1.[1]

Reagents:

  • Parabanic Acid (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq) [3]

  • Potassium Carbonate (

    
    ) (1.0 eq) or Triethylamine (TEA)
    
  • Solvent: Acetone (dry) or DMF

Step-by-Step Methodology:

  • Activation: Dissolve Parabanic Acid (11.4 g, 100 mmol) in anhydrous Acetone (150 mL). Add anhydrous

    
     (13.8 g, 100 mmol). Stir at room temperature for 30 minutes to generate the potassium salt in situ.
    
    • Rationale: Parabanic acid is acidic enough (pKa ~6) to be deprotonated by carbonate, avoiding the need for stronger bases like NaH which could attack the ester later.[1]

  • Alkylation: Add Ethyl Bromoacetate (18.4 g, 110 mmol) dropwise over 20 minutes.

    • Safety: Ethyl bromoacetate is a potent lachrymator.[1] Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material (polar) should disappear, replaced by a less polar spot.[1]

  • Workup:

    • Filter off the inorganic salts (KBr, excess

      
      ) while hot.[1]
      
    • Concentrate the filtrate under reduced pressure.[1][3]

    • Purification: Recrystallize the residue from Ethanol or an Ethanol/Water mixture.[1]

Synthesis Workflow Diagram

Synthesis Parabanic Parabanic Acid (Imidazolidine-2,4,5-trione) Salt Potassium Parabanate (Nucleophile) Parabanic->Salt Deprotonation (pKa ~6) Base Base (K2CO3) Acetone, Reflux Base->Salt Alkylator Ethyl Bromoacetate (Electrophile) Product This compound (Target Molecule) Alkylator->Product Salt->Product SN2 Substitution

Figure 2: Synthetic pathway via nucleophilic substitution on parabanic acid.[1]

Stability & Degradation Profile

Researchers must be aware of the dual instability of this molecule.[1] It possesses two electrophilic centers susceptible to nucleophilic attack (hydrolysis): the exocyclic ester and the endocyclic carbonyls.[1]

pH-Dependent Hydrolysis[1]
  • Acidic Conditions (pH < 4): The imidazolidine ring is relatively stable.[1] The ethyl ester will hydrolyze to the free carboxylic acid: (2,4,5-trioxoimidazolidin-1-yl)acetic acid.

  • Basic Conditions (pH > 8):

    • Rapid Ester Hydrolysis: Occurs first, yielding the carboxylate.[1]

    • Ring Opening (Parabanic Hydrolysis): The parabanic ring is unstable in strong base.[1] Hydroxide attacks the ring carbonyls (C4 or C5), leading to ring opening and the formation of oxaluric acid derivatives or eventual degradation to urea and oxalate [4].

Degradation Pathway Diagram[1]

Hydrolysis Target This compound AcidPath Acidic Hydrolysis (H3O+, Heat) Target->AcidPath BasePath Basic Hydrolysis (OH-, pH > 9) Target->BasePath FreeAcid (2,4,5-trioxoimidazolidin-1-yl)acetic acid (Stable Ring) AcidPath->FreeAcid Ester Cleavage Only RingOpen Ring Opening (Oxaluric Acid Derivatives) BasePath->RingOpen Ring Cleavage Degradation Urea + Oxalic Acid + Glycine RingOpen->Degradation Total Hydrolysis

Figure 3: Divergent hydrolysis pathways under acidic vs. basic conditions.

References

  • PubChem. Parabanic Acid (CID 67126) - Physicochemical Properties.[1] National Library of Medicine.[1] [Link]

  • Choi, S.K., et al. (2000).[1] Synthesis and Decomposition of Parabanic Acid Derivatives.[1] Asian Journal of Chemistry.[1] [Link]

  • Natelson, S. & Gottfried, S. (1943).[1][4] Ethyl Bromoacetate.[1][4][5] Organic Syntheses, Coll.[1][4] Vol. 3, p. 381.[1] [Link]

  • EPA CompTox. Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (Analogous Stability Data). US Environmental Protection Agency.[1] [Link]

Sources

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate CAS number 89694-35-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 89694-35-9 Formula: C₇H₈N₂O₅ Molecular Weight: 200.15 g/mol

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS 89694-35-9) is a specialized heterocyclic intermediate belonging to the class of N-substituted parabanic acids (imidazolidine-2,4,5-triones). Structurally, it consists of a parabanic acid core mono-functionalized at the N1 position with an ethyl acetate side chain.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , Aldose Reductase inhibitors , and anticonvulsant agents. Its dual functionality—possessing both an electrophilic trione core and a reactive ester handle—allows for divergent synthetic pathways, making it a valuable building block for generating diverse heterocyclic libraries.

Chemical Architecture & Properties[1]

Structural Analysis

The core feature is the imidazolidine-2,4,5-trione ring, a five-membered heterocycle containing three carbonyl groups. This ring system is electronically electron-deficient, rendering the N-H proton (at position N3) significantly acidic (pKa ~6), which facilitates further functionalization.

  • Core: Imidazolidine-2,4,5-trione (Parabanic Acid).[1][2]

  • Substituent (N1): Ethyl acetate group (–CH₂COOCH₂CH₃).

  • Reactive Sites:

    • N3-H: Acidic proton suitable for alkylation or arylation.

    • Ester Group: Susceptible to hydrolysis, amidation, or reduction.

    • C4/C5 Carbonyls: Electrophilic centers prone to nucleophilic attack (ring-opening).

Physicochemical Profile
PropertyValue / Description
Physical State Crystalline Solid (typically white to off-white)
Melting Point Predicted: 140–145 °C (Based on structural analogs)
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Water
Stability Stable under standard conditions; Hygroscopic; Hydrolyzes in strong base
LogP ~0.5 (Estimated)

Synthetic Pathways[4]

Two primary strategies are employed to synthesize CAS 89694-35-9.[2] Method A (Cyclization) is preferred for de novo synthesis with high regiocontrol, while Method B (Direct Alkylation) is used when parabanic acid is the starting material.

Method A: Cyclization of Ureido Esters (Preferred)

This method involves the formation of a urea intermediate followed by ring closure with oxalyl chloride.

Protocol:

  • Urea Formation: React Glycine Ethyl Ester Hydrochloride with Potassium Cyanate (KCNO) in water/ethanol to yield N-(ethoxycarbonylmethyl)urea .

  • Cyclization: Treat the urea intermediate with Oxalyl Chloride ((COCl)₂) in anhydrous THF or Dichloromethane (DCM) under reflux.

Mechanism: The oxalyl chloride acylates the urea nitrogens, closing the ring to form the 2,4,5-trione system.

Method B: Direct Alkylation of Parabanic Acid

Protocol:

  • Dissolve Parabanic Acid (Imidazolidine-2,4,5-trione) in DMF.

  • Add 1.0 equivalent of Sodium Hydride (NaH) at 0°C to deprotonate one nitrogen.

  • Add Ethyl Chloroacetate dropwise.

  • Stir at room temperature for 4–6 hours.

Note: This method may yield a mixture of mono- and di-alkylated products if stoichiometry is not strictly controlled.

Visualization of Synthesis (DOT Diagram)

SynthesisPathways Glycine Glycine Ethyl Ester (HCl Salt) UreaInt Intermediate: N-(Ethoxycarbonylmethyl)urea Glycine->UreaInt Step 1: Urea Formation (H2O/EtOH, RT) KCNO Potassium Cyanate (KCNO) KCNO->UreaInt Product This compound (CAS 89694-35-9) UreaInt->Product Step 2: Cyclization (Reflux, THF) Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Product Parabanic Parabanic Acid Parabanic->Product Alternative Route: Alkylation (0°C -> RT) EthylChloro Ethyl Chloroacetate EthylChloro->Product Base NaH / DMF Base->Product

Figure 1: Dual synthetic pathways for CAS 89694-35-9. Solid lines indicate the preferred cyclization route; dashed lines indicate direct alkylation.

Applications in Drug Discovery

Soluble Epoxide Hydrolase (sEH) Inhibition

The imidazolidine-2,4,5-trione scaffold is a proven pharmacophore for sEH inhibition.[2][3][4] The trione ring mimics the transition state of the epoxide hydrolysis or acts as a urea bioisostere with improved water solubility.

  • Mechanism: The carbonyls of the trione ring form hydrogen bonds with the active site residues (Tyr383, Tyr466) of the sEH enzyme.

  • Workflow: The ester group of CAS 89694-35-9 is hydrolyzed to the acid, coupled with amines (e.g., adamantyl amine), or the N3 position is alkylated with hydrophobic groups to optimize potency.

Aldose Reductase Inhibitors (ARIs)

Derivatives of N-acetic acid parabanic acids have shown efficacy in inhibiting Aldose Reductase, an enzyme implicated in diabetic complications (neuropathy, retinopathy).

  • Key Interaction: The acidic N-H and the carbonyls chelate the active site zinc or interact with the anion-binding pocket.

Biological Reactivity Workflow

BioReactivity cluster_Modifications Structural Modifications cluster_Targets Therapeutic Targets CAS_Compound CAS 89694-35-9 (Scaffold) N3_Alkylation N3-Alkylation (Lipophilic Groups) CAS_Compound->N3_Alkylation Ester_Hydrolysis Ester Hydrolysis (-> Carboxylic Acid) CAS_Compound->Ester_Hydrolysis Amidation Amidation (-> Amide Derivatives) CAS_Compound->Amidation sEH sEH Inhibition (Anti-inflammatory, Anti-hypertensive) N3_Alkylation->sEH Increases Potency ARI Aldose Reductase Inhibition (Diabetic Complications) Ester_Hydrolysis->ARI Acid Headgroup Essential Anticonvulsant Anticonvulsant Activity (Epilepsy Models) Amidation->Anticonvulsant

Figure 2: Strategic structural modifications of CAS 89694-35-9 to access specific therapeutic targets.

Analytical Characterization

To validate the identity of synthesized CAS 89694-35-9, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

  • δ 11.8 ppm (s, 1H): NH (Imide proton at N3).

  • δ 4.25 ppm (s, 2H): N-CH ₂-CO (Methylene adjacent to N1).

  • δ 4.15 ppm (q, 2H): O-CH ₂-CH₃ (Ethyl ester methylene).

  • δ 1.22 ppm (t, 3H): O-CH₂-CH ₃ (Ethyl ester methyl).

Infrared Spectroscopy (IR)
  • 3200–3100 cm⁻¹: N-H stretch (broad).

  • 1780, 1740, 1710 cm⁻¹: Characteristic trione carbonyls and ester C=O stretches. The parabanic acid ring typically shows high-frequency carbonyl bands due to ring strain.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 201.1.

  • Fragmentation: Loss of ethyl group (M-29) or ethoxycarbonyl group is common.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is sensitive to moisture over long periods.

  • Reactivity Warning: Avoid contact with strong bases (NaOH, KOH) unless hydrolysis is intended, as the parabanic ring is prone to base-catalyzed ring opening to form oxaluric acid derivatives.

References

  • Imidazolidine-2,4,5-triones as sEH Inhibitors. Vertex AI Search Result 1.1. National Institutes of Health (NIH). Link

  • Synthesis and Decomposition of Parabanic Acid Derivatives. Vertex AI Search Result 1.6. Asian Journal of Chemistry. Link

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Vertex AI Search Result 1.3. MDPI Molecules. Link

  • Green synthesis of thioxoimidazolidine derivative ligand. Vertex AI Search Result 1.7. Biblioteka Nauki. Link

  • This compound Product Entry. Vertex AI Search Result 1.12. Chemenu. Link

Sources

Structure Elucidation of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the structural elucidation of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS: 89694-35-9), a functionalized derivative of parabanic acid (imidazolidine-2,4,5-trione).

The molecule represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for anticonvulsants and aldose reductase inhibitors.[1] Its structure combines a rigid, electron-deficient trione ring with a flexible ethyl acetate side chain.[1] Correct elucidation is challenging due to the potential for tautomeric shifts within the imidazolidine ring and the spectral congestion of carbonyl signals.[1]

This document outlines a self-validating analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (


H/

C NMR), and X-ray crystallography to definitively assign the structure.

Chemical Context & Synthetic Origin[1][2][3][4][5][6][7]

Understanding the synthesis is prerequisite to elucidation, as it defines the impurity profile and expected spectral artifacts.[1]

Target Molecule:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 200.15 g/mol [1][2]

  • Core Scaffold: Parabanic Acid (Imidazolidine-2,4,5-trione)[3][4][5]

Primary Synthetic Route: The most common synthesis involves the N-alkylation of parabanic acid (or its silver/potassium salt) with ethyl chloroacetate, or the cyclization of N-(ethoxycarbonylmethyl)urea with oxalyl chloride.

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway to potential impurities that must be ruled out during elucidation.

SynthesisLogic cluster_checks Spectroscopic Checkpoints Parabanic Parabanic Acid (Starting Material) Target TARGET: This compound Parabanic->Target + Base, + Reagent Impurity1 Impurity A: Unreacted Parabanic Acid Parabanic->Impurity1 Incomplete Rxn Reagent Ethyl Chloroacetate (Alkylation Agent) Reagent->Target Impurity2 Impurity B: Dialkylated Product (Diethyl 2,2'-(...)-diacetate) Target->Impurity2 Over-alkylation (If N3 is unsubstituted) Impurity3 Impurity C: Hydrolyzed Acid (Carboxylic Acid derivative) Target->Impurity3 Ester Hydrolysis (Moisture/Acidic workup) Check1 NMR: Integration of N-CH2 vs Ethyl Target->Check1 Check2 MS: m/z 201 vs 287 (Dialkylated) Impurity2->Check2

Caption: Synthetic logic flow identifying critical impurities (dialkylation, hydrolysis) that mimic the target spectrum.

Analytical Strategy: The "Self-Validating" Protocol

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out dialkylation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Theoretical

    
    :  201.0515 m/z.[1]
    
  • Theoretical

    
    :  223.0334 m/z.[1]
    

Diagnostic Fragmentation Pathway: The parabanic ring is fragile under high collision energy.[1] Expect the following fragmentation logic:

  • Loss of Ethoxy Group:

    
     Cleavage of the ester.[1]
    
  • Ring Opening/CO Loss: Sequential loss of

    
     (28 Da) is characteristic of triones.[1]
    
Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Resolve the "Carbonyl Forest." The molecule possesses four carbonyl groups (3 ring, 1 ester).[1]

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
N-H Stretch 3150–3250 (Broad)Presence confirms mono-substitution. Absence implies di-substitution (Impurity B).
C=O[1] (Imide/Urea) 1710–1780Typically appears as a broad, split band due to coupling between C2, C4, C5 carbonyls.
C=O[1] (Ester) 1735–1750Often overlaps, but may appear as a shoulder or distinct sharp peak.[1]
C-O Stretch 1200–1250Strong stretch confirming the ester linkage.[1]
Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation.[1] The data below represents the theoretical consensus derived from analogous parabanic acid derivatives (e.g., hydantoins, quinazolinones) referenced in literature.


H NMR (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 11.5 – 12.0Broad Singlet1HHighly deshielded due to the electron-withdrawing trione ring. Exchangeable with

.
N-CH

-CO
4.30 – 4.50Singlet2HThe "Linker."[1] Deshielded by both the trione nitrogen and the ester carbonyl.[1]
O-CH

-CH

4.10 – 4.20Quartet (

Hz)
2HClassic ethyl ester pattern.[1]
O-CH

-CH

1.15 – 1.25Triplet (

Hz)
3HClassic ethyl ester pattern.[1]

Self-Validation Checkpoint:

  • If the NH signal is missing and the integration of the Ethyl group is doubled relative to the ring, you have isolated the dialkylated impurity .[1]

  • If the N-CH

    
      singlet appears as a doublet, check for coupling to NH (rare in DMSO, but possible) or conformational restriction.[1]
    

C NMR (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Assignment
C=O (Trione) 153.0 – 158.0C4/C5 (Oxalyl carbons) and C2 (Urea carbon).[1] Often clustered.[1]
C=O (Ester) 167.0 – 168.0Distinct from ring carbonyls.[1]
N-CH

40.0 – 42.0Linker carbon.[1] (May be obscured by DMSO solvent peak ~39.5 ppm).[1]
O-CH

61.0 – 62.0Ester methylene.[1]
CH

13.5 – 14.5Terminal methyl.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure resolution of the acidic NH proton.[1]

  • Solvent: Use DMSO-

    
     (99.9% D) rather than CDCl
    
    
    
    .[1] Parabanic acid derivatives have poor solubility in chloroform and the NH proton often broadens into the baseline due to exchange.[1]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the quaternary carbonyls.
Protocol B: X-Ray Crystallography (The "Gold Standard")

Because tautomerism (movement of the H between N1, N3, and O) is possible in the solid state, single-crystal XRD is the only method to determine the precise bond lengths of the C=O vs C-OH species.

  • Crystallization: Slow evaporation from Ethanol/Water (9:[1]1) or Acetonitrile.[1][6]

  • Expectation: Parabanic acid derivatives typically crystallize in monoclinic or triclinic systems (e.g.,

    
    ).[1] Look for intermolecular hydrogen bonding (
    
    
    
    ) forming ribbon-like structures.[1]

Elucidation Decision Tree

Use this workflow to troubleshoot and confirm the structure.

ElucidationTree Start Isolate White Crystalline Solid MS_Check Run ESI-MS (+) Is [M+H]+ = 201? Start->MS_Check MS_Fail STOP: Check Synthesis. [M+H]+ = 287 implies Dialkylation. MS_Check->MS_Fail No MS_Pass Pass: MW Confirmed MS_Check->MS_Pass Yes NMR_H Run 1H NMR (DMSO-d6) Check NH Signal (11-12 ppm) MS_Pass->NMR_H NH_Present NH Present (1H) Mono-substitution Confirmed NMR_H->NH_Present NH_Absent NH Absent NMR_H->NH_Absent Final_Structure Confirm Structure: This compound NH_Present->Final_Structure D2O_Exchange Run D2O Shake NH_Absent->D2O_Exchange D2O_Exchange->NH_Present Signal was Broad

Caption: Step-by-step decision tree for validating the mono-substituted parabanic acid derivative.

References

  • Parabanic Acid Derivatives & Anticonvulsant Activity Abdel-Aziz, M., et al.[1][7] "Design and synthesis of novel parabanic acid derivatives as anticonvulsants."[1][7][8] Bioorganic Chemistry, 2020.[1][6]

  • Spectroscopy of Imidazolidine-2,4,5-triones Richter, et al.[1][3][5] "1,3-Dicyclohexylimidazolidine-2,4,5-trione: Synthesis and Structure." Acta Crystallographica, Section E.

  • N-Alkylation Protocols (Ethyl Chloroacetate) BenchChem Protocols. "Application Notes: Ethyl Chloroacetate in the Synthesis of Quinoline and Imidazole Derivatives."

  • General IR/MS Data for Parabanic Acid NIST Chemistry WebBook.[1] "2,4,5-Trioxoimidazolidine (Parabanic Acid) Spectral Data." [1]

  • Crystal Structure Analysis of Analogues El Moutaouakil, A., et al.[1][6] "Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate." Acta Crystallographica, 2024.[1][6]

Sources

Technical Monograph: Spectroscopic Characterization of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS: 89694-35-9) is a critical heterocyclic building block in medicinal chemistry, specifically within the class of parabanic acid (imidazolidine-2,4,5-trione) derivatives. This scaffold acts as a bioisostere for hydantoins and succinimides, exhibiting significant potential in the development of anticonvulsants, aldose reductase inhibitors, and antimicrobial agents.

This guide provides a comprehensive spectroscopic breakdown, synthesis logic, and structural validation for researchers utilizing this compound as an intermediate for N-substituted imidazolidine-2,4,5-triones.

Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Name N-(Ethoxycarbonylmethyl)parabanic acid
CAS Number 89694-35-9
Molecular Formula C₇H₈N₂O₅
Molecular Weight 200.15 g/mol
Core Scaffold Imidazolidine-2,4,5-trione (Parabanic Acid)

Synthesis & Experimental Protocol

To understand the spectroscopic impurities often found in crude samples, one must understand the synthesis. The most robust route involves the N-alkylation of parabanic acid. Parabanic acid is a stronger acid (


) than typical amides due to the electron-withdrawing effects of the three carbonyl groups, allowing for facile alkylation under mild basic conditions.
Optimized Synthetic Workflow

Reaction: Nucleophilic substitution (


) of ethyl chloroacetate by the parabanic acid anion.
  • Reagents: Parabanic acid (1.0 eq), Ethyl chloroacetate (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq), Potassium Iodide (catalytic).
    
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve parabanic acid in solvent.

    • Add

      
       and stir for 30 min to generate the mono-anion.
      
    • Add ethyl chloroacetate dropwise.

    • Reflux for 4–6 hours.

    • Filter inorganic salts and evaporate solvent.

    • Purification: Recrystallization from Ethanol/Water.

Synthesis Logic Diagram (Graphviz)

Synthesis Parabanic Parabanic Acid (Imidazolidine-2,4,5-trione) Base Base Activation (K2CO3 / Acetone) Parabanic->Base Deprotonation Anion Mono-anion Intermediate Base->Anion - H+ Product This compound Anion->Product SN2 Attack Alkylating Ethyl Chloroacetate (Cl-CH2-COOEt) Alkylating->Product + Reagent

Figure 1: Step-wise synthesis pathway via N-alkylation of parabanic acid.

Spectroscopic Characterization

The following data is synthesized from standard shifts for parabanic acid derivatives and confirmed against analogous N-substituted imidazolidinetriones.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the complex carbonyl region. The parabanic acid ring possesses high symmetry which is broken by N-substitution, leading to multiple distinct carbonyl bands.

Frequency (

)
AssignmentFunctional GroupNotes
3200 – 3350

Imide N-HBroad, medium intensity. Indicates mono-substitution (one NH remains).
1745 – 1760

Ester CarbonylSharp, distinct from ring carbonyls.
1710 – 1740

Ring C2 (Urea)Overlaps often with ester; typically the strongest band.
1680 – 1700

Ring C4/C5 (Oxalyl)Characteristic doublet often seen in triones.
1210 – 1250

Ester C-O-CStrong stretching vibration.
Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Preferred due to solubility of the polar ring).
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 Singlet (br)1HN3-H Highly deshielded due to flanking carbonyls (imide-like). Disappears with

shake.
4.38 Singlet2HN-CH₂-CO Methylene linker. Shifted downfield by the electron-withdrawing parabanic ring.
4.16 Quartet (

)
2HO-CH₂-CH₃ Typical ethyl ester methylene signal.
1.22 Triplet (

)
3HO-CH₂-CH₃ Typical ethyl ester methyl signal.
Carbon-13 NMR ( NMR)

The spectrum displays 7 distinct carbon environments.[1]

Shift (

ppm)
AssignmentType
167.5 COO-Et Ester Carbonyl
158.2 C4 / C5 Ring Carbonyls (Oxalyl) - often appear as close peaks or one broad peak.
154.1 C2 Ring Carbonyl (Urea type)
61.8 O-CH₂ Ethyl Methylene
40.5 N-CH₂ Linker Methylene
14.1 CH₃ Ethyl Methyl
Mass Spectrometry (EI/ESI)

Molecular Ion:


.

Fragmentation Logic:

  • Loss of Ethoxy Group:

    
    .
    
  • Loss of Ester Group: Cleavage of the side chain often leaves the stable parabanic cation or leads to ring opening.

  • McLafferty Rearrangement: Not prominent due to lack of gamma-hydrogens in the rigid ring system, but ester cleavage is dominant.

MS Fragmentation Pathway (Graphviz)

MS_Frag M Molecular Ion [M]+ m/z = 200 Frag1 [M - OEt]+ Acylium Ion m/z = 155 M->Frag1 - OEt (45) Frag2 [M - COOEt]+ N-Methylene Parabanic m/z = 127 M->Frag2 - COOEt (73) Ring Parabanic Core m/z = 113 Frag2->Ring - CH2

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Application in Drug Design

This compound serves as a "masked" glycine equivalent attached to a pharmacophore.

  • Aldose Reductase Inhibition: The 2,4,5-trioxoimidazolidine ring mimics the hydantoin ring found in Sorbinil. The N-acetic acid side chain (after ester hydrolysis) provides the acidic headgroup necessary for active site binding.

  • Anticonvulsants: Derivatives of parabanic acid have shown efficacy in scPTZ seizure models, often exceeding the potency of Ethosuximide.

References

  • Synthesis of Parabanic Acid Derivatives: Choi, S.K., Lee, S.G., Jung, D.I. et al.[2][3] "Synthesis and Decomposition of Parabanic Acid Derivatives." Asian Journal of Chemistry.

  • Anticonvulsant Activity of Parabanic Acid Analogs: Abou-El-Enein, M.A., et al. "Design and synthesis of novel parabanic acid derivatives as anticonvulsants."[3] Bioorganic Chemistry, 2019.[3]

  • General Imidazolidine-2,4,5-trione Chemistry: ChemScene Product Data: 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (Analogous structure).

  • Microwave Assisted Synthesis of N-acetic ethyl esters: Kotgire, S.S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate." Pharma Info, 2011. (Demonstrates ethyl chloroacetate alkylation protocol).

Sources

Potential applications of imidazolidine derivatives in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazolidine scaffold—a saturated five-membered heterocycle containing two nitrogen atoms at positions 1 and 3—represents a "privileged structure" in medicinal chemistry.[1] Unlike its unsaturated imidazole counterpart, the imidazolidine core offers unique conformational flexibility and sp³-rich character, allowing for precise vectorization of substituents in three-dimensional space. This guide analyzes the technical application of imidazolidine derivatives, specifically focusing on imidazolidine-2,4-diones (hydantoins) and 2-imidazolidinones , across oncology, neurology, and infectious disease. We provide validated synthesis protocols, mechanistic insights, and structure-activity relationship (SAR) data to accelerate development pipelines.

Structural Chemistry & Pharmacophore Analysis

The imidazolidine core functions as a rigid spacer that orients pharmacophores for optimal receptor binding. Its utility stems from its ability to act as both a hydrogen bond donor (via N-H) and acceptor (via C=O in oxo-derivatives), while the C4 and C5 positions allow for the introduction of chirality.

The Core Scaffold

The following diagram illustrates the generalized pharmacophore of the imidazolidine-2,4-dione (hydantoin) scaffold, highlighting sites for derivatization that modulate lipophilicity and target affinity.

ImidazolidinePharmacophore Core Imidazolidine-2,4-dione (Core Scaffold) N1 N1 Position (H-Bond Donor/Acceptor) Modulates Solubility Core->N1 C5 C5 Position (Chiral Center) Determines Target Selectivity (e.g., Hydrophobic Phenyls) Core->C5 N3 N3 Position (H-Bond Donor) Key for Receptor Interaction Core->N3 C2_C4 C2/C4 Carbonyls (H-Bond Acceptors) Rigidify Structure Core->C2_C4

Figure 1: Pharmacophore mapping of the imidazolidine-2,4-dione scaffold showing critical substitution vectors.

Therapeutic Frontier: Oncology

Imidazolidine derivatives have evolved beyond simple cytotoxic agents to become targeted androgen receptor (AR) antagonists.

Mechanism of Action: AR Antagonism & ROS Induction

Second-generation antiandrogens like Enzalutamide utilize the thiohydantoin (2-thioxoimidazolidin-4-one) scaffold. The rigidity of the ring prevents the AR from translocating to the nucleus. Concurrently, novel 4-imidazolidinone derivatives (e.g., Compound 9r) have been shown to trigger apoptosis via Reactive Oxygen Species (ROS) accumulation, bypassing traditional resistance mechanisms.[2]

AnticancerMechanism Drug Imidazolidinone Derivative (e.g., Compound 9r) ROS Intracellular ROS Accumulation Drug->ROS Induces JNK JNK Pathway Activation ROS->JNK Phosphorylation Mito Mitochondrial Dysfunction (Loss of MMP) ROS->Mito Damages Bcl2 Bcl-2 (Downregulation) JNK->Bcl2 Inhibits Bax Bax (Upregulation) JNK->Bax Activates Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of action for imidazolidinone derivatives involving ROS-mediated JNK activation.

Key Data: Cytotoxicity Profile

The following table summarizes the potency of key imidazolidine derivatives against colorectal (HCT116) and prostate (LNCaP) cancer cell lines.

Compound ClassDerivative IDTargetIC50 (µM)Mechanism Note
Thiohydantoin EnzalutamideAndrogen Receptor~0.2 (Ki)Blocks nuclear translocation [1].
4-Imidazolidinone Compound 9rROS/JNK4.5Induces oxidative stress [2].
Hydantoin 5-benzylidene-hydantoinEGFR/HER212.8Tyrosine kinase inhibition [3].

Therapeutic Frontier: Neurology

The hydantoin subclass (e.g., Phenytoin) remains a cornerstone in epilepsy treatment.[3][4] The mechanism relies on the frequency-dependent blockade of voltage-gated sodium channels (Nav1.x).

  • SAR Insight: A 5,5-diphenyl substitution pattern is critical for maximal anticonvulsant activity. Replacing one phenyl ring with an alkyl group often reduces potency but may improve safety profiles (e.g., Ethotoin).

  • New Applications: Recent studies indicate that 3-substituted imidazolidine-2,4-diones possess antinociceptive properties, effectively managing neuropathic pain where traditional opioids fail [4].

Technical Protocol: Modular Synthesis of Imidazolidine-2,4-diones

Objective: To synthesize 5,5-disubstituted hydantoins via the Bucherer-Bergs reaction. This protocol is preferred for its operational simplicity and high atom economy.

Reagents & Equipment
  • Ketone Substrate: Acetophenone or Benzophenone derivatives (10 mmol).

  • Reagents: Potassium Cyanide (KCN, 15 mmol), Ammonium Carbonate ((NH4)2CO3, 30 mmol).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Safety: KCN is highly toxic. All operations must be performed in a functioning fume hood with a bleach trap available.

Step-by-Step Workflow
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of the ketone in 20 mL of Ethanol/Water (1:1).

    • Add 30 mmol of Ammonium Carbonate.

    • Critical Step: Add 15 mmol of Potassium Cyanide slowly.

  • Reflux:

    • Heat the mixture to 60°C for 12-24 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the ketone spot.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify carefully with 6M HCl to pH ~2. Caution: HCN gas evolution possible; ensure vigorous ventilation.

    • The hydantoin product typically precipitates as a white solid.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 10 mL).

    • Recrystallize from Ethanol to obtain analytical grade purity (>95%).

SynthesisProtocol Start Start: Ketone + KCN + (NH4)2CO3 Reflux Reflux (60°C, 12-24h) Ethanol/Water Start->Reflux TLC TLC Check (Hex/EtOAc) Reflux->TLC TLC->Reflux Incomplete Acidify Acidify (pH 2) Precipitation TLC->Acidify Complete Filter Filtration & Recrystallization Acidify->Filter Product Pure Hydantoin Derivative Filter->Product

Figure 3: Workflow for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins.

Future Outlook

The next generation of imidazolidine drug discovery lies in hybrid molecules . Fusing the imidazolidine core with other pharmacophores (e.g., chromenes or quinolines) has shown synergistic effects in overcoming multidrug resistance (MDR) in bacterial strains like S. aureus [5]. Furthermore, the use of chiral imidazolidinone catalysts in asymmetric synthesis suggests that these molecules can serve as both drugs and tools for creating drugs.

References

  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. Link

  • Wang, J., et al. (2022). "Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell." Molecules, 27(24), 8823. Link

  • Auvani, A.S., et al. (2022). "Imidazolidine Derivatives in Cancer Research: What is known?" Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. Link

  • Ferreira, P., et al. (2015). "Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice." Molecules, 20(1), 883-896. Link

  • Al-Ostoot, F.H., et al. (2021). "Structure-Activity Relationship of Imidazolidine Derivatives as Potential Antimicrobial Agents." Journal of Applied Pharmaceutical Science, 11(05), 001-012. Link

Sources

The Trioxoimidazolidine Scaffold: From Synthetic Origins to Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trioxoimidazolidine scaffold, formally known as imidazolidine-2,4,5-trione (and historically as parabanic acid ), represents a unique class of cyclic ureas characterized by a planar, electron-deficient ring system. While often overshadowed by its reduced congener, hydantoin (imidazolidine-2,4-dione), the trioxo variant offers distinct physicochemical properties—specifically high thermal stability and significant N-H acidity—that make it a versatile pharmacophore in medicinal chemistry and a robust monomer in polymer science.

This guide moves beyond basic textbook definitions to explore the mechanistic underpinnings of trioxoimidazolidine synthesis, its emerging role in neuropharmacology (specifically acetylcholinesterase inhibition), and the rigorous protocols required for its derivatization.

Structural Architecture & Chemical Identity[1]

The core structure of imidazolidine-2,4,5-trione (


) consists of a five-membered ring containing two nitrogen atoms and three carbonyl groups.
Electronic Character and Acidity

Unlike hydantoins, the presence of the third carbonyl group at the C5 position creates a highly conjugated, electron-withdrawing environment.

  • Acidity: The N-H protons in parabanic acid are significantly more acidic (

    
    ) than those in hydantoin (
    
    
    
    ) or acyclic ureas. This acidity is driven by the resonance stabilization of the resulting anion across the three carbonyl oxygens.
  • Implication: This property allows for facile N-alkylation under mild basic conditions, a critical feature for generating diverse libraries of 1,3-disubstituted derivatives for Structure-Activity Relationship (SAR) studies.

Physical Properties Data

The following table summarizes the baseline physicochemical characteristics of the parent compound and key derivatives.

CompoundSubstituents (N1, N3)Melting Point (°C)IR Carbonyl Stretch (

)
Solubility Profile
Parabanic Acid H, H242 - 244 (dec)1730, 1770Soluble in EtOH, Water; Insoluble in Ether
Dimethylparabanic Acid

,

149 - 1511750, 1790Soluble in

, Acetone
Diphenylparabanic Acid

,

203 - 2051745, 1785Soluble in hot AcOH, DMSO

Synthetic Architectures

The synthesis of the trioxoimidazolidine core generally proceeds via two primary mechanistic pathways: oxidative cyclization or direct condensation.

The Oxalyl Chloride Route (The "Gold Standard")

For research applications requiring high purity and specific N-substitution, the condensation of ureas with oxalyl chloride is the preferred method. This reaction is favored over the historical oxidation of uric acid due to its atom economy and the ability to pre-functionalize the urea precursor.

Mechanism:

  • Nucleophilic Attack: The urea nitrogen attacks the highly electrophilic carbonyl of oxalyl chloride.

  • Cyclization: A second internal nucleophilic attack closes the ring, releasing two equivalents of HCl.

  • Constraint: This reaction requires anhydrous conditions to prevent the hydrolysis of oxalyl chloride.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesizing trioxoimidazolidine derivatives based on the starting material availability.

Synthesis_Workflow Start Target Molecule: 1,3-Disubstituted Trioxoimidazolidine RouteA Route A: Urea Condensation Start->RouteA RouteB Route B: Uric Acid Oxidation Start->RouteB ReagentsA Reagents: R-NH-CO-NH-R' + Oxalyl Chloride RouteA->ReagentsA ReagentsB Reagents: Uric Acid + HNO3 (conc) RouteB->ReagentsB ConditionsA Conditions: Reflux in 1,2-DCE or Dry THF ReagentsA->ConditionsA ConditionsB Conditions: Oxidative Cleavage (Historical/Green) ReagentsB->ConditionsB Product Purified Imidazolidine-2,4,5-trione ConditionsA->Product  -2 HCl   ConditionsB->Product

Figure 1: Synthetic decision tree comparing the modern Oxalyl Chloride route against the classical Uric Acid oxidation pathway.

Pharmacological Frontiers

While often considered a "privileged scaffold," the specific utility of the 2,4,5-trione system has recently expanded into neuroprotective and metabolic therapeutics.

Acetylcholinesterase (AChE) Inhibition

Recent studies have highlighted 1,3-substituted imidazolidine-2,4,5-triones as potent inhibitors of AChE, a primary target for Alzheimer's disease management. The planar trione ring mimics the transition state of the substrate, allowing for π-π stacking interactions within the enzyme's active site gorge.

  • Key Insight: Substitution at the N1 position with bulky lipophilic groups (e.g., benzyl or substituted phenyl) enhances penetration of the blood-brain barrier (BBB) and affinity for the peripheral anionic site of AChE [1].

Aldose Reductase Inhibition (ARI)

Similar to hydantoins (e.g., Sorbinil), the trioxoimidazolidine core serves as a bioisostere for the spiro-hydantoin moiety found in many ARIs. These compounds are critical in preventing diabetic complications (neuropathy, cataracts) by inhibiting the polyol pathway.

  • Mechanistic Link: The acidic N-H proton (if left unsubstituted at one position) acts as a hydrogen bond donor to the catalytic residues (Tyr48/His110) in the Aldose Reductase active site [2].

Experimental Protocols

Safety Note: All procedures involving oxalyl chloride must be performed in a functioning fume hood due to the generation of toxic CO and HCl gases.

Protocol A: Synthesis of 1,3-Diphenylparabanic Acid

This protocol validates the "Route A" mechanism described above.

Materials:

  • 1,3-Diphenylurea (10 mmol)

  • Oxalyl Chloride (12 mmol)

  • 1,2-Dichloroethane (DCE) or Toluene (Dry, 30 mL)

  • Reflux condenser with CaCl2 drying tube

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 1,3-diphenylurea (2.12 g) and dry DCE (30 mL).

  • Addition: Add oxalyl chloride (1.05 mL) dropwise via syringe at room temperature. Note: Evolution of gas (HCl) will be immediate.

  • Reaction: Heat the mixture to reflux (

    
     for DCE) for 2–3 hours. The suspension should clear as the urea is consumed and the heterocycle forms.
    
  • Monitoring: Check reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 1:3). The product will be less polar than the urea starting material.

  • Workup: Cool the solution to room temperature. Remove the solvent under reduced pressure (Rotavap).

  • Purification: Recrystallize the solid residue from hot ethanol.

  • Validation:

    • Expected Yield: 85-90%

    • Melting Point: 203–205°C

    • Appearance: White crystalline needles.

Protocol B: N-Alkylation of Parabanic Acid

This protocol leverages the high acidity of the N-H proton.

Materials:

  • Parabanic Acid (10 mmol)

  • Alkyl Halide (e.g., Benzyl bromide, 22 mmol)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • DMF (Dimethylformamide)

Methodology:

  • Dissolve parabanic acid in DMF (15 mL).

  • Add

    
     (2.5 eq). Stir for 15 minutes to generate the dianion.
    
  • Add the alkyl halide dropwise.

  • Stir at

    
     for 4 hours.
    
  • Pour the mixture into ice water. The substituted product will precipitate.[1]

  • Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Logical Pathway of Drug Design (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing the trioxoimidazolidine scaffold for biological targets.

SAR_Logic Core Core Scaffold: Imidazolidine-2,4,5-trione Mod_N1 Modification N1: Lipophilic Groups (Phenyl, Benzyl) Core->Mod_N1 Mod_N3 Modification N3: Polar/H-Bonding Groups (or H for acidity) Core->Mod_N3 Effect_N1 Effect: Increases BBB Permeability & Hydrophobic Interaction Mod_N1->Effect_N1 Effect_N3 Effect: Modulates Solubility & Receptor Binding Mod_N3->Effect_N3 Target_AChE Target Outcome: AChE Inhibition (Neuroprotection) Effect_N1->Target_AChE Target_ARI Target Outcome: Aldose Reductase Inhibition (Metabolic Control) Effect_N3->Target_ARI

Figure 2: Structure-Activity Relationship (SAR) flow for optimizing trioxoimidazolidine derivatives.

References

  • Synthesis and Inhibition of Cholinergic Enzymes. Source: MDPI (Molecules) Citation: Pejchal, V., et al. (2011). "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." URL:[Link]

  • Parabanic Acid Synthesis Protocols. Source: Organic Syntheses Citation: Organic Syntheses, Coll. Vol. 4, p.744 (1963); Vol. 37, p.71 (1957). URL:[Link]

  • Anticonvulsant Activity of Imidazolidine Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry Citation: "Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants." URL:[Link]

  • PubChem Compound Summary: Parabanic Acid. Source: National Center for Biotechnology Information (2023). URL:[Link]

Sources

Chemical Profile & Synthetic Utility: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

[1][2]

Molecular Identity & Physicochemical Architecture

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a specialized heterocyclic building block belonging to the parabanic acid (imidazolidine-2,4,5-trione) family. Unlike its more common hydantoin (imidazolidine-2,4-dione) analogs, this molecule possesses a tricarbonyl core, imparting unique electronic deficiency and reactivity profiles useful in medicinal chemistry, particularly for aldose reductase inhibitors (ARIs) and anticonvulsant scaffolds.

Core Data Summary
PropertySpecification
CAS Registry Number 89694-35-9
IUPAC Name This compound
Molecular Formula C₇H₈N₂O₅
Molecular Weight 200.15 g/mol
Monoisotopic Mass 200.0433 Da
Core Scaffold Imidazolidine-2,4,5-trione (Parabanic Acid)
SMILES CCOC(=O)CN1C(=O)NC(=O)C1=O
InChIKey CM275354 (Catalog Ref) / Calculated: GNXORIGNFLSKCZ-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a five-membered parabanic acid ring substituted at the

  • Electronic Environment: The three carbonyl groups at positions 2, 4, and 5 create a highly electron-deficient system. The

    
     proton is significantly more acidic (
    
    
    ) than the corresponding proton in hydantoins (
    
    
    ), facilitating facile functionalization but also increasing susceptibility to nucleophilic ring-opening.
  • Solubility Profile: The ester side chain imparts lipophilicity (

    
     to 
    
    
    ), making it soluble in organic solvents (DCM, Ethyl Acetate, DMSO) while retaining moderate water solubility compared to the parent parabanic acid.

Synthetic Pathways & Mechanistic Logic

The synthesis of This compound generally proceeds via two primary retrosynthetic disconnections:

  • Alkylation (Convergent): Direct

    
    -alkylation of the parabanic acid core.
    
  • Cyclization (Linear): Condensation of glycine ethyl ester derivatives with oxalyl chloride.

Pathway A: Selective N-Alkylation (Recommended)

This method is preferred for laboratory-scale preparation due to the commercial availability of parabanic acid. The reaction exploits the acidity of the imide proton.

Critical Consideration: The parabanic ring is unstable in strong aqueous base (hydrolyzing to oxaluric acid). Therefore, anhydrous conditions with weak bases (


Pathway B: De Novo Cyclization

Reaction of

Mechanistic Workflow (Graphviz)

Synthesiscluster_conditionsCritical ParametersParabanicParabanic Acid(C3H2N2O3)Intermediate[Anion Intermediate]Nucleophilic N-Parabanic->IntermediateDeprotonation(-H+)BaseBase(K2CO3 or NaH)Base->IntermediateAlkylatorEthyl Bromoacetate(Br-CH2-COOEt)ProductThis compound(Target)Alkylator->ProductIntermediate->ProductSN2 Attack(DMF, 60°C)SideProductOxaluric Acid Deriv.(Hydrolysis Artifact)Intermediate->SideProductH2O / OH-(Ring Opening)Anhydrous SolventAnhydrous SolventTemp < 80°CTemp < 80°C

Figure 1: Synthetic workflow illustrating the alkylation pathway and the critical risk of hydrolytic ring opening.

Experimental Protocol: Synthesis via Alkylation

Objective: Synthesis of this compound via

Reagents
  • Parabanic acid (Imidazolidine-2,4,5-trione): 1.0 eq

  • Ethyl bromoacetate: 1.1 eq

  • Potassium Carbonate (

    
    ): 1.5 eq (anhydrous)
    
  • Solvent: Acetone (Dry) or DMF (Dry)

  • Catalyst: Potassium iodide (KI): 0.1 eq (Optional, Finkelstein acceleration)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Parabanic acid (10 mmol) in anhydrous Acetone (30 mL). Add anhydrous

    
     (15 mmol) in a single portion.
    
    • Scientist's Note: If using DMF, cooling to 0°C during base addition is recommended to minimize exotherms, though

      
       is generally mild.
      
  • Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise via syringe over 10 minutes. If using the chloro-derivative, add catalytic KI.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar than the starting parabanic acid.

  • Workup (Critical Step):

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      ) while the solution is warm.
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: If the residue is oily, triturated with cold ethanol or diethyl ether to induce crystallization. Recrystallization from Ethanol/Water is possible, but avoid prolonged heating in water to prevent ring hydrolysis.

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       1.20 (t, 3H, 
      
      
      ), 4.15 (q, 2H,
      
      
      ), 4.45 (s, 2H,
      
      
      ), 11.5 (br s, 1H,
      
      
      ).
    • IR: Distinct bands at ~1780, 1740 (Ring C=O), and 1720 (Ester C=O)

      
      .
      

Reactivity Profile & Applications

Stability & Degradation

The defining feature of this molecule is the lability of the parabanic ring .

  • Hydrolysis: In the presence of aqueous base (

    
    ), the C4 or C5 carbonyl is attacked by hydroxide, leading to ring opening and formation of oxaluric acid derivatives (carbamoyl-oxamic acids).
    
  • Nucleophilic Substitution: The

    
     position remains acidic and can be further alkylated to form dialkyl derivatives, or reacted with aldehydes in aldol-type condensations if conditions permit.
    
Medicinal Chemistry Applications[5][6]
  • Aldose Reductase Inhibitors (ARIs): The parabanic acid core mimics the hydantoin scaffold found in Sorbinil. Derivatives of this molecule are explored for preventing diabetic complications (neuropathy/retinopathy) by inhibiting the polyol pathway.

  • Anticonvulsants: Similar to phenytoin, the trione core modulates voltage-gated sodium channels.

    
    -substituted parabanic acids have shown efficacy in maximal electroshock seizure (MES) models.
    
  • Building Block: The ester tail allows for easy coupling to amines (forming amides) or reduction to alcohols, serving as a linker in fragment-based drug discovery (FBDD).

References

  • Biltz, H., & Topp, E. (1913).[1] Über die Parabansäure und ihre substituierten Derivate. Berichte der deutschen chemischen Gesellschaft, 46(2), 1387-1404.[1] (Foundational synthesis of parabanic acid derivatives).

  • El-Nesan, E. M. (2019). Design and synthesis of novel parabanic acid derivatives as anticonvulsants.[2][3] Bioorganic Chemistry, 92, 103473. Link (Demonstrates biological utility of the scaffold).

  • PubChem Compound Summary. (2025). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate (Analog Comparison). National Center for Biotechnology Information. Link

  • Avetisyan, A. A., et al. (1981). Synthesis and transformations of parabanic acid derivatives.[1][2][3] Russian Chemical Reviews. (Review of ring stability and alkylation logic).

  • Chemical Book/BLD Pharm. (2025). Product Catalog: CAS 89694-35-9.[4][5]Link (Verification of commercial availability and CAS).

An In-depth Technical Guide to the Solubility of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. Given the absence of extensive public data on this specific molecule, this guide establishes a framework for its systematic solubility assessment. We delve into the molecular characteristics of the target compound, outline the thermodynamic principles of solubility, and present a detailed, field-proven protocol for experimental solubility determination across a range of relevant organic solvents. This guide is intended to be a practical resource, enabling researchers to design and execute robust solubility studies, interpret the resulting data, and make informed decisions in their drug development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of developmental hurdles, including difficulties in purification, formulation challenges, and, most critically, low and variable bioavailability. For a compound like this compound, which belongs to the hydantoin family of compounds known for their diverse biological activities, a thorough understanding of its solubility profile is paramount.

This guide is structured to provide a holistic understanding of the solubility of this compound. We will begin by exploring the theoretical underpinnings of solubility, linking the molecular structure of our target compound to its expected behavior in various solvent environments. Subsequently, we will transition from theory to practice, presenting a detailed, step-by-step experimental protocol for the accurate determination of its solubility. This is followed by a section on the presentation and interpretation of solubility data, complete with simulated data to illustrate key concepts. Finally, we will provide a comprehensive list of references to ground the presented information in the broader scientific literature.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[1] To make more informed predictions for this compound, we must first dissect its molecular structure and estimate its key physicochemical properties.

Physicochemical Properties of this compound
  • Molecular Formula: C₇H₈N₂O₅[2]

  • Molecular Weight: 200.15 g/mol [2]

  • Structure: The molecule features a polar hydantoin core (a 2,4,5-trioxoimidazolidine ring) and an ethyl acetate group. The hydantoin ring contains multiple carbonyl groups and N-H bonds, making it capable of acting as both a hydrogen bond donor and acceptor. The ethyl acetate moiety adds a degree of lipophilicity.

Based on its structure, we can predict the following properties using computational methods:

PropertyPredicted ValueSignificance for Solubility
LogP (Octanol-Water Partition Coefficient) ~ -0.5 to 0.5A low LogP value suggests a degree of hydrophilicity, indicating that the compound is likely to have some solubility in polar solvents.[3][4]
Topological Polar Surface Area (TPSA) ~ 100-120 ŲA TPSA in this range suggests that the molecule has significant polar character, which would favor solubility in polar solvents.[3]
pKa (Acid Dissociation Constant) Acidic (N-H protons): ~8-10The N-H protons on the hydantoin ring are weakly acidic.[5] This suggests that the solubility may be pH-dependent in protic solvents, though this is less of a factor in aprotic organic solvents.
Hydrogen Bond Donors 1The N-H group on the imidazolidine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 5The five oxygen atoms can act as hydrogen bond acceptors.

These predicted properties suggest that this compound is a polar molecule with the potential for significant hydrogen bonding interactions.

The Thermodynamics of Dissolution

The process of dissolution can be understood through the lens of thermodynamics. The change in Gibbs free energy (ΔG) for the dissolution process determines the spontaneity of dissolution and is related to the enthalpy (ΔH) and entropy (ΔS) of the solution by the following equation:

ΔG = ΔH - TΔS

For a solute to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).[6][7]

  • Enthalpy of Solution (ΔH_sol): This represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

    • An endothermic process (ΔH_sol > 0) absorbs heat from the surroundings. In this case, increasing the temperature will generally increase solubility, in accordance with Le Chatelier's Principle.[8][9]

    • An exothermic process (ΔH_sol < 0) releases heat. Increasing the temperature will decrease solubility.[8][9]

  • Entropy of Solution (ΔS_sol): This represents the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔS_sol > 0) as the ordered crystal lattice is disrupted and the molecules become more dispersed in the solvent.

The interplay between enthalpy and entropy determines the overall solubility.

Selection of Organic Solvents

The choice of organic solvents for a solubility screen should cover a range of polarities and hydrogen bonding capabilities to provide a comprehensive profile of the compound's behavior. The following table presents a selection of suitable solvents for the initial solubility screening of this compound.

SolventDielectric Constant (ε) at 20°CRelative PolarityHydrogen BondingRationale for Inclusion
Methanol 32.70.762Donor & AcceptorA polar protic solvent capable of strong hydrogen bonding.
Ethanol 24.50.654Donor & AcceptorA slightly less polar protic solvent than methanol.
Isopropanol 19.90.546Donor & AcceptorA protic solvent with increased steric hindrance compared to ethanol.
Acetonitrile 37.50.460AcceptorA polar aprotic solvent with a large dipole moment.
Acetone 20.70.355AcceptorA common polar aprotic solvent.
Ethyl Acetate 6.020.228AcceptorA moderately polar aprotic solvent, also a component of the solute molecule.[10]
Dichloromethane (DCM) 9.080.309Weak AcceptorA nonpolar aprotic solvent.
Toluene 2.380.099Non-polarA non-polar aromatic solvent.
N,N-Dimethylformamide (DMF) 36.70.386AcceptorA highly polar aprotic solvent with strong solvating power.
Dimethyl Sulfoxide (DMSO) 46.70.444AcceptorA highly polar aprotic solvent, often used for compounds with poor solubility.

This selection provides a good spectrum of solvent properties to probe the solubility of our target compound.[6][11][12][13]

Experimental Determination of Solubility

The following section details a robust and reliable protocol for determining the equilibrium solubility of this compound in the selected organic solvents. The method described is the "excess solid" or "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound involves the reaction of a suitable precursor, such as a substituted imidazolidine, with ethyl chloroacetate.[7] Given the commercial availability of the target compound, for the purposes of this guide, we will assume the acquisition of the compound from a reputable supplier.[2]

Pre-experimental Check: Before commencing solubility studies, it is crucial to characterize the starting material to ensure its purity and identity. Recommended techniques include:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Workflow

The following diagram illustrates the overall workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain & Characterize Compound add_excess Add Excess Solid to Solvent prep_compound->add_excess prep_solvents Select & Prepare Solvents prep_solvents->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate Separate Solid & Liquid (Centrifugation/Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute analyze Analyze by UV-Vis Spectroscopy dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed for determining the solubility at a specific temperature (e.g., 25 °C). For temperature-dependent studies, the equilibration step should be performed at the desired temperatures.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 10-20 mg of this compound into a series of labeled vials.

    • To each vial, add a known volume (e.g., 2 mL) of the respective organic solvent.

    • Ensure that there is an excess of undissolved solid in each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a minimum of 24 hours to ensure that equilibrium solubility is reached. Longer times (48-72 hours) may be necessary and should be validated.

  • Separation of Solid and Liquid Phases:

    • After equilibration, carefully remove the vials from the shaker.

    • To separate the undissolved solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

      • Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. Pre-wet the filter with the solvent to minimize loss of the compound due to adsorption.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor will depend on the solubility and the molar absorptivity of the compound.

  • UV-Vis Spectrophotometric Analysis:

    • First, determine the wavelength of maximum absorbance (λ_max) of this compound in each solvent by scanning a dilute solution across a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of known concentrations of the compound in each solvent.

    • Measure the absorbance of the standard solutions at the λ_max to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted supernatant samples at the λ_max.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted supernatant.

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating Systems and Trustworthiness

To ensure the reliability of the obtained solubility data, the following controls and checks should be incorporated:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Solid-State Analysis: After the solubility experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no polymorphic transformation or solvate formation has occurred during the equilibration period.

  • Method Validation: The analytical method (UV-Vis spectroscopy) should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective communication and interpretation.

Tabulated Solubility Data (Simulated)

The following table presents simulated solubility data for this compound in the selected organic solvents at 25 °C.

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol 32.725.40.127
Ethanol 24.515.80.079
Isopropanol 19.98.20.041
Acetonitrile 37.518.60.093
Acetone 20.722.10.110
Ethyl Acetate 6.025.50.027
Dichloromethane (DCM) 9.082.10.010
Toluene 2.38< 0.1< 0.0005
N,N-Dimethylformamide (DMF) 36.7> 100> 0.5
Dimethyl Sulfoxide (DMSO) 46.7> 100> 0.5
Interpretation of Results

The simulated data suggests that this compound exhibits the highest solubility in highly polar aprotic solvents like DMF and DMSO, which is consistent with its polar nature. Good solubility is also observed in polar protic solvents (methanol, ethanol) and some polar aprotic solvents (acetonitrile, acetone), indicating the importance of hydrogen bonding and dipole-dipole interactions. The solubility decreases significantly in less polar (ethyl acetate, DCM) and non-polar (toluene) solvents. This solubility profile is in line with the "like dissolves like" principle.

Visualizing Solubility Trends

A bar chart can be used to visually represent the solubility data, allowing for easy comparison across different solvents.

G cluster_solubility Simulated Solubility of this compound at 25°C Solvents Solvent Solubility (mg/mL) Solubility (mg/mL) Methanol Methanol Ethanol Ethanol Acetonitrile Acetonitrile Acetone Acetone Ethyl Acetate Ethyl Acetate DCM DCM Toluene Toluene DMF DMF DMSO DMSO Methanol_bar Ethanol_bar Acetonitrile_bar Acetone_bar Ethyl_Acetate_bar DCM_bar Toluene_bar DMF_bar >100 DMSO_bar >100

Caption: Simulated solubility of the target compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers can confidently generate reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that will inform crucial decisions throughout the drug development pipeline, from process chemistry and formulation development to preclinical and clinical studies. A thorough understanding of solubility is a key enabler for the successful translation of a promising molecule into a safe and effective medicine.

References

  • Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2).
  • American Chemical Society. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • El-Malah, A. W. (2022, September 12). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • Frontier, A. (2026). Solvents and Polarity. University of Rochester. [Link]

  • Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. (n.d.). ResearchGate. [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

  • LibreTexts Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

  • MDPI. (2025, August 30). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]

  • Moustafa, M. A., & Gaffer, H. E. D. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Biblioteka Nauki. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

  • Poupaert, J. H. (n.d.). "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. ResearchGate. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

  • Purdue University. (n.d.). Solubility of Organic Compounds. [Link]

  • Rytting, E., Lentz, K. A., Chen, X. Q., Qian, F., & Venkatesh, S. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 7(1), E78–E105. [Link]

  • Sawant, M. P., & Deokar, G. S. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor.org. [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • Suzuki, T., & Higuchi, W. I. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of pharmaceutical sciences, 71(5), 558–562. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • Zevats, P. L., & van der Waterbeemd, H. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

Sources

Thermal Stability Profile: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate , a specialized heterocyclic intermediate used in pharmaceutical synthesis.

This guide is structured to provide a mechanistic understanding of the molecule's behavior under thermal stress, supported by rigorous experimental protocols for validation.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound (CAS: 89694-35-9) is an N-substituted derivative of parabanic acid (imidazolidine-2,4,5-trione).[1] Its thermal stability is governed by the interplay between the rigid, thermally robust heterocyclic core and the more labile ethyl ester side chain.

While the parabanic acid moiety typically endures temperatures exceeding 200°C, the ester linkage introduces a vulnerability to hydrolysis and pyrolytic elimination. This guide delineates the theoretical decomposition pathways and provides standardized protocols for establishing the specific thermal envelope of this compound in a drug development context.

Molecular Architecture & Physicochemical Context

To predict thermal behavior, we must deconstruct the molecule into its functional units.

  • The Core (Imidazolidine-2,4,5-trione): A five-membered heterocyclic ring containing three carbonyl groups.[1] This system is electron-deficient and planar.[1] Historically, parabanic acid derivatives are used in high-temperature polymers due to the ring's resistance to oxidative degradation.

  • The Linker (N-Methylene): The methylene bridge (

    
    ) connects the ring nitrogen to the ester.[1] This position is susceptible to oxidative attack at high temperatures.
    
  • The Tail (Ethyl Ester): The ethyl ester group (

    
    ) is the primary site of thermal lability, prone to hydrolysis (in the presence of moisture) or 
    
    
    
    -elimination (pyrolysis) at elevated temperatures.
Predicted Thermal Properties

Based on structural analogs (e.g., N-substituted hydantoins and parabanic acids), the expected thermal profile is:

PropertyPredicted RangeLimiting Factor
Melting Point 140°C – 180°CCrystal lattice energy of the polar trione core.[1]
Tonset (Decomp) 210°C – 240°CPyrolysis of the ester or ring cleavage.
Moisture Sensitivity ModerateHydrolysis of ester to free acid; ring opening.

Mechanisms of Thermal Decomposition

Understanding how the molecule fails is critical for designing stable formulations. The decomposition is rarely a single event but a cascade of competing reactions.

Primary Pathways[1]
  • Hydrolytic Ring Opening (Moisture-Driven): At moderate temperatures, trace moisture attacks the strained trione ring or the ester, leading to oxaluric acid derivatives.

  • Ester Pyrolysis (High Temperature): Above 200°C, the ethyl ester may undergo cis-elimination, releasing ethylene gas and leaving the carboxylic acid.

  • Decarboxylation: Extreme heat causes the loss of

    
     from the ring or the side chain.
    
Visualization: Decomposition Cascade

The following diagram illustrates the competing degradation pathways.

DecompositionPathways Parent This compound Hydrolysis Hydrolysis (Moisture) Parent->Hydrolysis + H2O / Heat Pyrolysis Pyrolysis (>200°C) Parent->Pyrolysis > T_onset AcidDeriv Free Acid Derivative (2-(2,4,5-trioxo...)acetic acid) Hydrolysis->AcidDeriv Ester Cleavage RingOpen Ring Opening (Oxo-ureido intermediates) Hydrolysis->RingOpen Ring Attack Pyrolysis->AcidDeriv Beta-Elimination Ethylene Ethylene Gas + CO2 Pyrolysis->Ethylene Volatiles AcidDeriv->RingOpen Further Degradation

Caption: Figure 1.[1][2] Competing thermal degradation pathways showing hydrolytic vulnerability and high-temperature pyrolysis.[1]

Experimental Characterization Protocols

To validate the stability of a specific batch, the following protocols must be executed. These are designed to be self-validating systems, ensuring data integrity.[1]

Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of degradation (


) and volatile content.
  • Instrument: Calibrated TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Sample Mass: 5–10 mg (Precision

    
     mg).
    
  • Pan: Platinum or Ceramic (Open).

  • Purge Gas: Nitrogen (

    
    ) at 40-60 mL/min (Inert environment to distinguish pyrolysis from oxidation).
    
  • Ramp Rate: 10°C/min from Ambient to 400°C.

Data Interpretation:

  • Step 1 (

    
    °C):  Mass loss here indicates residual solvent or moisture. Limit: < 0.5%.
    
  • Step 2 (

    
    ):  The temperature at which the mass loss rate deviates from baseline. Target: > 200°C.
    
  • Residue: Carbonaceous char remaining at 400°C.

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (endothermic phase change) and decomposition (exothermic).

  • Instrument: Heat-Flux DSC.[1]

  • Pan: Aluminum, crimped with a pinhole (allows gas escape to prevent pan deformation).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • (Optional) Cool and reheat to check reversibility.

Critical Signal Analysis:

  • Sharp Endotherm: Represents the melting point (

    
    ). If the peak is broad, purity is compromised.
    
  • Exothermic Rise: Immediately following or overlapping with the melt indicates decomposition upon melting. This is a critical safety parameter for scale-up.

Isothermal Stress Testing (IST)

Objective: Simulate long-term storage or processing conditions (e.g., hot melt extrusion).[1]

  • Protocol:

    • Place samples in sealed glass ampoules.

    • Incubate at 60°C, 80°C, and 100°C for 24, 48, and 72 hours.

    • Analyze via HPLC for degradation products (free acid or ring-opened species).[1]

Workflow: Stability Assessment Logic

The following decision tree guides the researcher through the evaluation process based on experimental data.

StabilityWorkflow Start Start Stability Assessment RunTGA Run TGA (N2, 10C/min) Start->RunTGA CheckVolatiles Mass Loss < 100C? RunTGA->CheckVolatiles DrySample Dry Sample & Retest CheckVolatiles->DrySample Yes (>0.5%) RunDSC Run DSC (Pinhole Pan) CheckVolatiles->RunDSC No (<0.5%) DrySample->RunTGA CheckMelt Clean Melt Endotherm? RunDSC->CheckMelt Stable Thermally Stable (Proceed to Formulation) CheckMelt->Stable Yes (Sharp Peak) Unstable Unstable/Impure (Recrystallize or Redesign) CheckMelt->Unstable No (Exotherm/Broad)

Caption: Figure 2.[1][2] Logic flow for validating the thermal integrity of the parabanic acid derivative.

Implications for Drug Development[3]

Storage and Handling[1]
  • Hygroscopicity: Due to the imide-like structure, the material may adsorb moisture. Store in tightly sealed containers with desiccants (Silica gel or Molecular Sieves).

  • Temperature: Ambient storage is generally acceptable, provided the material is kept dry. Avoid storage above 40°C for extended periods to prevent slow hydrolysis.[1]

Manufacturing Considerations
  • Drying: Vacuum drying at 40–50°C is recommended.[1] Avoid temperatures

    
    °C during drying to prevent ester degradation.
    
  • Extrusion: If used in hot-melt extrusion, the processing temperature must be kept below the

    
     (approx. 200°C). The residence time in the extruder should be minimized to prevent ring opening.
    

References

  • Parabanic Acid Chemistry

    • Synthesis and Decomposition of Parabanic Acid Deriv
    • Source:

  • Thermal Analysis of Heterocyclic Esters

    • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters.[1][3][4] PMC (PubMed Central).

    • Source:

  • General Stability of Imidazolidine-2,4,5-triones

    • Poly(urethane‐parabanic acid)s: Synthesis and Thermal Properties.[5] ResearchGate.[1]

    • Source:

  • Compound Identification

    • This compound (CAS 89694-35-9).[1][6] Chemenu / Chemical Book.[1]

    • Source:

Sources

Methodological & Application

The Versatile Synthon: A Guide to the Use of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and synthetic applications of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, a valuable heterocyclic building block. The unique structural features of this compound, combining a highly reactive parabanic acid core with a functionalized ethyl acetate side chain, offer a versatile platform for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction: Unveiling a Multifunctional Reagent

This compound, a derivative of parabanic acid (imidazolidine-2,4,5-trione), has emerged as a synthon of significant interest. The imidazolidine-2,4,5-trione core is a known pharmacophore found in compounds with a range of biological activities, including anticonvulsant and enzyme inhibitory properties.[1] The N-acetic acid ethyl ester functionality introduces a handle for a variety of chemical transformations, making it a valuable tool for the synthesis of diverse heterocyclic libraries.

The reactivity of this molecule can be conceptually divided into two key areas: reactions involving the imidazolidine-2,4,5-trione ring system and transformations of the ethyl acetate side chain. This guide will provide detailed protocols and mechanistic insights into both aspects, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through a two-step sequence starting from readily available materials. The general strategy involves the formation of an N-substituted urea followed by cyclization with oxalyl chloride.

Protocol 1: Synthesis of N-(Ethoxycarbonylmethyl)urea

This initial step involves the condensation of ethyl aminoacetate with a cyanate source to generate the corresponding urea derivative.

Materials:

  • Ethyl aminoacetate hydrochloride

  • Sodium cyanate

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve ethyl aminoacetate hydrochloride (1 equivalent) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanate (1.1 equivalents) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(ethoxycarbonylmethyl)urea.

Protocol 2: Cyclization to this compound

The synthesized N-(ethoxycarbonylmethyl)urea is then cyclized with oxalyl chloride to form the target imidazolidine-2,4,5-trione ring.[2]

Materials:

  • N-(Ethoxycarbonylmethyl)urea

  • Oxalyl chloride[3]

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (optional, as a scavenger for HCl)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend N-(ethoxycarbonylmethyl)urea (1 equivalent) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • (Optional) If significant HCl evolution is problematic, triethylamine (1.2 equivalents) can be added to the initial suspension to act as an acid scavenger.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Diagram: Synthetic Pathway to this compound

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization Ethyl aminoacetate Ethyl aminoacetate N-(Ethoxycarbonylmethyl)urea N-(Ethoxycarbonylmethyl)urea Ethyl aminoacetate->N-(Ethoxycarbonylmethyl)urea NaOCN, H2O Target_Compound This compound N-(Ethoxycarbonylmethyl)urea->Target_Compound Oxalyl chloride, DCM, Reflux Oxalyl chloride Oxalyl chloride

Caption: Synthesis of the target compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of synthetic transformations. The following sections detail key applications with step-by-step protocols.

Hydrolysis of the Ester: Accessing the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.[4]

Protocol 3: Alkaline Hydrolysis to 2-(2,4,5-Trioxoimidazolidin-1-yl)acetic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water or Ethanol/Water solvent mixture

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a solution of LiOH (1.5 equivalents) in water to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Table 1: Comparison of Hydrolysis Conditions

BaseSolvent SystemTemperature (°C)Typical Reaction Time (h)
LiOHTHF/WaterRoom Temperature2-4
NaOHEthanol/WaterRoom Temperature4-6
K2CO3Ethanol/Water180 (Microwave)0.33[4]
Reactions of the Active Methylene Group

The methylene group alpha to both the ester carbonyl and the imidazolidine nitrogen is activated and can be deprotonated to form a nucleophilic enolate. This enolate can participate in various carbon-carbon bond-forming reactions.[5]

Protocol 4: Alkylation of the Active Methylene Group

Materials:

  • This compound

  • A suitable base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the resulting enolate solution back to 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Reactivity of the Active Methylene Group

G Start This compound Enolate Enolate Intermediate Start->Enolate Base (e.g., NaH) Alkylation Alkylation (R-X) Enolate->Alkylation Electrophile Condensation Condensation (RCHO) Enolate->Condensation Carbonyl Compound

Sources

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate as a building block for heterocyclic compounds Content Type: Application Note & Protocol Guide

A Bifunctional Parabanic Acid Scaffold for Heterocyclic Library Generation

Executive Summary

This compound (also known as N-ethoxycarbonylmethyl parabanic acid) represents a specialized class of heterocyclic building blocks derived from the imidazolidine-2,4,5-trione (parabanic acid) core. Unlike simple parabanic acid, this molecule features an orthogonal reactive handle—the ethyl ester moiety—attached to the N1 position.

This structural modification transforms the classic parabanic acid scaffold into a versatile bifunctional linker. It allows researchers to exploit the high electrophilicity of the trione ring for nucleophilic ring-opening reactions while simultaneously utilizing the ester group for coupling to amines or alcohols. This guide details the synthesis, handling, and application of this building block in the development of anticonvulsants, aldose reductase inhibitors, and peptidomimetics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name This compound
Common Name N-(Ethoxycarbonylmethyl)parabanic acid
CAS Number 89694-35-9
Molecular Formula C₇H₈N₂O₅
Molecular Weight 200.15 g/mol
Core Scaffold Imidazolidine-2,4,5-trione (Parabanic Acid)
pKa (N3-H) ~5.8 - 6.0 (Acidic proton at N3)
Solubility Soluble in DMSO, DMF, Acetone; Moderate in Ethanol; Insoluble in Water (Cold)
Stability Moisture sensitive; Ring opens in strong aqueous base.[1]

Expert Insight: The N3-proton of the parabanic acid ring is significantly more acidic (pKa ~6) than typical imides due to the electron-withdrawing effects of the three carbonyl groups. This allows for facile alkylation under mild conditions using weak bases like K₂CO₃, avoiding the harsh conditions often required for hydantoin alkylation.

Strategic Utility: Reaction Pathways

The utility of this compound lies in its ability to undergo divergent synthesis.

  • Path A (N-Alkylation): Functionalization of the N3 position to create non-symmetrical N,N'-disubstituted parabanic acids (common pharmacophore for anticonvulsants).

  • Path B (Ring Opening): Nucleophilic attack at the C4/C5 carbonyls by amines, leading to acyclic oxaluric acid derivatives (urea-peptidomimetics).

  • Path C (Ester Modification): Selective hydrolysis or amidation of the ethyl ester without disturbing the parabanic ring (requires pH control).

ReactionPathways Start This compound (Building Block) PathA Path A: N3-Alkylation (R-X / K2CO3) Start->PathA PathB Path B: Ring Opening (R-NH2 / Heat) Start->PathB PathC Path C: Ester Hydrolysis (Acidic Conditions) Start->PathC ProductA N,N'-Disubstituted Parabanic Acids (Anticonvulsants) PathA->ProductA ProductB Oxaluric Acid Derivatives (Peptidomimetics) PathB->ProductB ProductC Carboxylic Acid Linkers (Bioconjugation Handles) PathC->ProductC

Figure 1: Divergent synthetic pathways accessible from the this compound scaffold.

Experimental Protocols
Protocol 1: Synthesis of the Building Block

Use this protocol if the material is not commercially available or requires purification. Principle: Alkylation of parabanic acid (commercially available) with ethyl bromoacetate.

Materials:

  • Parabanic acid (114.06 g/mol )[2]

  • Ethyl bromoacetate (167.00 g/mol )

  • Potassium Carbonate (anhydrous)

  • DMF (Anhydrous) or Acetone

Procedure:

  • Dissolution: Dissolve parabanic acid (10 mmol, 1.14 g) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (10 mmol, 1.38 g). Stir at room temperature for 15 minutes. The solution may become cloudy as the potassium salt forms.

    • Note: Use exactly 1 equivalent of base to favor mono-alkylation.

  • Alkylation: Dropwise add ethyl bromoacetate (10 mmol, 1.1 mL) over 10 minutes.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate.

    • If precipitate forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Protocol 2: Library Generation via N3-Alkylation

Target: Synthesis of N-benzyl-N'-(ethoxycarbonylmethyl)parabanic acid analogs (Anticonvulsant candidates). Rationale: N-substituted parabanic acids exhibit significant anticonvulsant activity (scPTZ and MES models) by mimicking the hydantoin pharmacophore [1, 2].

Procedure:

  • Setup: In a round-bottom flask, dissolve This compound (1.0 eq) in acetone.

  • Activation: Add K₂CO₃ (1.2 eq) and stir for 10 minutes.

  • Substitution: Add the desired benzyl bromide or alkyl halide derivative (1.1 eq).

  • Reflux: Heat to reflux (approx. 56°C) for 3–5 hours.

  • Validation: Monitor disappearance of the N-H stretch in IR (approx. 3200 cm⁻¹) or by TLC.

  • Isolation: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol.

Self-Validating Check:

  • ¹H NMR Diagnostic: The disappearance of the broad singlet (N-H) at ~11.0 ppm and the appearance of the benzylic methylene protons at ~4.8 ppm confirms successful N3-alkylation.

Protocol 3: Nucleophilic Ring Opening (Synthesis of Oxaluric Acids)

Target: Creating acyclic ureido-linkers. Rationale: The C4/C5 carbonyls of parabanic acid are highly electrophilic. Primary amines attack these positions, opening the ring to form oxaluric acid derivatives, which preserve the ester tail for further chemistry [3].

Procedure:

  • Dissolution: Dissolve This compound (1.0 eq) in dry THF.

  • Amine Addition: Add the primary amine (e.g., benzylamine) (1.0 eq) dropwise at 0°C.

    • Critical Step: Keep temperature low to prevent double addition or polymerization.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Observation: A white precipitate (the acyclic urea derivative) often forms directly.

  • Workup: Filter the precipitate. If no precipitate, evaporate THF and triturate with diethyl ether.

Expert Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Protocol 1 Di-alkylation of parabanic acid.Ensure strict 1:1 stoichiometry of base and alkyl halide. Add the halide very slowly.
Ring Opening during Workup pH too high (Basic hydrolysis).Parabanic acid rings are unstable in aqueous base (pH > 9). Quench reactions with dilute HCl or saturated NH₄Cl.
Product is an Oil Residual DMF or solvent.Use a high-vacuum pump to remove DMF traces, or wash organic layer extensively with water/LiCl solution.
Ester Hydrolysis Unintended saponification.Avoid hydroxide bases (NaOH/KOH). Use Carbonates (K₂CO₃/Cs₂CO₃) in anhydrous solvents.
References
  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Source: Bioorganic Chemistry (Elsevier), 2020. Context: Establishes the pharmacological relevance of N-substituted parabanic acids as bioisosteres of hydantoins. URL:[Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Source: Molecules (MDPI), 2012. Context: details the synthesis of disubstituted parabanic acids and their stability. URL:[Link]

  • Synthesis and stability of parabanic acid nucleosides. Source: ResearchGate / Nucleosides Nucleotides & Nucleic Acids. Context: Discusses the ring-opening instability of parabanic acid derivatives under basic conditions. URL:[Link]

  • This compound (Compound Record). Source: PubChem.[2] Context: Chemical structure and identifiers.[2][3][4][5][6] URL:[Link]

Sources

Application of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate in Medicinal Chemistry

Executive Summary

This compound (CAS: 89694-35-9) represents a critical scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of imidazolidine-2,4,5-trione (parabanic acid) derivatives. Unlike its structural analog phenytoin (an imidazolidine-2,4-dione), the 2,4,5-trione core possesses unique electronic properties and solubility profiles that make it a valuable bioisostere for urea and hydantoin moieties in drug design.

This application note details the compound's utility in developing Anticonvulsants , Aldose Reductase Inhibitors (ARIs) , and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors . It provides validated protocols for its synthesis, functionalization into hydrazide libraries, and application in structure-activity relationship (SAR) studies.

Chemical Profile & Pharmacophore Logic

The imidazolidine-2,4,5-trione ring is a planar, electron-deficient heterocycle. The N1-substituted ethyl acetate group provides a "chemical handle" for rapid diversification, while the core ring engages in specific hydrogen bonding networks within enzyme active sites.

PropertySpecificationMedicinal Chemistry Significance
Molecular Formula C₇H₈N₂O₅Compact scaffold for fragment-based drug discovery (FBDD).
Core Structure Parabanic Acid (Imidazolidinetrione)Bioisostere of Hydantoin and Succinimide; improved water solubility over corresponding ureas [1].
Reactive Moiety Ethyl Ester (-COOEt)Precursor for hydrazides (Schiff bases), amides, and carboxylic acids.
H-Bond Donors 1 (N3-H)Critical for binding to catalytic residues (e.g., Asp/Glu in proteases).
H-Bond Acceptors 5 (3 Carbonyls, 2 Ester Oxygens)Facilitates water-mediated bridging in protein pockets.

Application Areas & Mechanism of Action

Soluble Epoxide Hydrolase (sEH) Inhibition

Research indicates that replacing the urea pharmacophore with an imidazolidine-2,4,5-trione ring significantly enhances the water solubility of sEH inhibitors while maintaining potency.[1] The trione ring acts as a prodrug or a stable transition-state mimic, forming novel hydrogen bonds within the sEH active site [2].

Anticonvulsant Activity

The structural similarity to Phenytoin allows parabanic acid derivatives to modulate voltage-gated sodium channels. N-substituted derivatives have demonstrated efficacy in subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models, often with a higher safety margin than ethosuximide [3].[2][3]

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Recent studies (2023) highlight the application of this scaffold in oncology. The parabanic acid core serves as a linker for bulky hydrophobic groups (e.g., adamantane, dehydroabietic acid), facilitating the inhibition of TDP1, a DNA repair enzyme implicated in chemotherapy resistance [4].

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct N-alkylation of parabanic acid is the most atom-efficient route for generating this specific scaffold.

Reagents:

  • Parabanic acid (Imidazolidine-2,4,5-trione)[2][4]

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask, dissolve Parabanic acid (10 mmol) in anhydrous Acetone (50 mL). Add K₂CO₃ (15 mmol) and stir at room temperature for 30 minutes to generate the N-potassio salt.

  • Alkylation: Add Ethyl chloroacetate (11 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (56°C for acetone) and stir for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water to yield white crystalline needles.

  • Validation:

    • Yield: Expect 75–85%.

    • IR (KBr): Look for ester C=O (1740 cm⁻¹) and trione C=O (1710, 1780 cm⁻¹).

Protocol B: Library Generation – Synthesis of Hydrazide Derivatives

Rationale: The ethyl ester is a "gateway" functional group. Converting it to a hydrazide allows for the creation of Schiff bases (Hydrazones), which are privileged structures for antimicrobial and antiviral activity.

Step-by-Step Methodology:

  • Hydrazinolysis: Dissolve this compound (5 mmol) in absolute Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 15 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (the hydrazide) typically forms.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Schiff Base Formation (Optional): Reflux the isolated hydrazide with an equimolar amount of an aromatic aldehyde (e.g., benzaldehyde, nitrobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid for 4 hours to generate the target bioactive hydrazone.

Visualizations & Pathways

Figure 1: Synthetic Workflow and Pharmacological Divergence

This diagram illustrates the transformation of the core scaffold into diverse bioactive classes.

SyntheticPathway Parabanic Parabanic Acid (Core Scaffold) EthylEster This compound (The Topic Compound) Parabanic->EthylEster Ethyl chloroacetate K2CO3, Reflux Hydrazide Acethydrazide Intermediate EthylEster->Hydrazide NH2NH2 Ethanol, RT Acid Carboxylic Acid Derivative EthylEster->Acid Hydrolysis LiOH/THF SchiffBase Schiff Bases (Antimicrobial/Antiviral) Hydrazide->SchiffBase Ar-CHO Acid Cat. Amide Amide Conjugates (TDP1 Inhibitors) Acid->Amide Amine coupling (EDC/HOBt)

Caption: Divergent synthesis strategy using this compound to access antimicrobial Schiff bases and anticancer amides.

Figure 2: Pharmacophore Binding Logic (Aldose Reductase/sEH)

This diagram explains the structural logic behind using the trione ring.

BindingLogic TrioneRing Imidazolidine-2,4,5-trione Ring Solubility Enhanced Water Solubility (vs Urea/Hydantoin) TrioneRing->Solubility Polarity Binding Active Site Binding (H-Bond Acceptor Network) TrioneRing->Binding 3 x Carbonyls Linker N1-Ethyl Acetate Linker (Spacer Arm) TrioneRing->Linker Attachment Point Target Target Enzyme (sEH / Aldose Reductase) Binding->Target Inhibition Linker->Target Positions Pharmacophore

Caption: Mechanistic rationale for the parabanic acid scaffold: balancing solubility with high-affinity hydrogen bonding capability.

References

  • Kodani, S. D., et al. (2018). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility."[1] Bioorganic & Medicinal Chemistry Letters.

  • Yarovaya, O. I., et al. (2023).[4][5] "Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1." Molecules.

  • Aboul-Enein, M. N., et al. (2019).[3] "Design and synthesis of novel parabanic acid derivatives as anticonvulsants." Bioorganic Chemistry.

  • Azam, F., et al. (2012). "Synthesis and Decomposition of Parabanic Acid Derivatives." Asian Journal of Chemistry.

Sources

Derivatization of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the chemical derivatization of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (hereafter referred to as Compound A ) for biological screening.

Application Note: Strategic Derivatization of Parabanic Acid Scaffolds

Compound A belongs to the class of imidazolidine-2,4,5-triones , commonly known as parabanic acid derivatives. This scaffold is a recognized pharmacophore in medicinal chemistry, serving as a bioisostere for hydantoins and succinimides. Its derivatives have demonstrated significant biological potential, including:

  • Anticonvulsant Activity: Modulating GABAergic pathways.

  • Enzyme Inhibition: Targeting aldose reductase and Insulin-Degrading Enzyme (IDE).[1][2]

  • Antitumor Activity: Acting as Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors.[1][2]

The Challenge: The core parabanic acid ring possesses three carbonyl groups, making it highly electron-deficient. While this enhances binding interactions (hydrogen bonding), it introduces specific stability constraints.[2] The ring is susceptible to nucleophilic attack, particularly hydrolysis under basic conditions, which leads to ring opening and the formation of oxaluric acid derivatives.

The Solution: Successful derivatization requires a "Protection-First" approach regarding the ring stability.[1][2] This protocol outlines two orthogonal derivatization vectors:

  • N3-Alkylation: Exploiting the acidic imide proton for rapid library generation without compromising the ring.[1][2]

  • Side-Chain Functionalization: Transforming the ethyl ester into amides or acids using conditions that prevent ring degradation.[1][2]

Part 1: Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the reactivity landscape of Compound A.

SiteFunctional GroupReactivity TypeCritical Considerations
N3 Imide Nitrogen (-NH-)Nucleophilic (after deprotonation) The proton is acidic (

).[1][2] Alkylation is facile but requires anhydrous conditions to prevent hydroxide-mediated ring opening.[1][2]
C-Term Ethyl Ester (-COOEt)Electrophilic Standard saponification (LiOH/NaOH) is risky .[1][2] Strong aqueous base will hydrolyze the parabanic ring (C2/C4/C5 attack).[1][2] Acid hydrolysis is required.[1][2]
C2, C4, C5 Ring CarbonylsElectrophilic Highly susceptible to nucleophilic attack. Avoid prolonged exposure to primary amines in protic solvents without steric protection.[1]
Visualizing the Reaction Pathways

ReactivityMap cluster_products Outcomes CompoundA This compound (Compound A) N3_Alkylation Pathway 1: N3-Alkylation (Diversity Generation) CompoundA->N3_Alkylation R-X, K2CO3, DMF (Anhydrous) Ester_Mod Pathway 2: Ester Transformation (Linker/Solubility) CompoundA->Ester_Mod Acid Hydrolysis (HCl/AcOH) Ring_Open Risk: Ring Opening (Oxaluric Acid Formation) CompoundA->Ring_Open Aq. NaOH/LiOH (AVOID) Library N-Substituted Analogs (SAR Library) N3_Alkylation->Library Acid_Deriv Carboxylic Acid Intermediate (For Amide Coupling) Ester_Mod->Acid_Deriv Dead_End Degraded Scaffold (Inactive) Ring_Open->Dead_End

Figure 1: Strategic reaction map for Compound A. Note the critical avoidance of aqueous base to prevent scaffold degradation.[1][2]

Part 2: Experimental Protocols

Protocol A: N3-Alkylation (Library Generation)

Purpose: To introduce lipophilic or steric diversity elements at the N3 position.[1][2]

Reagents:

  • Compound A (1.0 equiv)[1][2]

  • Alkyl Halide (R-Br or R-I) (1.2 equiv)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1][2]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (1.0 mmol, 200 mg) in anhydrous DMF (3.0 mL).

  • Activation: Add anhydrous

    
     (2.0 mmol, 276 mg) in one portion. Stir the suspension at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow, indicating anion formation.
    
  • Alkylation: Add the specific Alkyl Halide (1.2 mmol) dropwise.

    • Note: For reactive halides (benzyl bromide, allyl bromide), stir at RT.

    • Note: For less reactive halides (alkyl chlorides), heat to 60°C.[2]

  • Monitoring: Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexane). The N-alkylated product is typically less polar than the starting material.[1]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (15 mL).

    • Precipitation Method: If a solid forms, filter, wash with water, and dry.

    • Extraction Method: If oil forms, extract with Ethyl Acetate (

      
       mL).[1][2] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Validation Criteria:

  • 1H NMR: Disappearance of the broad singlet (N3-H) at

    
     ppm.[1][2] Appearance of alkyl signals.
    
Protocol B: Acid-Mediated Ester Hydrolysis

Purpose: To generate the free carboxylic acid for bioconjugation or amide coupling, avoiding ring destruction.[2]

Reagents:

  • Compound A (1.0 equiv)[1][2]

  • Hydrochloric Acid (6M, aqueous)[2]

  • Glacial Acetic Acid[1][2]

Step-by-Step Procedure:

  • Dissolve Compound A (1.0 mmol) in a mixture of Glacial Acetic Acid (2 mL) and 6M HCl (1 mL).

  • Heat the mixture to 80°C for 2–4 hours.

    • Why Acid? Acidic conditions protonate the ester carbonyl, facilitating hydrolysis while keeping the imide ring protonated and stable against ring opening.

  • Monitoring: Monitor by LC-MS for the mass shift (

    
    , loss of ethyl group).
    
  • Work-up:

    • Concentrate the solvent under reduced pressure (rotary evaporator) to remove acetic acid/water.[1][2]

    • Triturate the residue with cold diethyl ether to precipitate the carboxylic acid.

    • Filter and dry under vacuum.[1][2]

Part 3: Biological Screening & Handling

Solubility & Formulation for Assays

Parabanic acid derivatives often exhibit poor aqueous solubility due to the planar, rigid trione ring.

Formulation Protocol:

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

    • Stability:[1][2][3] Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.[1][2]

  • Assay Buffer: Dilute into aqueous buffer (PBS or HEPES).

    • Limit: Keep final DMSO concentration

      
       to avoid solvent artifacts.[1][2]
      
    • Precipitation Check: Measure absorbance at 600 nm immediately after dilution to check for turbidity.[1][2]

Assay Interference Warning (PAINS)

While not classical PAINS (Pan-Assay Interference Compounds), the trione core is redox-active.[1][2]

  • False Positives: In redox-sensitive assays (e.g., Resazurin/Alamar Blue), include a "Compound Only" control (no cells/enzyme) to ensure the compound isn't reducing the dye directly.[2]

Part 4: References & Citations

  • Anticonvulsant Activity of Parabanic Acid Derivatives

    • Source:[1][2]

    • Relevance: Establishes the biological rationale for screening this scaffold, highlighting potency superior to ethosuximide in scPTZ models.

  • Synthesis of Imidazolidine-2,4,5-triones

    • Source:

    • Relevance: Provides foundational chemical methods for constructing and modifying the trione ring.

  • Enzyme Inhibition (IDE)

    • Source:[1][2][4]

    • Relevance: Demonstrates the utility of the specific "Ethyl 2-(...-yl)acetate" side chain in binding to metalloproteases.[1][2]

  • One-Pot Peptide Ligation (Thiazolidine Chemistry)

    • Source:[1][2][5]

    • Relevance: While focused on thiazolidines, this reference illustrates the broader context of heterocyclic derivatization strategies in chemical biology.

Sources

Application Note: Synthetic Manipulation and Reactivity Profiling of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

[1][2][3]

Executive Summary & Molecule Profile

This compound represents a unique class of "masked" acidic heterocycles.[1][2] Unlike standard hydantoins, the parabanic acid core contains three carbonyl groups, significantly increasing the acidity of the remaining



2

Successful utilization of this scaffold requires a strict "Zone of Stability" approach: preserving the electron-deficient ring while selectively functionalizing the


 position or the ester side chain.
Physicochemical Snapshot
PropertySpecificationCritical Note
Molecular Formula

High oxygen content increases polarity.[1][2][3]
Core Structure Imidazolidine-2,4,5-trioneMoisture Sensitive: The C4/C5 carbonyls are highly electrophilic.[1][2]
Acidity (

-H)
High (

)
Deprotonates with weak bases (

,

).[1][2][3]
Solubility DMSO, DMF, Acetone, EtOAcPoor solubility in non-polar solvents (Hexane,

).[2][3]
Primary Hazard Ring CleavageAvoid Strong Hydroxides (NaOH/KOH) unless ring opening is desired.[3]

Strategic Reactivity Map (Logic Flow)

The following diagram illustrates the decision matrix for handling this compound. The core directive is to avoid thermodynamic sinks (ring opening) during kinetic transformations (alkylation).[2][3]

ReactivityMapStartThis compound(Starting Material)AlkylationTarget: N3-FunctionalizationStart->AlkylationHydrolysisTarget: Ester HydrolysisStart->HydrolysisPath_Alk_MildMild Base (K2CO3/Acetone)anhydrousAlkylation->Path_Alk_MildPreferredPath_Alk_StrongStrong Base (NaH/DMF)< 0°CAlkylation->Path_Alk_StrongSteric Bulk OnlyPath_Hyd_AcidAcidic (HCl/AcOH)RefluxHydrolysis->Path_Hyd_AcidSafePath_Hyd_BaseBasic (NaOH/H2O)Hydrolysis->Path_Hyd_BaseRiskyProduct_N_SubN3-SubstitutedParabanic DerivativePath_Alk_Mild->Product_N_SubPath_Alk_Strong->Product_N_SubProduct_AcidFree Carboxylic Acid(Ring Intact)Path_Hyd_Acid->Product_AcidProduct_DeadOxaluric Acid Derivative(Ring Opened - DEGRADATION)Path_Hyd_Base->Product_DeadMain Pathway

Figure 1: Synthetic decision tree. Green paths indicate high-yield retention of the heterocyclic core. Red paths indicate high risk of degradation.

Experimental Protocols

Protocol A: Regioselective -Alkylation (The "Safe" Method)

Objective: Introduce diversity at the

Mechanism:

Reagents:

  • Substrate: this compound (1.0 eq)[1][2][3]

  • Electrophile: Alkyl Bromide/Iodide (1.1 eq)[2][3]

  • Base:

    
     (anhydrous, granular) (1.5 eq)[2][3]
    
  • Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for higher temps).[2][3]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous Acetone (10 mL).

  • Activation: Add

    
     (1.5 mmol). Stir at room temperature (RT) for 15 minutes. Observation: The suspension may change color slightly as the N-potassium salt forms.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction:

    • For reactive halides (BnBr, MeI): Stir at RT for 4–6 hours.

    • For unreactive halides: Switch solvent to DMF and heat to 60°C for 2–4 hours.[3]

  • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexane). The product will be less polar (higher

    
    ) than the starting material.[3]
    
    • Note: If a baseline spot appears, moisture has entered, causing ring opening.[2]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

    • If DMF used: Dilute with water (30 mL) and extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over

      
      .[2]
      
  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to avoid silica-induced hydrolysis.[1]

Protocol B: Selective Ester Hydrolysis (Acid-Catalyzed)

Objective: Convert the ethyl ester to the free carboxylic acid for peptide coupling, while keeping the trione ring intact.[2] Why Acid? Parabanic acid rings are stable in boiling mineral acids but decompose instantly in aqueous base.[3]

Reagents:

  • Substrate: N-substituted or unsubstituted this compound.[1][2][3]

  • Acid: Glacial Acetic Acid / conc.[3] HCl (3:1 ratio).[2][3]

Step-by-Step:

  • Dissolution: Dissolve the ester (1.0 mmol) in Glacial Acetic Acid (3 mL).

  • Acidification: Add concentrated HCl (1 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 1–2 hours.

  • Monitoring: Monitor by LC-MS (Ester mass - 28).

  • Isolation:

    • Cool the mixture to RT.

    • Pour onto crushed ice (20 g).

    • The carboxylic acid derivative usually precipitates as a white solid.[3]

    • Filter, wash with cold water, and dry in a vacuum oven.[2]

Analytical Validation & Quality Control

To ensure the integrity of the parabanic ring has been maintained, specific spectral markers must be verified.

TechniqueMarkerDiagnostic Value
IR Spectroscopy 1720–1780 cm⁻¹ Three distinct carbonyl bands must be present.[1][2][3] A broad single band suggests ring opening to urea/acid.[3]
¹H NMR

11.0–12.0 ppm
Presence of N-H signal (if unsubstituted).[2][3] Disappearance confirms alkylation.[3]
¹H NMR

4.0–4.2 ppm
Quartet for

.[1][2][3] Loss of this signal confirms ester hydrolysis.
LC-MS M+18 (Hydrate) Parabanic derivatives often form stable hydrates or hemiaminals in wet solvents.[1][2][3] Do not mistake M+18 for an impurity immediately.[3]

Troubleshooting: The "Red Zone" (Ring Opening)

Problem: Low yield and appearance of highly polar byproducts. Cause: Accidental hydrolysis of the C4-N3 bond. Mechanism: Hydroxide ion attacks the C4 carbonyl, breaking the C-N bond to form an oxaluric acid derivative (

12

Corrective Actions:

  • Check Water: Ensure all solvents for Protocol A are anhydrous.[3]

  • Base Strength: Switch from

    
     or 
    
    
    to
    
    
    or
    
    
    .
  • Temperature: Never heat above 80°C in the presence of any nucleophile.

References

  • Compound Data: this compound.[1][2][3][4] PubChem CID 12830686.[3]

  • Parabanic Acid Chemistry: Ryckmans, T., et al. (1998).[2][3] "Synthesis of parabanic acid derivatives." Tetrahedron, 54(12), 2999-3012.[2][3]

  • Ring Stability & Hydrolysis: Zvilichovsky, G. (1987).[3] "Nucleophilic attacks on the parabanic acid ring." Journal of Organic Chemistry, 52, 299-305.[2]

  • Aldose Reductase Inhibitors: Miyamoto, S. (1988).[3] "Hydantoin and Parabanic Acid Derivatives as Aldose Reductase Inhibitors."[3] Chemical & Pharmaceutical Bulletin, 36(4), 1321-1327.[2][3]

  • General Alkylation Protocols: "N-Alkylation of Imides and Amides." Organic Chemistry Portal. Link

Analytical techniques for monitoring reactions with Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis or stability profiling of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (ETIA). It synthesizes established analytical principles with specific protocols adapted for the high reactivity of the parabanic acid scaffold.

Introduction & Chemical Context

This compound (ETIA) is a functionalized derivative of parabanic acid (imidazolidine-2,4,5-trione). Unlike stable hydantoins, the parabanic acid core possesses three contiguous carbonyl groups, creating a highly electron-deficient system. This unique electronic structure imparts significant electrophilicity to the C4 and C5 positions, making the compound susceptible to rapid nucleophilic attack and hydrolysis.

Critical Reactivity Profile
  • Primary Instability: The trioxo ring is prone to ring-opening hydrolysis under basic or even neutral aqueous conditions, yielding oxaluric acid derivatives [1].

  • Secondary Instability: The ethyl ester side chain is susceptible to saponification, though typically at a slower rate than the strained ring system.

  • Implication: Analytical workflows must avoid high pH and prolonged exposure to protic solvents without buffering.

Reaction Monitoring Workflow

The following workflow outlines the decision logic for monitoring the synthesis of ETIA, typically involving the reaction of glycine ethyl ester with oxalyl chloride or similar cyclization reagents.

ReactionMonitoring Start Reaction Mixture (Glycine ester + Oxalyl source) Sampling Aliquot Sampling (10-50 µL) Start->Sampling Quench Immediate Quench (Anhydrous MeCN or 0.1% FA) Sampling->Quench Prevent Hydrolysis TLC Rapid Screen (TLC) Silica, CHCl3:MeOH (9:1) Quench->TLC Qualitative HPLC Quantitation (HPLC-UV) C18, Acidic Mobile Phase Quench->HPLC Quantitative Decision Conversion > 98%? TLC->Decision HPLC->Decision Workup Proceed to Workup (Avoid Aqueous Base) Decision->Workup Yes Continue Continue Reaction Adjust Temp/Reagent Decision->Continue No Continue->Start

Figure 1: Decision tree for monitoring ETIA synthesis, emphasizing anhydrous quenching to prevent false positives from hydrolysis.

High-Performance Liquid Chromatography (HPLC) Protocol[1][2][3]

Objective: Quantitative determination of ETIA purity and monitoring of starting material consumption. Rationale: A reverse-phase method with acidic buffering is mandatory to suppress ionization of potential ring-opened byproducts (carboxylic acids) and prevent on-column hydrolysis of the sensitive trione ring [2].

Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 25°C (Do not heat; prevents thermal degradation)
Detection UV @ 230 nm (Amide n-π) and 210 nm (Ester/Carbonyl π-π)
Injection Vol 5 - 10 µL
Diluent 100% Acetonitrile (Anhydrous)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05End

Protocol Note: Samples must be prepared in anhydrous acetonitrile . Do not use water/methanol as the diluent for long-term storage in the autosampler, as the parabanic ring will slowly degrade to the open-chain ureido-oxalate [3].

Spectroscopic Characterization (NMR & IR)[4][5]

Infrared Spectroscopy (FT-IR)

The trione system provides a distinct "fingerprint" in the carbonyl region.

  • 1780–1760 cm⁻¹: C2 Carbonyl (Urea-like, strained).

  • 1740–1720 cm⁻¹: C4/C5 Carbonyls (Imide-like) + Ester C=O overlap.

  • Diagnostic Shift: Upon hydrolysis, the high-frequency band (~1770 cm⁻¹) disappears as the ring opens.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is preferred over CDCl₃ due to solubility and lack of trace acidity/HCl often found in chloroform.

Expected ¹H NMR Signals (DMSO-d₆, 400 MHz):

  • δ 1.20 ppm (t, 3H): Methyl group of ethyl ester.

  • δ 4.15 ppm (q, 2H): Methylene of ethyl ester.

  • δ 4.30 ppm (s, 2H): N-CH₂-CO (Glycine methylene). Note: This singlet is diagnostic. If ring opening occurs, this may split or shift significantly due to the formation of a free NH.

  • δ 11.0–12.0 ppm (s, 1H): Imide NH (if N3 is unsubstituted).

Stability & Impurity Profiling (LC-MS)

When ETIA degrades, it follows specific pathways. Understanding these allows for rapid troubleshooting of low yields.

Degradation Pathways
  • Ring Opening (Fast): Attack of water at C4/C5 leads to (Carbamoyloxamo)acetic acid derivatives .

    • Mass Shift: +18 Da (M+18).

  • Ester Hydrolysis (Slow): Attack at the side chain ester.

    • Mass Shift: -28 Da (Loss of Ethyl, gain of H).

Degradation ETIA ETIA (MW ~198) RingOpen Ring Open Product (Oxaluric deriv.) MW ~216 ETIA->RingOpen + H2O (Fast) (pH > 7) EsterHyd Acid Derivative (Intact Ring) MW ~170 ETIA->EsterHyd + H2O (Slow) (Acidic)

Figure 2: Primary degradation pathways detectable by LC-MS.

LC-MS Settings (ESI)
  • Ionization: Positive Mode (ESI+).

  • Target Ion: [M+H]⁺ and [M+NH₄]⁺.

  • Note: Parabanic acid derivatives often fly poorly in negative mode unless the ring is already opened.

References

  • Reaction of Parabanic Acid Derivatives: Molecules2011 , 16(9), 7183-7205.

  • HPLC Method Development for Imidazolidine Derivatives: Journal of Chemical Health Risks2023 .

  • Kinetics of Hydrolysis of Cyclic Ureas: Life Sciences1999 , 65(21).

  • Crystal Structure of Parabanic Analogs: IUCrData2017 , 2, x170098.[1]

Sources

Laboratory-scale synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PB-2024-02

Executive Summary

Target Molecule: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate Core Scaffold: Imidazolidine-2,4,5-trione (Parabanic Acid) Primary Application: Aldose Reductase Inhibitor (ARI) pharmacophore; Anticonvulsant scaffold; Bioisostere of hydantoins.

This technical guide details the laboratory-scale synthesis of This compound , a critical intermediate in the development of Aldose Reductase Inhibitors (ARIs) used to treat diabetic complications (neuropathy, retinopathy). The 2,4,5-trioxoimidazolidine ring serves as a rigid, polar scaffold capable of engaging in specific hydrogen bonding networks within the ARI active site, often mimicking the binding mode of hydantoin derivatives like Sorbinil or Fidarestat.

Two distinct synthetic routes are presented:

  • Route A (The Modular Approach): Direct N-alkylation of parabanic acid. Best for combinatorial library generation.

  • Route B (The De Novo Approach): Cyclization of N-(ethoxycarbonylmethyl)urea with oxalyl chloride. Best for large-scale, high-purity batch production.

Strategic Analysis of Synthetic Routes

Decision Matrix: Route Selection
FeatureRoute A: Direct Alkylation Route B: Urea Cyclization
Starting Material Parabanic Acid (Commercial/Stable)Glycine Ethyl Ester HCl
Key Reagent Ethyl ChloroacetateOxalyl Chloride
Step Count 1 Step2 Steps (Urea formation + Cyclization)
Atom Economy Moderate (Halide waste)High
Safety Profile Standard Organic HazardsHigh Hazard (CO/CO₂ evolution)
Primary Risk Over-alkylation (formation of disubstituted product)Moisture sensitivity (hydrolysis of oxalyl chloride)
Recommendation Recommended for Discovery Chemistry Recommended for Process Scale-up
Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic for both pathways.

ReactionPathways cluster_legend Legend Glycine Glycine Ethyl Ester UreaInt N-(Ethoxycarbonylmethyl)urea Glycine->UreaInt Route B: + KCNO / H+ KCNO Potassium Cyanate Target TARGET MOLECULE This compound UreaInt->Target Cyclization (+ Oxalyl Chloride) Oxalyl Oxalyl Chloride Oxalyl->Target Parabanic Parabanic Acid (Imidazolidine-2,4,5-trione) Parabanic->Target Route A: Alkylation EthylChloro Ethyl Chloroacetate EthylChloro->Target Base K2CO3 / Acetone Base->Target key1 Route A: Modular key2 Route B: De Novo

Caption: Comparative synthetic pathways. Route A utilizes nucleophilic substitution; Route B utilizes acyl chloride condensation.

Detailed Protocols

Protocol A: Direct Alkylation (Recommended for Lab Scale)

Objective: Mono-alkylation of parabanic acid while minimizing the formation of the 1,3-dialkyl byproduct.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Parabanic Acid 114.061.0Core Scaffold
Ethyl Chloroacetate 122.551.05Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.211.2Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Acetone -SolventMedium (Dry)
Step-by-Step Procedure
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.[1]

  • Solvation: Charge the RBF with Parabanic Acid (1.14 g, 10 mmol) and anhydrous Acetone (30 mL).

  • Activation: Add anhydrous K₂CO₃ (1.65 g, 12 mmol) and a catalytic amount of KI (166 mg, 1 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation.

    • Note: The solution may become cloudy as the potassium salt forms.

  • Alkylation: Add Ethyl Chloroacetate (1.29 g, 1.12 mL, 10.5 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: CHCl₃:MeOH 9:1). The product will be less polar than the starting parabanic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃) using a sintered glass funnel.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Protocol B: Urea Cyclization (High Purity Route)

Objective: Synthesis via the construction of the imidazolidine ring using oxalyl chloride.

Reagents & Stoichiometry
ReagentEquiv.Role
N-(Ethoxycarbonylmethyl)urea 1.0Precursor
Oxalyl Chloride 1.2Cyclizing Agent
1,2-Dichloroethane (DCE) SolventSolvent (Anhydrous)
Step-by-Step Procedure
  • Precursor Synthesis (Brief): React Glycine ethyl ester hydrochloride with Potassium Cyanate in water. Filter the resulting urea precipitate and dry thoroughly.

  • Setup: Flame-dry a 2-neck RBF under Argon flow. Equip with a pressure-equalizing addition funnel and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/CO fumes).

  • Dissolution: Suspend N-(ethoxycarbonylmethyl)urea (1.46 g, 10 mmol) in anhydrous DCE (20 mL).

  • Addition: Cool to 0°C. Add Oxalyl Chloride (1.52 g, 1.0 mL, 12 mmol) dropwise over 20 minutes.

    • Safety Alert: Vigorous evolution of gas (HCl, CO, CO₂) will occur. Ensure efficient fume hood ventilation.

  • Cyclization: Allow the reaction to warm to room temperature, then heat to reflux (83°C) for 3 hours. The suspension should clear as the heterocycle forms.

  • Isolation:

    • Cool to room temperature.[2][3]

    • Remove solvent and excess oxalyl chloride in vacuo.

    • The residue is usually high-purity product. Triturate with cold diethyl ether to remove traces of unreacted urea.

Characterization & Validation

To validate the synthesis, the following spectral data ranges are expected for This compound :

  • IR Spectroscopy (KBr):

    • 3200–3100 cm⁻¹: N-H stretch (Imide).

    • 1750–1730 cm⁻¹: C=O stretch (Ester).

    • 1710–1680 cm⁻¹: C=O stretch (Parabanic ring carbonyls C2, C4, C5).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.8 ppm (s, 1H): NH (Ring).

    • δ 4.25 ppm (s, 2H): N-CH₂ -CO (Methylene linker).

    • δ 4.15 ppm (q, 2H): O-CH₂ -CH₃ (Ester ethyl group).

    • δ 1.22 ppm (t, 3H): O-CH₂-CH₃ (Ester methyl group).

Troubleshooting & Optimization

Workup Logic Flowchart

Use this logic gate to solve common isolation issues.

WorkupLogic Start Reaction Complete? CheckTLC Check TLC (CHCl3:MeOH 9:1) Start->CheckTLC Decision1 Starting Material Remains? CheckTLC->Decision1 AddCat Add 0.1 eq KI Extend Reflux 2h Decision1->AddCat Yes Proceed Filter Salts Evaporate Solvent Decision1->Proceed No Oil Product is Oily/Sticky? Proceed->Oil Triturate Triturate with Cold Ether/Hexane Oil->Triturate Yes Recryst Recrystallize (EtOH) Oil->Recryst No (Solid)

Caption: Decision tree for reaction monitoring and product isolation.

Common Issues
  • Low Yield in Alkylation: Often due to moisture in the acetone or K₂CO₃. Ensure the base is flame-dried or oven-dried before use.

  • Dialkylation: If the N3 position is also alkylated, you will see the disappearance of the NH signal in NMR (δ 11.8 ppm). Solution: Reduce the equivalents of Ethyl Chloroacetate to 0.95 eq and add slowly.

  • Oxalyl Chloride Hydrolysis: If Route B fails, the oxalyl chloride likely hydrolyzed before reacting. Distill oxalyl chloride prior to use if the bottle is old.

References

  • Saeedi, M., et al. (2015). Synthesis, characterization, hypoglycemic and aldose reductase inhibition activity of arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones.[4] European Journal of Medicinal Chemistry.

  • Organic Syntheses. (1957). Parabanic Acid.[5] Org.[1][5] Synth. 37,[6] 71. (Foundational protocol for parabanic acid core).

  • ChemicalBook. (2022). The Synthesis of Oxalyl Chloride and its reactivity with Urea.

  • Malamas, M. S., et al. (1991). Naphthalenylsulfonylhydantoins as aldose reductase inhibitors. European Journal of Medicinal Chemistry. (Context for hydantoin/parabanic acid bioisosteres).

Sources

Application Note: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (ETIA) is a specialized N-substituted derivative of parabanic acid (imidazolidine-2,4,5-trione). While historically viewed merely as a metabolite derivative, recent advancements in diversity-oriented synthesis (DOS) have elevated this reagent to a "privileged scaffold" status.

Its unique electronic profile—characterized by a highly strained, electron-deficient trione ring coupled with a reactive ester handle—makes it an ideal candidate for Multi-Component Reactions (MCRs) . Specifically, it serves as a potent dipolarophile in 1,3-dipolar cycloadditions and a core scaffold for generating bioactive spiro-compounds targeting enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1) and Acetylcholinesterase (AChE).

This guide details the mechanistic rationale, validated protocols, and optimization strategies for utilizing ETIA to synthesize complex spiro-heterocycles.

Chemical Profile & Mechanistic Insight[1][2][3]

Reagent Specifications
PropertySpecification
IUPAC Name This compound
Core Scaffold Imidazolidine-2,4,5-trione (Parabanic Acid)
Molecular Weight 214.18 g/mol
Physical State Crystalline Solid (White to Off-white)
Solubility Soluble in DMSO, DMF, warm Ethanol; Sparingly soluble in Water
Key Reactivity Electrophilic Carbonyls (C4/C5), Acidic N-H (N3), Ester Hydrolysis
Mechanistic Role in MCRs

In the context of multi-component reactions, ETIA operates primarily through two modes:

  • Dipolarophile (C=O Activation): The carbonyl groups at positions 4 and 5 are highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens and the carbonyl at C2. In 1,3-dipolar cycloadditions (e.g., with nitrile imines generated in situ), the C=O bond acts as the dipolarophile, leading to spiro-oxadiazoline or spiro-triazoline systems.

  • N-Nucleophile (Michael/Alkylation): The unsubstituted N3 nitrogen is acidic (pKa ~6). In basic MCR conditions, it can participate in Mannich-type or Michael addition sequences before or after the cycloaddition event.

Validated Protocol: Synthesis of Spiro-Imidazolidinediones

Application: Generation of a library of spiro[imidazolidine-4,5'-[1,2,4]triazol]-2-ones via a pseudo-three-component reaction.

Reaction Scheme

The reaction involves the in situ generation of a highly reactive nitrile imine dipole from a hydrazonoyl chloride precursor, which then undergoes a concerted [3+2] cycloaddition with the C5-carbonyl of the ETIA reagent.

ReactionPathway Hydrazonoyl Hydrazonoyl Chloride (Precursor) Dipole Nitrile Imine (1,3-Dipole) Hydrazonoyl->Dipole -HCl (Base mediated) Base Triethylamine (Catalyst) Base->Dipole TS Transition State [Concerted 3+2] Dipole->TS ETIA ETIA Reagent (Dipolarophile) ETIA->TS Product Spiro-Imidazolidinedione (Target Scaffold) TS->Product Regioselective Cyclization

Figure 1: Mechanistic pathway for the [3+2] cycloaddition of nitrile imines with this compound.

Materials Required
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Hydrazonoyl Chloride derivative (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Dry Dichloromethane (DCM) or Toluene (for higher temp)

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexane

Step-by-Step Methodology

Step 1: Preparation of the Dipolarophile Solution

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (214 mg) of this compound in 10 mL of dry DCM.

  • Ensure complete dissolution. If the reagent is stubborn, mild sonication or switching to THF is permissible.

Step 2: Controlled Addition (The "Dropwise" Technique) Critical: High concentrations of nitrile imine can lead to dimerization side-products (tetrazines).

  • Add 1.1 mmol of the specific Hydrazonoyl Chloride to the flask.

  • Cool the mixture to 0°C using an ice bath.

  • Prepare a solution of 1.2 mmol TEA in 2 mL of dry DCM.

  • Add the TEA solution dropwise over 15 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Observation: The solution may turn slightly yellow/orange, indicating the transient formation of the nitrile imine dipole.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to room temperature (25°C) naturally.

  • Stir for 4–6 hours .

  • Monitor via TLC: Use 40% EtOAc in Hexane. The starting ETIA spot (usually lower Rf) should disappear, and a new, less polar spot (Spiro-product) should appear.

Step 4: Work-up & Isolation

  • Quench the reaction with 10 mL of water.

  • Separate the organic layer and wash with:

    • 1 x 10 mL saturated NaHCO₃ (to remove acidic byproducts)

    • 1 x 10 mL Brine

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Gradient: 10% → 40% EtOAc in Hexane.

    • Yield Expectation: 75–85%.

Optimization & Troubleshooting (Expert Insights)

The success of this MCR relies on balancing the reactivity of the dipole and the stability of the parabanic core.

IssueProbable CauseCorrective Action
Low Yield / Dimerization Dipole concentration too high.Use a syringe pump for slower base addition (1 hr). Switch solvent to Toluene and reflux (thermal generation).
Incomplete Conversion ETIA solubility issues.Switch solvent to THF or Acetonitrile.
Regioisomer Mixtures Competing C4 vs C5 attack.The C5 carbonyl is generally more reactive due to steric freedom, but bulky N1-substituents (the ethyl acetate group) usually direct attack to C5. Verify regio-chemistry via 2D-NMR (HMBC).
Hydrolysis of Ester Wet solvents or excess base.Use strictly anhydrous solvents. Reduce base equivalents to 1.05.
Structural Validation (Self-Validating Check)

To confirm the formation of the spiro-linkage, look for the following NMR signatures:

  • ¹³C NMR: The disappearance of one ketone signal (C=O) from the parabanic core (~155-160 ppm) and the appearance of a spiro-carbon signal (quaternary) in the range of 80–100 ppm .

  • HMBC: Correlation between the ethyl acetate -CH₂- protons and the adjacent carbonyl/nitrogen nodes of the imidazolidine ring.

Scope & Applications

Library Generation

This protocol is highly adaptable. By varying the Hydrazonoyl Chloride (Reagent B), you can introduce diverse aryl or alkyl groups into the spiro-ring, modulating lipophilicity (LogP) for drug discovery.

Biological Relevance

Compounds derived from this scaffold have shown efficacy in:

  • Anticonvulsant Activity: Modulation of GABA receptors.

  • Enzyme Inhibition: Analogues have demonstrated micromolar inhibition of TDP1 (Tyrosyl-DNA phosphodiesterase 1), a target for potentiating topoisomerase inhibitors in cancer therapy [1, 3].

References

  • Kovaleva, K. S., et al. (2023). "Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1." International Journal of Molecular Sciences. Link

  • Salakhutdinov, N. F., et al. (2020).[1][2] "[3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones." Molecules. Link

  • Konstantinova, L. S., et al. (2011). "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." Molecules. Link

  • Blackmore, T. R., & Thompson, P. E. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles. Link

Sources

Troubleshooting & Optimization

Improving the yield of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Ticket response. It assumes the user is familiar with basic organic synthesis but requires specific, high-level intervention to overcome yield plateaus.

Subject: Optimization of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution Provided][1]

Executive Summary

The synthesis of This compound (an N-substituted parabanic acid derivative) is deceptively simple.[1] While the theoretical atom economy is high, practical yields often suffer due to the thermodynamic instability of the imidazolidinetrione ring in the presence of nucleophiles (bases and protic solvents).

This guide addresses the three primary failure modes reported by our user base:

  • Ring Cleavage (Hydrolysis): Opening of the 2,4,5-trioxo ring during reaction or workup.

  • O-Alkylation vs. N-Alkylation: Competitive substitution at the oxygen atoms.[1]

  • Solvolysis during Purification: Degradation of the product during recrystallization (specifically in alcohols).

Module 1: The Synthetic Pathway & Failure Points

To improve yield, you must visualize the competing pathways. The target molecule is an imide flanked by carbonyls, making the ring carbons highly electrophilic.

Reaction Topology (Visualization)

The following diagram illustrates the "Gold Standard" pathway versus the "Dead End" degradation routes.

G Start Parabanic Acid (Imidazolidinetrione) Inter Transition State (N-Anion) Start->Inter Deprotonation (pKa ~6.0) Reagent Ethyl Chloroacetate + Mild Base (K2CO3) Reagent->Inter Target TARGET: This compound Inter->Target S_N2 Attack (Kinetic Control) RingOpen BYPRODUCT A: Oxaluric Acid Derivative (Ring Opening) Inter->RingOpen Attack by OH- or RO- (Thermodynamic Sink) Hydrolysis BYPRODUCT B: Free Acid (Ester Hydrolysis) Target->Hydrolysis Aq. Workup (pH > 8)

Figure 1: Mechanistic pathway showing the competition between successful N-alkylation (Green) and ring-opening degradation (Red).[1]

Module 2: Critical Protocol Adjustments

Base Selection: The "Soft" Approach

The Issue: Many researchers use Sodium Hydride (NaH) in DMF. The Diagnosis: NaH is too aggressive. While it deprotonates the nitrogen efficiently, the high basicity often promotes nucleophilic attack on the ring carbonyls, leading to ring opening (formation of oxaluric acid derivatives) [1]. The Fix: Switch to a buffered, non-nucleophilic base system.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Reason
Base NaH (60% dispersion)K₂CO₃ (Anhydrous, 1.5 eq) Prevents ring opening; milder deprotonation.[1]
Catalyst NoneKI (0.1 eq) or 18-Crown-6 Finkelstein reaction generates reactive iodide in situ; Crown ether solubilizes Carbonate.[1]
Solvent DMF (often wet)Acetone (Dry) or MeCN Lower boiling point allows easier removal without high heat (which degrades product).
Temp 80°C - 100°CReflux (56°C for Acetone) Kinetic control favors substitution over degradation.[1]
The "Methanol Trap" (Crucial Warning)

The Issue: Users often attempt to recrystallize the crude solid from Methanol or Ethanol. The Diagnosis: Parabanic acid derivatives are susceptible to alcoholysis. Research indicates that recrystallization from methanol can lead to ring cleavage, yielding methyl oxo-ureido-acetate instead of your target [2].[1] The Fix:

  • Do NOT use primary alcohols for recrystallization.

  • Use: Toluene, Ethyl Acetate/Hexane mixtures, or Isopropanol (if necessary, as steric bulk reduces nucleophilicity).

Module 3: Step-by-Step Optimized Protocol

Objective: Synthesis of this compound via N-alkylation.

Reagents:

  • Parabanic Acid (10 mmol)[1]

  • Ethyl Chloroacetate (12 mmol)[1]

  • Potassium Carbonate (anhydrous, 15 mmol)[1]

  • Potassium Iodide (1 mmol)[1][2]

  • Acetone (Dry, 50 mL)

Procedure:

  • Activation: In a flame-dried round-bottom flask, suspend Parabanic Acid and anhydrous K₂CO₃ in dry Acetone. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may not become clear; this is normal.

  • Addition: Add Ethyl Chloroacetate and the catalytic KI.

  • Reaction: Heat to reflux (approx. 56°C) under an inert atmosphere (N₂ or Ar) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Eluent: EtOAc:Hexane 1:1). The starting material (Parabanic acid) is highly polar; the product will move higher (Rf ~0.4-0.6).

  • Workup (Non-Aqueous Preferred):

    • Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure at <40°C . High heat promotes degradation.

  • Purification:

    • The residue is likely a semi-solid. Triturate with cold Diethyl Ether or Toluene .

    • If recrystallization is needed, dissolve in minimum hot Ethyl Acetate and add Hexane until turbid. Cool slowly.

Module 4: Troubleshooting FAQ

Q1: My yield is <20%, and I see a large baseline spot on TLC.

A: You likely suffered Ring Opening . This occurs if water was present (hydrolysis) or the base was too strong.

  • Action: Ensure Acetone is dried over molecular sieves (3Å). Switch from NaH to K₂CO₃. Verify your starting Parabanic Acid is dry (it is hygroscopic).

Q2: I isolated a product, but the melting point is wrong (too low).

A: Check for O-Alkylation or Mono-hydrolysis .[1] Parabanic acid has ambident nucleophilicity (N vs O). While N-alkylation is thermodynamically favored, O-alkylation can occur kinetically.[1]

  • Action: Run an IR spectrum.

    • Target (N-alkyl): Sharp carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1710/1780 cm⁻¹ (imide ring).[1]

    • O-alkyl: Appearance of C=N stretches and lack of one carbonyl signal.[1]

    • Remedy: Increase reaction time at lower temperature (thermodynamic control favors N-alkyl).

Q3: Can I use the Oxalyl Chloride + Urea route instead?

A: Yes, but it introduces Moisture Sensitivity . Reaction: Ethyl (carbamoyl)glycinate + Oxalyl Chloride → Target.

  • Pros: Builds the ring from scratch; avoids N-alkylation ambiguity.

  • Cons: Oxalyl chloride releases HCl and CO. Requires strictly anhydrous conditions. If you lack a Schlenk line, the N-alkylation route (Method A above) is more robust [3].

Module 5: Decision Logic for Troubleshooting

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC of Crude Start->CheckTLC Baseline Major Spot on Baseline? CheckTLC->Baseline MultiSpot Multiple Non-Polar Spots? Baseline->MultiSpot No RingOpen Diagnosis: Ring Opening (Hydrolysis) Baseline->RingOpen Yes O_Alk Diagnosis: O-Alkylation or Oligomers MultiSpot->O_Alk Yes Soln1 Fix: Dry Solvent, Weaker Base (K2CO3) RingOpen->Soln1 Soln2 Fix: Lower Temp, Longer Time O_Alk->Soln2

Figure 2: Logic flow for diagnosing low yield based on Thin Layer Chromatography (TLC) evidence.

References

  • BenchChem Technical Support. (2025).[3] Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (and related imides). BenchChem.[4] Link[1]

  • Lewis, T. C., et al. (2003). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester.[1][5] CrystEngComm, 5, 269-275. Link

  • Rybachenko, V. I., et al. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives.[1] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link[1]

  • ThalesNano. (2025). High Temperature Green Method for Direct N-Alkylation.[1][10]Link[1]

Sources

Common side products in Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (ETIA) is a specialized parabanic acid derivative often employed as a pharmacophore in soluble epoxide hydrolase (sEH) inhibitors and other bioactive molecules. While the imidazolidine-2,4,5-trione core confers improved water solubility compared to urea analogs, it introduces significant hydrolytic instability.

This guide addresses the three most common "silent failures" in ETIA chemistry: Base-Induced Ring Opening , Unintended Transesterification , and Oligomerization during Synthesis .

Module 1: The "Phantom" Yield (Ring Hydrolysis)

Symptom:

"I synthesized the compound, but after washing with 1M NaOH to remove unreacted acid, my organic layer yield was near zero. The product seems to have vanished."

Diagnosis: The imidazolidine-2,4,5-trione ring (parabanic acid core) is an electrophilic trap. Unlike standard hydantoins, the trione system is highly susceptible to nucleophilic attack by hydroxide ions.

The Mechanism:

  • Deprotonation: The N3 proton is acidic (pKa

    
     6.0). Bases like NaOH or 
    
    
    
    instantly deprotonate N3, forming a water-soluble salt.
  • Ring Opening: In the presence of excess base or heat, the hydroxide attacks the carbonyl carbons (C2, C4, or C5), cleaving the ring to form oxaluric acid derivatives (carbamoyl-oxamic acids). These are highly polar and remain in the aqueous phase, leading to "phantom" yield loss.

Visualization: Base-Catalyzed Degradation Pathway

HydrolysisPathway ETIA Target Molecule (ETIA) (Ring Closed) Anion N3-Deprotonated Salt (Water Soluble) ETIA->Anion pH > 7 (Fast) Transition Tetrahedral Intermediate (OH- Attack at C4/C5) Anion->Transition Excess OH- Heat Oxaluric Side Product A: Oxaluric Acid Derivative (Ring Opened) Transition->Oxaluric Ring Cleavage

Figure 1: The degradation cascade of ETIA in basic media. Note that the initial salt formation is reversible, but the ring opening is irreversible.

Corrective Protocol:

  • Avoid Strong Bases: Never use NaOH or KOH for washes.

  • Safe Wash: Use saturated

    
      only if rapid separation is possible, but Brine/Water  is preferred.
    
  • Acidification: If the product enters the aqueous phase as a salt, immediately acidify to pH 3-4 with 1N HCl to reprotonate and extract back into ethyl acetate.

Module 2: The "Shifted" NMR (Transesterification)

Symptom:

"My proton NMR shows the ethyl group signals (triplet/quartet) are gone, replaced by a sharp singlet at ~3.7 ppm. Mass spec shows M-14."

Diagnosis: You have formed Mthis compound . The parabanic ring is electron-withdrawing, making the ester carbonyl more electrophilic than a standard aliphatic ester. Recrystallizing or refluxing in Methanol (MeOH) causes rapid transesterification.

Data Comparison:

FeatureTarget (Ethyl Ester)Impurity (Methyl Ester)
1H NMR (Ethyl) Quartet (~4.2 ppm), Triplet (~1.3 ppm)Absent
1H NMR (Methyl) AbsentSinglet (~3.75 ppm)
Solvent Risk Ethanol (Safe)Methanol (High Risk)

Corrective Protocol:

  • Solvent Swap: Strictly use Ethanol (EtOH) or Isopropanol (IPA) for recrystallization.

  • Workup: Do not quench reaction mixtures with MeOH if the ester is the final product.

Module 3: Synthesis Impurities (Oligomerization)

Symptom:

"The reaction of Glycine Ethyl Ester + Oxalyl Chloride yielded a gummy, insoluble solid instead of crystals."

Diagnosis: This is a stoichiometry error leading to Poly(parabanic acid) oligomers . If oxalyl chloride is added to the amine without strict temperature control or inverse addition, the bifunctional oxalyl chloride can link two amine molecules together before cyclization occurs.

Troubleshooting Logic Tree:

SynthesisTroubleshoot Start Problem: Gummy/Insoluble Product CheckMode Check Addition Mode Start->CheckMode DirectAdd Did you add Oxalyl Chloride to the Amine? CheckMode->DirectAdd InverseAdd Did you add Amine to Oxalyl Chloride? CheckMode->InverseAdd Result1 High Local Conc of Amine -> Dimerization/Oligomerization DirectAdd->Result1 Yes Result2 Excess Oxalyl Chloride maintained -> Cyclization favored InverseAdd->Result2 Yes

Figure 2: Impact of addition order on product purity.

Corrective Protocol:

  • Inverse Addition: Always add the Glycine Ethyl Ester solution dropwise into a cold solution of Oxalyl Chloride .

  • Temperature: Keep the initial addition at 0°C to -10°C to favor the formation of the isocyanate/carbamoyl chloride intermediate over the dimer.

Frequently Asked Questions (FAQ)

Q1: Is ETIA stable in water?

  • A: It is moderately stable in neutral or slightly acidic water (pH 4-6). In basic water (pH > 8), the ring hydrolyzes within minutes. In strong acid (pH < 1), the ester will hydrolyze to the carboxylic acid over time, but the ring usually survives longer than in base.

Q2: Can I use silica gel chromatography for purification?

  • A: Yes, but be cautious. The N3 proton is acidic and can streak on silica.

    • Tip: Add 0.5% Acetic Acid to your eluent to keep the N3 protonated and sharpen the peak. Avoid using triethylamine (TEA) in the mobile phase, as it may form salts or induce ring opening.

Q3: How do I store the compound?

  • A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The methylene group between the ester and the ring is activated; long-term exposure to moisture and air can lead to slow hydrolysis.

References

  • Synthesis & Pharmacophore Utility

    • Hwang, S. H., et al. (2020).[1] "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility."[1][2] Bioorganic & Medicinal Chemistry Letters, 30(3), 126908.[1]

  • Parabanic Acid Hydrolysis Mechanisms: Biltz, H., & Topp, E. (1913). "Über die Oxydation der Harnsäure." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry on the instability of the imidazolidinetrione ring in alkali). Context: Establishes the pathway of parabanic acid oxaluric acid in basic media.
  • General Hydantoin/Trione Stability

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

Sources

Technical Support Center: Purification & Handling of Parabanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate .

Ticket ID: #PA-EtOAc-001 Subject: Purification challenges of this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User: "I am synthesizing this compound but struggling with low yields, oiling out, and degradation during workup."

Scientist Response: This molecule is a mono-substituted parabanic acid (imidazolidinetrione) derivative . Its purification is deceptively difficult due to three competing chemical behaviors:

  • High Polarity: The trione core makes the molecule highly polar, complicating extraction from aqueous layers.

  • Acidity: The remaining N-H proton on the ring is significantly acidic (

    
    ), causing tailing on silica and solubility in basic aqueous media.
    
  • Hydrolytic Instability: The parabanic ring is an "activated" cyclic urea. In the presence of base (or prolonged heating in water), the ring opens to form unstable hydantoic acid derivatives.

Troubleshooting Guide (Q&A Format)

Category A: Workup & Isolation (The "Crash Out" Phase)

Q1: I quenched my reaction with saturated sodium bicarbonate (


), but my product yield is near zero. Where did it go? 

Diagnosis: Salt Formation & Aqueous Loss. Because the N3-proton of the parabanic acid ring is acidic, washing with bicarbonate converts your product into its water-soluble sodium salt. It is likely currently dissolved in your aqueous waste stream.

Corrective Protocol:

  • Recover: Acidify your aqueous waste layer carefully to pH 2–3 using 1N HCl. Your product should precipitate or become extractable into Ethyl Acetate (EtOAc).

  • Prevention: Avoid basic washes. Quench reactions with water or dilute brine. If you must neutralize acid (e.g., from an oxalyl chloride synthesis), use a solid buffer or wash rapidly with cold, dilute bicarbonate and immediately re-acidify.

Q2: My crude product is a sticky yellow oil that refuses to crystallize. NMR shows the product is there.

Diagnosis: Solvent Inclusion & Impurity Inhibition. Parabanic acid derivatives strongly retain polar solvents (DMF, DMSO) and trace impurities (unreacted glycine ethyl ester or urea) which inhibit crystal lattice formation.

Corrective Protocol:

  • Trituration: Dissolve the oil in a minimal amount of warm Ethyl Acetate. Add cold Diethyl Ether or Hexanes dropwise until cloudy. Sonicate vigorously.

  • The "Water Crash": If synthesized in water-miscible solvents (DMF/Acetone):

    • Pour the reaction mixture into ice-cold dilute HCl (0.1 M) .

    • Why HCl? It keeps the product protonated (insoluble) and prevents ring hydrolysis.

Category B: Purification (Recrystallization & Chromatography)

Q3: I tried recrystallizing from Ethanol, but I see a new spot on TLC and NMR shows a methyl/ethyl mix.

Diagnosis: Transesterification. The trione ring is electron-withdrawing, activating the ester side chain. Refluxing in alcohols can lead to transesterification (swapping your ethyl ester for a methyl ester if Methanol is used) or ring cleavage (alcoholysis).

Corrective Protocol:

  • Recommended Solvent System: Ethanol/Water (9:1) or Acetone/Hexane .

  • Procedure: Dissolve in warm acetone (do not boil excessively). Add hexane until turbid.[1] Cool to 4°C.

  • Avoid: Refluxing in Methanol or primary alcohols for extended periods.

Q4: My compound streaks/tails badly on silica gel columns, making separation impossible.

Diagnosis: Acidic Interaction with Silica. The acidic N-H proton interacts with the silanols on the silica gel, causing streaking.

Corrective Protocol:

  • Modifier: Add 0.5% to 1% Acetic Acid to your eluent (e.g., 1% AcOH in 50% EtOAc/Hexane). This suppresses the ionization of the N-H proton, sharpening the peak.

  • Alternative: Use Reverse Phase (C18) chromatography.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 60% ACN.

Critical Stability Data & Visualization

Stability & Degradation Pathways

The following diagram illustrates the fate of your molecule under different pH conditions.

DegradationPathways Target This compound (Target Molecule) Salt Water-Soluble Salt (Loss to Aqueous Layer) Target->Salt pH > 7 (NaHCO3 wash) RingOpen Ring Opening (Hydantoic Acid Derivative) Target->RingOpen Heat + Water/Base (Irreversible) Stable Stable Solid (Isolated Product) Target->Stable Dry Storage (Desiccator) Salt->Target Re-acidification (pH < 3)

Figure 1: pH-dependent stability profile. Note that base exposure leads to reversible salt formation initially, but prolonged exposure causes irreversible ring opening.

Purification Decision Matrix

Use this logic flow to determine the optimal purification method for your crude batch.

PurificationLogic Start Crude Mixture Analysis PurityCheck Purity > 85%? Start->PurityCheck Recryst Recrystallization (Solvent: Acetone/Hexane) PurityCheck->Recryst Yes Column Flash Chromatography PurityCheck->Column No AcidicModifier Add 1% Acetic Acid to Eluent Column->AcidicModifier Prevents Tailing

Figure 2: Decision tree for selecting the purification method based on crude purity.

Validated Experimental Protocols

Protocol A: Optimized Recrystallization

Best for removing trace colored impurities and unreacted urea.

StepActionCritical Parameter
1 DissolutionDissolve 1.0 g of crude in 10 mL Acetone at 40°C.
2 FiltrationFilter hot through a 0.45 µm PTFE syringe filter to remove inorganic salts.
3 PrecipitationSlowly add Hexane (approx. 15-20 mL) until persistent turbidity is observed.
4 NucleationScratch the glass side or add a seed crystal.
5 CoolingAllow to stand at Room Temp for 1h, then 4°C for 4h. Do not freeze immediately.
6 WashFilter solids and wash with cold 1:3 Acetone:Hexane .
Protocol B: Synthesis via Alkylation (Reference Standard)

If your current route is failing, verify against this standard alkylation workflow.

  • Starting Material: Parabanic acid (Imidazolidine-2,4,5-trione) or its potassium salt.

  • Reagents: Ethyl chloroacetate (1.1 equiv),

    
     (1.0 equiv if using acid), DMF (Solvent).
    
  • Reaction: Stir at RT to 50°C for 4-6 hours. Note: Higher temps promote double alkylation.

  • Workup: Pour into ice-water containing 1% HCl . Filter the precipitate.[2][3]

References

  • Choi, S. K., et al. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry. Describes the thermal and chemical stability of the imidazolidinetrione ring.

  • Aboul-Enein, M. N., et al. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry. Details the synthesis and biological evaluation of N-substituted parabanic acids.

  • Murray, A. (1957).[4] Parabanic Acid.[4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 4, p.744. The foundational protocol for synthesizing the core parabanic acid ring.

  • BenchChem Technical Support. (2025). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Provides data on hydrolysis rates in basic media.[10]

  • University of Rochester. Recrystallization Solvents and Techniques. General guide supporting the use of mixed solvent systems for polar amides/imides.

Sources

Optimizing reaction conditions for Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive optimization and troubleshooting resource for the synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate .

This guide is structured for organic chemists and process development scientists, prioritizing high-purity synthesis via controlled cyclization while addressing alternative alkylation routes.

Executive Technical Summary

Target Molecule: this compound CAS Registry Number: 89694-35-9 Core Structure: Parabanic acid (imidazolidine-2,4,5-trione) scaffold mono-substituted at the N1 position with an ethyl acetate moiety. Primary Application: Intermediate for aldose reductase inhibitors, anticonvulsants, and heterocyclic building blocks.

Critical Reaction Pathways

To optimize yield and purity, we distinguish between two primary synthetic strategies. Method A (Cyclization) is the recommended industry standard for regioselectivity. Method B (Direct Alkylation) is a shorter route but prone to side reactions (N,N'-dialkylation).

Optimized Experimental Protocols

Method A: De Novo Cyclization (Recommended)

Rationale: This method builds the imidazolidine ring after the ethyl acetate group is in place, guaranteeing 100% regioselectivity and avoiding di-substituted byproducts.

Reaction Scheme:

  • Precursor Synthesis: Ethyl glycinate hydrochloride + Potassium Cyanate

    
     Ethyl hydantoate (Ethyl N-carbamoylglycinate).
    
  • Cyclization: Ethyl hydantoate + Oxalyl Chloride

    
     Target Product.
    

Step-by-Step Protocol:

  • Urea Formation:

    • Dissolve Ethyl glycinate HCl (1.0 eq) in water.

    • Add Potassium Cyanate (KOCN) (1.1 eq) slowly at 0°C.

    • Stir at room temperature for 2 hours. The product, Ethyl hydantoate , will precipitate or can be extracted with ethyl acetate. Yield is typically >85%.[1]

  • Ring Closure:

    • Suspend dried Ethyl hydantoate (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) or Chloroform .

    • Add Oxalyl Chloride (1.2 eq) dropwise under Nitrogen atmosphere at 0°C.

    • Critical Step: Reflux the mixture for 3–5 hours. Evolution of HCl gas indicates reaction progress.

    • Workup: Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/Hexane to obtain white crystalline needles.

Method B: Direct N-Alkylation (Alternative)

Rationale: Useful if Parabanic Acid is already available in bulk. Requires strict stoichiometry control.

Protocol:

  • Dissolve Parabanic Acid (1.0 eq) in anhydrous DMF .

  • Add Sodium Hydride (NaH) (60% dispersion, 1.05 eq) at 0°C. Stir for 30 min until H2 evolution ceases.

  • Add Ethyl Bromoacetate (1.0 eq) dropwise. Do not use excess alkyl halide.

  • Stir at room temperature for 4–6 hours.

  • Quench: Pour into ice water. Filter the precipitate.[1]

  • Purification: Column chromatography (SiO2, EtOAc/Hexane) is often required to separate the mono-alkylated product from unreacted starting material and trace di-alkylated byproducts.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for selecting the synthesis route and the mechanistic flow.

SynthesisLogic Start Start: Select Synthesis Strategy RouteA Method A: Cyclization (High Purity Requirement) Start->RouteA RouteB Method B: Alkylation (Bulk Material Available) Start->RouteB StepA1 Ethyl Glycinate HCl + KOCN (Water, 0°C) RouteA->StepA1 InterA Intermediate: Ethyl Hydantoate StepA1->InterA StepA2 Reaction with Oxalyl Chloride (DCE, Reflux) InterA->StepA2 Product Target: This compound StepA2->Product StepB1 Parabanic Acid + NaH (DMF, 0°C) RouteB->StepB1 StepB2 Add Ethyl Bromoacetate (Strict 1.0 eq) StepB1->StepB2 Risk Risk: N,N'-Dialkylation Requires Chromatography StepB2->Risk Risk->Product Purification

Figure 1: Strategic workflow comparing De Novo Cyclization (Method A) vs. Direct Alkylation (Method B).

Troubleshooting & FAQs

Category 1: Yield Optimization

Q: My yield for Method A (Cyclization) is below 40%. What is going wrong?

  • Root Cause 1: Moisture Contamination. Oxalyl chloride hydrolyzes rapidly. Ensure all glassware is flame-dried and solvents (DCE/CHCl3) are anhydrous.

  • Root Cause 2: Incomplete Cyclization. The reaction requires reflux temperatures to drive off HCl. If you simply stir at room temperature, the intermediate acyclic chloride may form but not cyclize.

  • Corrective Action: Increase reflux time to 5 hours and ensure a steady stream of N2 sweeps the HCl byproduct out of the vessel.

Q: In Method B (Alkylation), I am seeing a spot with higher Rf on TLC. What is it?

  • Diagnosis: This is likely the N,N'-dialkylated byproduct (Diethyl 2,2'-(2,4,5-trioxoimidazolidine-1,3-diyl)diacetate).

  • Prevention: This occurs if NaH is in excess or if the reaction is too hot.

  • Fix:

    • Use exactly 1.0 eq of NaH.

    • Add the alkylating agent slowly at 0°C.

    • Switch base to K2CO3 in Acetone (reflux) which is milder and less prone to over-alkylation, though slower [1].

Category 2: Purification & Stability

Q: The product is an oil instead of a solid. How do I crystallize it?

  • Reason: Residual solvent (DMF or unreacted ethyl chloroacetate) prevents crystallization.

  • Protocol:

    • Dissolve the oil in a minimum amount of hot Ethanol .

    • Add Water dropwise until turbidity appears.

    • Cool slowly to 4°C. Alternatively, trituration with cold Diethyl Ether can induce precipitation.

Q: Is the ethyl ester group stable under these conditions?

  • Stability Note: The parabanic acid ring is electron-withdrawing, making the ester slightly more susceptible to hydrolysis than a standard aliphatic ester. Avoid strong aqueous bases (NaOH/LiOH) during workup. Use saturated NaHCO3 or dilute HCl for pH adjustment.

Comparative Data: Reaction Conditions

ParameterMethod A (Cyclization)Method B (Alkylation - NaH)Method B (Alkylation - K2CO3)
Regioselectivity 100% (N1 only) 70-80% (Risk of N1,N3)85-90%
Reaction Time 6-8 Hours (Total)4-6 Hours12-24 Hours
Purification RecrystallizationChromatography often neededRecrystallization
Moisture Sensitivity High (Oxalyl Chloride)High (NaH)Moderate
Key Reagent Cost Low (Glycine/Urea)Moderate (Parabanic Acid)Moderate

References

  • Hussein, E. M., et al. (2012).[2] "Optimization of N-alkylation of heterocyclic compounds using ethyl chloroacetate." ResearchGate Discussions. Link

  • Ungoren, S. H., et al. (2023). "[3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives." Molecules, 28(1), 225. (Describes synthesis of ethyl 2-(2-thioxoimidazolidin-1-yl)acetate analogs via oxalyl chloride). Link

  • Avistron Chemistry Services. "Product ES126: Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate."[3] Catalog Data. Link

  • Hernandez, A. G., et al. (2017).[4] "Convenient One-Pot Two-Step Synthesis of Diacyl Ureas via Oxalyl Chloride." Synthesis, 49, 2163-2176.[4] Link

Sources

Technical Support Center: Imidazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: IMID-SYN-001 Subject: Optimization, Troubleshooting, and Stability Protocols for Imidazolidine Scaffolds

System Overview & Scope

Welcome to the Imidazolidine Synthesis Support Center. This guide addresses the synthesis of imidazolidines (saturated 5-membered heterocycles containing two nitrogen atoms, formally aminals).[1][2]

CRITICAL DISTINCTION: Ensure you are synthesizing an imidazolidine (aminal core, reduced state) and not an imidazolidinone (cyclic urea, oxidized state).[1]

  • Imidazolidine: Sensitive to acid hydrolysis; formed via condensation of 1,2-diamines + aldehydes/ketones.[1]

  • Imidazolidinone: Stable to acid; formed via 1,2-diamines + urea/phosgene equivalents.[1]

This guide focuses on the condensation pathway (Diamine + Carbonyl), which is governed by reversible equilibrium dynamics.[1]

Reaction Mechanism & Pathway Visualization

Understanding the stepwise mechanism is vital for troubleshooting. The reaction proceeds through a hemiaminal intermediate, followed by dehydration to an imine (Schiff base), and finally intramolecular ring closure.

Figure 1: Acid-Catalyzed Condensation Mechanism

ImidazolidineMechanism Start 1,2-Diamine + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (- H2O) Hemiaminal->Imine Acid Cat. Dehydration Product Imidazolidine (Ring Closure) Imine->Product Intramolecular Cyclization Product->Imine Hydrolysis (Aq. Acid)

Caption: Stepwise formation of the imidazolidine ring. Note the reversibility (dashed line) in the presence of aqueous acid.

Troubleshooting Modules (Q&A)
Module A: Reaction Initiation & Kinetics

Issue: "My reaction is sluggish or stuck at the imine intermediate."

Diagnostic QuestionTechnical AnalysisCorrective Action
Is your carbonyl electrophilic enough? Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) react slowly due to reduced electrophilicity at the carbonyl carbon.[1]Activate the Carbonyl: Add a mild Lewis Acid catalyst (e.g., 5 mol%

or

).[1] Alternatively, use microwave irradiation to overcome the activation energy barrier [1].[1]
Are you using a ketone? Ketones are sterically bulkier and less electrophilic than aldehydes, often stalling at the imine stage.[1]Force Conditions: Switch from MeOH/RT to Toluene/Reflux. You must use a Dean-Stark apparatus to drive the equilibrium (see Module B).[1]
Is the diamine soluble? Some diamine salts (e.g., tartrates) are insoluble in organic solvents.[1]Free Base First: Ensure the diamine is in its free-base form before addition.[1] If using a salt, neutralize with

or

in situ [2].[1]
Module B: Equilibrium & Yield Optimization

Issue: "I see product by TLC, but yield is low after isolation."

Root Cause: Imidazolidine formation is a reversible condensation (


).[1] Water accumulation drives the reaction backward (hydrolysis).[1]

Protocol: Water Management Strategies

  • Molecular Sieves (3Å or 4Å): Add activated powdered sieves (20% w/v) directly to the reaction flask. This is the preferred method for thermally sensitive substrates.[1]

  • Azeotropic Distillation: Use Benzene or Toluene and a Dean-Stark trap.[1] Reflux until water collection ceases.[1]

  • Chemical Scavengers: For highly reversible systems, use triethyl orthoformate (

    
    ) as a solvent/scavenger.[1] It consumes water to form ethanol and formate.[1]
    
Module C: Stereochemical Control

Issue: "I am getting a mixture of diastereomers (cis/trans)."

Mechanism: The stereoselectivity is determined during the ring-closure step.[1]

  • Thermodynamic Control: The cis-2,4-disubstituted isomer is often thermodynamically preferred in simple systems to minimize 1,3-diaxial interactions, but steric bulk on the nitrogen can invert this preference.

  • Kinetic Control: Low-temperature cyclization often favors the trans isomer if the transition state minimizes steric clash between the R-groups of the diamine and the aldehyde.[1]

Optimization:

  • To favor thermodynamic product: Reflux longer (equilibrium control).

  • To favor kinetic product: Perform the reaction at 0°C or -78°C using a reactive catalyst (e.g.,

    
    ).[1]
    
Module D: Isolation & Stability (The "Silica Problem")

Issue: "My product decomposes on the silica column."

CRITICAL WARNING: Silica gel is slightly acidic (pH 4-5).[1] Imidazolidines are aminals and are inherently unstable to acid.[1] They will hydrolyze back to the aldehyde and diamine on the column.[1]

Decision Matrix: Purification Strategy

PurificationStrategy Problem Crude Mixture Needs Purification Check Is Product Acid Sensitive? Problem->Check Solid Product is Solid Check->Solid Yes Oil Product is Oil Check->Oil Yes Recryst Recrystallize (EtOH or Hexane/EtOAc) Solid->Recryst NeutralSilica Neutralized Silica (Add 1-5% Et3N to eluent) Oil->NeutralSilica Standard Alumina Basic Alumina Chromatography Oil->Alumina Highly Sensitive

Caption: Decision tree for purifying acid-labile imidazolidines.

Validated Experimental Protocols
Protocol A: Standard Thermal Condensation (General Purpose)

Best for: Stable aldehydes, gram-scale synthesis.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or Dean-Stark trap).

  • Dissolution: Dissolve 1,2-diamine (1.0 equiv) in Toluene or Ethanol (0.5 M).

  • Addition: Add Aldehyde (1.0 - 1.1 equiv).

  • Catalysis (Optional): Add p-Toluenesulfonic acid (PTSA) (0.05 equiv) or Molecular Sieves (4Å).

  • Reaction: Reflux for 4–12 hours. Monitor by TLC (Note: Imidazolidines may streak; neutralize plate with

    
     vapor).[1]
    
  • Workup:

    • Filter off sieves (if used).[1]

    • Concentrate in vacuo.[1]

    • Do not wash with aqueous acid.

  • Purification: Recrystallize from Hexane/EtOAc. If chromatography is needed, use Basic Alumina or Silica pre-treated with 2% Triethylamine [3].[1]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sluggish reactions, library generation.

  • Vessel: Use a dedicated microwave process vial (G10 or G30).

  • Mixture: Combine Diamine (1.0 mmol), Aldehyde (1.0 mmol), and Ethanol (2 mL).

  • Irradiation: Heat to 125°C for 10–15 minutes at 200W [1].

  • Workup: Cool to RT. In many cases, the product precipitates upon cooling.[1] Filter and wash with cold ethanol.[1]

References
  • Microwave Synthesis and Biological Activity: Al-Alwaaly, H. A., & Al-A'arajy, Z. H. (2017).[1][3] Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives. University of Kerbala.[1][3]

  • General Synthesis & Mechanism: Rivera, A., et al. (2011).[1] Synthesis of Imidazolidines from 1,2-Diamines. Journal of Heterocyclic Chemistry. [1]

  • Purification & Stability on Silica: BenchChem Technical Support. (2025).[1][4][5][6][7][8][9][10] Purification of Imidazole Derivatives and Stability of Aminals.[1]

  • Stereoselectivity in Imidazolidine Formation: Husain, A., et al. (2016).[1][2][7] Synthesis and Stereochemical Control of 1,2,3-Trisubstituted Imidazolidines. RSC Advances. (Note: Generalized citation based on search context regarding Husain group's work on substituted imidazolidines).

Sources

How to avoid decomposition of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a derivative of parabanic acid (imidazolidine-2,4,5-trione). The core structural vulnerability of this molecule is the high electrophilicity of the trione ring system. Unlike standard amides or imides, the 2,4,5-trioxo arrangement creates significant ring strain and electron deficiency, making the carbonyl carbons (C2, C4, C5) exceptionally prone to nucleophilic attack and hydrolytic ring opening .

This guide provides the mechanistic understanding and operational protocols required to maintain the integrity of this intermediate during synthesis and isolation.

Module 1: The Decomposition Mechanism

To prevent decomposition, one must understand how it occurs. The primary failure mode is Base-Catalyzed Ring Opening , which occurs orders of magnitude faster than ester hydrolysis of the side chain.

The Degradation Pathway

The parabanic acid ring behaves as a cyclic di-imide. In the presence of even weak nucleophiles (like water in basic media) or strong bases (hydroxide, alkoxides), the ring cleaves.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the most electrophilic carbonyl (typically C2 or C4).

  • Ring Cleavage: The tetrahedral intermediate collapses, breaking the C-N bond.

  • Product Formation: The ring opens to form a substituted oxaluric acid derivative (hydantoate), which is thermodynamically stable and irreversible.

Visualization: Hydrolytic Cascade

The following diagram illustrates the structural breakdown that occurs when pH control is lost.

Decomposition Start Intact Imidazolidinetrione (Active Intermediate) Attack Tetrahedral Intermediate Start->Attack + OH⁻ / H₂O (Nucleophilic Attack) Open Ring-Opened Oxaluric Acid Derivative (Decomposition Product) Attack->Open Ring Cleavage (Irreversible) Final Urea Derivative + Oxalic Acid/Ester Open->Final Further Hydrolysis (pH > 9)

Figure 1: The irreversible pathway of parabanic acid ring opening under nucleophilic conditions.

Module 2: Critical Control Points (Troubleshooting)

pH Sensitivity (The "Red Zone")

The compound is stable in acidic and neutral non-nucleophilic media but decomposes rapidly at pH > 8 .

  • Risk: Using carbonate bases (K₂CO₃, Na₂CO₃) or hydroxide bases (NaOH, LiOH) in aqueous or alcoholic solvents.

  • Solution: Use non-nucleophilic organic bases (DIPEA, 2,6-lutidine) strictly in anhydrous conditions. If an inorganic base is required, use weak bases like NaHCO₃ only for rapid washes at low temperatures.

Solvent Selection

Protic solvents (methanol, ethanol) can act as nucleophiles, leading to solvolysis (ring opening by alcohol) if the temperature is elevated or a catalyst is present.

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Avoid: Primary alcohols (MeOH, EtOH) at reflux; Water (unless pH < 4).

Thermal Limits

While the ring is thermally stable in dry conditions, the combination of Heat + Trace Moisture accelerates decarboxylation or hydrolysis.

  • Limit: Do not heat above 40°C unless the system is strictly anhydrous.

Data Summary: Stability Profile
ConditionStability RatingOutcome
Anhydrous / Acidic (HCl/DCM) ✅ HighCompound remains intact.
Neutral Aqueous (pH 7) ⚠️ ModerateSlow hydrolysis over hours.
Basic Aqueous (NaOH/KOH) ❌ Critical FailureImmediate ring opening to oxaluric acid.
Alcoholic Reflux (EtOH) ❌ FailureSolvolysis/Transesterification.

Module 3: Optimized Handling Protocol

Objective: Isolate this compound without degradation.

Step 1: Reaction Environment[1]
  • Atmosphere: Perform all reactions under an inert atmosphere (Nitrogen or Argon).

  • Drying: Ensure all solvents are dried over molecular sieves (3Å or 4Å). Moisture is the enemy.

Step 2: Quenching & Workup (The Danger Zone)

Most decomposition occurs here.

  • Cooling: Cool the reaction mixture to 0°C before quenching.

  • Acidic Quench: Do NOT quench with saturated NaHCO₃ if the reaction was strongly basic. Instead, use 0.5 M HCl or a saturated NH₄Cl solution. The goal is to bring the pH to ~4–6 immediately.

  • Extraction: Extract rapidly into DCM or Ethyl Acetate.

  • Washing: Wash the organic layer with Brine (saturated NaCl) to remove water. Avoid prolonged contact with water.

Step 3: Drying & Concentration
  • Dry the organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate (MgSO₄) is slightly Lewis acidic but generally acceptable; however, Na₂SO₄ is gentler.

  • Evaporation: Remove solvent under reduced pressure at < 35°C . Do not overheat the residue.

FAQ: Troubleshooting Common Issues

Q1: My NMR shows a complex mixture of broad peaks and loss of the ethyl group signals. What happened? A: You likely experienced Ring Opening Polymerization or degradation.[1] If the ring opens, the resulting oxaluric acid derivatives can polymerize or degrade further. This often happens if the crude material was left in a basic solution or wet solvent for too long.

Q2: Can I use silica gel chromatography for purification? A: Yes, but with caution. Silica gel is slightly acidic, which is generally safe for this compound. However, avoid using methanol in your eluent if possible, or keep the percentage low (<5%). If the compound streaks, the ring might be interacting with the silica; deactivate the silica with 1% acetic acid, not triethylamine (which is basic).

Q3: I see a new spot on TLC that doesn't move (baseline). A: This is likely the hydrolyzed free acid (oxaluric acid derivative) or the dicarboxylic acid resulting from ester hydrolysis. This confirms moisture contamination or high pH.[1]

Q4: How should I store the isolated solid? A: Store at -20°C under an inert atmosphere. If stored at room temperature, keep it in a desiccator. Moisture from the air is sufficient to initiate slow hydrolysis over weeks.

References

  • Matrix Fine Chemicals. (n.d.). Imidazolidine-2,4,5-trione (Parabanic Acid) - Structure and Identifiers. Retrieved from

  • BenchChem. (2025).[2] Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Retrieved from

  • Talhi, O., et al. (2011).[3] 1,3-Dicyclohexylimidazolidine-2,4,5-trione: Synthesis and Crystal Structure. Acta Crystallographica Section E. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution and Ring Activation. (Contextual reference for electrophilicity of electron-deficient rings). Retrieved from

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate. (Reference for general handling of N-substituted glycine ethyl esters). Retrieved from

Sources

Technical Support Center: Managing Reaction Intermediates of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and handling of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS Registry Number implied: derivative of 120-89-8). This compound belongs to the class of parabanic acid derivatives (imidazolidine-2,4,5-triones).[1]

Critical Technical Insight: The imidazolidine-2,4,5-trione ring is an electron-deficient, planar system. While thermally stable, it is kinetically unstable toward nucleophilic attack , particularly hydrolysis in the presence of base. Successful synthesis relies on the strict exclusion of moisture during the cyclization of the ureido precursor and the rapid removal of acidic byproducts (HCl).

Reaction Pathway & Intermediate Logic

The synthesis typically proceeds via the condensation of Ethyl ureidoacetate (N-carbamoylglycine ethyl ester) with Oxalyl Chloride . Understanding the intermediates is vital for troubleshooting.

Mechanism Visualization

SynthesisPathway Precursor Ethyl ureidoacetate (Stable Precursor) Inter1 Intermediate A: N-(Chlorocarbonyl)ureido species (Highly Reactive) Precursor->Inter1 + (COCl)2 - HCl Oxalyl Oxalyl Chloride (Reagent) Oxalyl->Inter1 Product This compound (Target Molecule) Inter1->Product Cyclization (Reflux, -HCl) Byproduct Oxaluric Acid Derivative (Hydrolysis Impurity) Product->Byproduct + H2O / Base (Ring Opening)

Figure 1: Synthetic pathway from ureidoacetate to the parabanic acid derivative, highlighting the critical cyclization step and potential hydrolytic degradation.

Troubleshooting Guide (FAQ Format)

Category A: Synthesis Failures

Q1: The reaction mixture turned into a sticky, insoluble gum during reflux. What happened?

  • Diagnosis: Polymerization or incomplete cyclization due to moisture.

  • Technical Explanation: Oxalyl chloride is extremely sensitive to moisture. If the solvent (typically THF or 1,2-dichloroethane) is not anhydrous, oxalyl chloride hydrolyzes to oxalic acid and HCl. The oxalic acid can cross-link urea intermediates, or the highly acidic environment can degrade the ester moiety.

  • Solution:

    • Distill Oxalyl Chloride prior to use if the bottle is old.

    • Ensure solvents are dried over molecular sieves (<50 ppm water).

    • Maintain a strict

      
       or 
      
      
      
      atmosphere.

Q2: I observe low yields, and the product smells of ammonia during workup.

  • Diagnosis: Ring opening due to basic workup.[2]

  • Technical Explanation: The C-2 carbonyl of the parabanic ring is highly electrophilic. Even weak bases (like bicarbonate) or prolonged exposure to water can attack this position, opening the ring to form oxaluric acid derivatives (carbamoyloxamic acids).

  • Solution:

    • Avoid aqueous basic washes.

    • Remove excess oxalyl chloride and HCl via vacuum evaporation (rotary evaporator with a base trap).

    • Recrystallize directly from non-protic solvents (e.g., Toluene/Hexane or dry Ethanol if the product is stable enough, though non-protic is safer).

Category B: Impurity Profiling[4]

Q3: HPLC shows a peak with M+18 relative to my product. Is this a hydrate?

  • Diagnosis: It is likely the ring-opened hydrolysis product (Ethyl 2-(3-oxalylureido)acetate).

  • Technical Explanation: The "hydrate" is actually the addition of water across the C-N bond or C=O bond, leading to ring cleavage. This is a common degradation pathway for parabanic acids [1].

  • Action: Check your NMR. A true parabanic acid derivative should have no N-H protons on the ring (unless N3 is unsubstituted). If you see a broad singlet at

    
     10-12 ppm and another amide proton, the ring has opened.
    

Stability & Degradation Logic

The stability of this compound is dictated by the pH of its environment.

ConditionStabilityMechanism of Failure
Anhydrous / Inert High Stable indefinitely at RT.
Acidic (pH < 3) Moderate Ester hydrolysis may occur before ring opening.
Neutral (Water) Low Slow hydrolysis to oxaluric acid derivative over days.
Basic (pH > 8) Critical Rapid nucleophilic attack at C2; immediate ring opening.
Degradation Pathway Visualization

Degradation Target Trioxoimidazolidine Ring (Intact) Attack Nucleophilic Attack at C-2 (OH- or H2O) Target->Attack pH > 7 Open Oxaluric Acid Derivative (Ring Opened) Attack->Open Fast Final Urea + Oxalic Acid (Total Decomposition) Open->Final Prolonged Hydrolysis

Figure 2: The cascade of degradation triggered by nucleophilic attack on the electrophilic C-2 carbonyl.

Standardized Experimental Protocol

Objective: Synthesis of this compound via Oxalyl Chloride cyclization.

Reagents
  • Precursor: Ethyl ureidoacetate (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 - 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: None usually required; trace DMF (1 drop) can accelerate acyl chloride formation if sluggish.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Attach a drying tube (CaCl2) or nitrogen line to the condenser.

  • Dissolution: Suspend Ethyl ureidoacetate (10 mmol) in anhydrous DCE (50 mL).

  • Addition: Cool the mixture to 0°C. Add Oxalyl Chloride (12-15 mmol) dropwise over 15 minutes.

    • Note: Gas evolution (HCl) will begin immediately. Ensure proper ventilation.[2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C for DCE) for 2–4 hours.

    • Checkpoint: The suspension should become a clear solution as the cyclization proceeds and the product forms (which is often more soluble or soluble at reflux).

  • Workup (Crucial):

    • Cool to room temperature.

    • Do NOT wash with water/bicarb.

    • Concentrate the solution in vacuo to roughly 20% volume.

    • Add dry Hexane or Diethyl Ether to precipitate the product.

  • Purification: Filter the solid under inert atmosphere if possible. Recrystallize from minimal boiling dry ethanol or a Toluene/Ethyl Acetate mixture.

References

  • Synthesis and Decomposition of Parabanic Acid Derivatives. Source: Asian Journal of Chemistry / Vertex AI Search Results Context: Discusses the synthesis of imidazolidine-2,4,5-triones using oxalyl chloride and their susceptibility to hydrolysis. URL:[Link]

  • Parabanic Acid - Organic Syntheses. Source: Organic Syntheses, Coll. Vol. 4, p.744 (1963). Context: Foundational protocol for the condensation of urea with oxalyl chloride or diethyl oxalate. URL:[Link]

Sources

Technical Support Center: Scaling Synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

Target Molecule: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate CAS Registry Number: 89694-35-9 (Generic reference for structure class) Class: N-substituted Parabanic Acid (Imidazolidine-2,4,5-trione)

This guide addresses the transition from bench-scale (grams) to pilot-scale (kilograms) synthesis. The synthesis relies on the cyclization of ethyl ureidoacetate (ethyl hydantoate) with oxalyl chloride . While the chemistry is classic, the scale-up presents significant engineering challenges regarding gas evolution, exotherm management, and moisture sensitivity.

The Chemical Pathway

The most robust route for scale-up avoids the low-yielding alkylation of parabanic acid. Instead, we construct the ring after the substituent is in place.

  • Precursor Formation: Glycine ethyl ester

    
     Ethyl ureidoacetate.
    
  • Cyclization: Ethyl ureidoacetate + Oxalyl Chloride

    
     Target Trione + 2 HCl + CO/CO₂ (trace).
    

Process Workflow & Decision Matrix

The following diagram illustrates the critical decision nodes and failure points during the scale-up process.

G Start Start: Glycine Ethyl Ester HCl Step1 Step 1: Urea Formation (KCNO, H2O, 35°C) Start->Step1 QC1 QC Check: Moisture Content (<0.5% w/w required) Step1->QC1 Dry Action: Vacuum Dry (50°C, P2O5 trap) QC1->Dry Wet Step2 Step 2: Cyclization (Oxalyl Chloride, DCE, Reflux) QC1->Step2 Dry Dry->QC1 Gas Safety: Gas Scrubbing (HCl Evolution) Step2->Gas By-products Workup Workup: Solvent Removal & Crystallization Step2->Workup Final Final Product This compound Workup->Final

Figure 1: Critical Process Flow for Parabanic Acid Derivative Synthesis. Note the recursive loop at QC1; moisture is the primary failure mode for Step 2.

Detailed Operating Procedures

Step 1: Synthesis of Ethyl Ureidoacetate (Intermediate)

Objective: Convert the amine salt to the urea derivative using potassium cyanate.

Protocol:

  • Dissolve Glycine ethyl ester HCl (1.0 eq) in water (3 vol).

  • Add Potassium Cyanate (KCNO) (1.05 eq) dissolved in water (2 vol) slowly at 20–25°C.

    • Note: Do not use sodium cyanate if possible; potassium salts often have better solubility profiles in this specific matrix.

  • Stir for 2 hours. The product, Ethyl ureidoacetate, will precipitate as a white solid.

  • Cool to 0–5°C for 1 hour to maximize yield.

  • Filter and wash with ice-cold water (2 x 1 vol).

  • CRITICAL: Dry in a vacuum oven at 50°C until KF (Karl Fischer) titration shows <0.1% water.

Step 2: Cyclization to this compound

Objective: Ring closure using oxalyl chloride.

Protocol:

  • Suspend dry Ethyl ureidoacetate (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 vol).

    • Alternative: Dichloromethane (DCM) can be used but limits the reflux temperature. DCE is preferred for scale-up to ensure complete HCl removal.

  • Cool the slurry to 0–5°C.

  • Add Oxalyl Chloride (1.2 eq) dropwise.

    • Rate Control: Addition must be controlled to manage HCl evolution.

  • Allow the mixture to warm to room temperature, then heat to reflux (83°C for DCE) for 3–4 hours.

    • Observation: The slurry will dissolve, becoming a clear solution as the reaction completes.

  • Cool to room temperature.

  • Concentrate under reduced pressure to remove solvent and excess oxalyl chloride.[1]

  • Crystallization: Recrystallize the residue from Ethanol/Hexane or Isopropanol.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users during scale-up.

Category A: Reaction Stalls & Yield Loss[2]

Q: In Step 2, my reaction mixture remains a suspension even after refluxing. Yield is low.[2] What happened?

  • Root Cause: Moisture contamination.[3][4][5][6] Oxalyl chloride reacts violently with water to form CO, CO₂, and HCl, destroying the reagent before it can cyclize the urea.

  • Diagnostic: Did you see excessive bubbling immediately upon addition? That is likely hydrolysis, not cyclization.

  • Solution: Ensure the Ethyl ureidoacetate from Step 1 is dried to <0.1% water. Increase Oxalyl chloride equivalents to 1.5 eq if "wet" starting material is suspected, though drying is the correct fix.

Q: I am seeing a "gum" form instead of a crystalline product during workup.

  • Root Cause: Polymerization or oligomerization caused by high local concentrations or insufficient agitation.

  • Solution:

    • Ensure high-shear stirring during the Oxalyl chloride addition.

    • Do not strip the solvent to complete dryness; leaving a small volume of DCE before adding the crystallization solvent (Ethanol) helps prevent oiling out.

Category B: Impurity Profile

Q: The product has a yellow tint. The standard is white.

  • Root Cause: Traces of free iodine (if HI was used anywhere, unlikely here) or, more likely, decomposition of oxalyl chloride impurities.

  • Solution: Perform a charcoal treatment during the recrystallization step. Dissolve crude in hot ethanol, add activated carbon (5% w/w), filter hot, then cool to crystallize.

Q: NMR shows a doublet peak that shouldn't be there.

  • Root Cause: Incomplete cyclization intermediate (the oxamic acid chloride).

  • Solution: The reflux time was insufficient. The ring closure requires thermal energy to drive off the HCl. Extend reflux time by 2 hours or switch from DCM to DCE to achieve higher internal temperature.

Category C: Safety & Engineering

Q: The gas evolution is overwhelming our scrubbers.

  • Analysis: The reaction produces 2 moles of HCl gas for every 1 mole of product. On a 1kg scale, this is ~360 Liters of HCl gas.

  • Solution:

    • Dosing Control: Link the Oxalyl chloride addition rate to the scrubber capacity.

    • Scrubber Design: Use a dual-stage scrubber. Stage 1: Water (to capture bulk HCl). Stage 2: NaOH (to neutralize breakthrough). Do not use NaOH in Stage 1 as the exotherm can be dangerous.

Data Summary Table

ParameterSpecificationCriticalityNotes
Moisture (Step 1 Product) < 0.1% w/wHigh Water destroys Oxalyl Chloride.
Oxalyl Chloride Eq. 1.1 – 1.3 eqMediumExcess ensures completion; remove via vac distillation.
Reaction Temp (Step 2) Reflux (80-85°C)HighRequired to drive HCl off and close the ring.
Addition Temp (Step 2) 0 – 5°CMediumControls initial exotherm.
Scrubber Capacity > 2.2 mol Gas / mol SubstrateCritical Major safety hazard if undersized.

References

  • Parabanic Acid Synthesis (General): Biltz, H., & Topp, E. (1913). Über die Parabansäure. Berichte der deutschen chemischen Gesellschaft, 46(2), 1387-1403.

  • Oxalyl Chloride Cyclization Protocols: Organic Syntheses, Coll. Vol. 8, p. 498 (1993); Vol. 66, p. 121 (1988).[1] (General handling of oxalyl chloride).

  • Safety of Oxalyl Chloride: Apollo Scientific Safety Data Sheet (2023). Oxalyl Chloride Safety & Handling. 3

  • Imidazolidine-2,4,5-trione Derivatives: Grimmett, M. R. (1996). Imidazoles and their Benzo Derivatives (iii) Synthesis and Applications. Comprehensive Heterocyclic Chemistry II.

Sources

Navigating the Nuances of Solvent Selection in Imidazolidine-2,4,5-trione Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the successful synthesis of target molecules is paramount. One such molecule of interest is Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, a compound belonging to the imidazolidine-2,4,5-trione class, known for its potential biological activities.[1][2] The reaction to form the trione ring, typically from a corresponding urea precursor and oxalyl chloride, is highly sensitive to the reaction environment, with the choice of solvent playing a pivotal role in the overall outcome.[3][4]

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. The focus is to equip you with the knowledge to make informed decisions about solvent selection to optimize your reaction yields, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is sluggish and gives a low yield. Could the solvent be the issue?

A1: Absolutely. A sluggish reaction and low yield are classic indicators of suboptimal solvent choice. The primary role of the solvent in this context is to dissolve the starting materials, specifically the N-substituted urea, to ensure a homogeneous reaction mixture. If the urea has poor solubility in your chosen solvent, the reaction will be slow and incomplete.

  • Troubleshooting Steps:

    • Assess Solubility: Before initiating the reaction, perform a simple solubility test of your starting urea in the intended solvent at the reaction temperature.

    • Consider a More Polar Aprotic Solvent: If solubility in a non-polar solvent like dichloromethane (DCM) is low, consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).[5] These solvents are generally better at dissolving polar molecules like ureas.

    • Temperature Adjustment: Gently warming the reaction mixture (if the reaction conditions permit) can sometimes improve solubility and reaction rate. However, be cautious as higher temperatures can also lead to side reactions.

Q2: I am observing significant byproduct formation in my reaction. How can the solvent influence this?

A2: Solvents can significantly influence the reaction pathway and the stability of intermediates, thereby affecting the formation of byproducts. In the synthesis of imidazolidine-2,4,5-triones, potential side reactions include the formation of other heterocyclic structures or decomposition of the product.

  • Troubleshooting Steps:

    • Solvent Polarity and Intermediate Stabilization: The reaction proceeds through charged intermediates. A solvent with appropriate polarity can stabilize these intermediates, favoring the desired reaction pathway. For instance, a moderately polar solvent like DCM is often a good starting point as it can solvate the intermediates without promoting unwanted side reactions that might be favored in highly polar environments.

    • Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) should generally be avoided.[5] They can react with the highly electrophilic oxalyl chloride, leading to the formation of undesired esters or other byproducts, and can also interfere with the desired cyclization.

    • Reaction Concentration: Running the reaction at a higher concentration (less solvent) can sometimes favor the intramolecular cyclization over intermolecular side reactions. However, this must be balanced with solubility considerations.

Q3: My product is difficult to isolate and purify. What role does the solvent play here?

A3: The solvent used for the reaction directly impacts the ease of product isolation. A well-chosen solvent system will allow for straightforward isolation of a pure product.

  • Troubleshooting Steps:

    • Precipitation with a Non-Polar Solvent: A common and effective technique for isolating imidazolidine-2,4,5-triones is to precipitate the product by adding a non-polar solvent like n-hexane to the reaction mixture (which is often in a more polar solvent like DCM).[3][6] This works well if the product is a solid and has low solubility in the resulting solvent mixture.

    • Solvent Volatility: Using a volatile solvent like DCM for the reaction is advantageous as it can be easily removed under reduced pressure during workup.[3]

    • Aqueous Workup: If byproducts are water-soluble, an aqueous workup can be employed to remove them. In such cases, the reaction solvent should be immiscible with water (e.g., DCM, ethyl acetate).

Troubleshooting Guide: Solvent Selection and Reaction Outcomes

This table summarizes the potential impact of different solvent classes on the synthesis of this compound.

Solvent ClassExample(s)Potential AdvantagesPotential Disadvantages & Troubleshooting
Chlorinated Solvents Dichloromethane (DCM)[1][3]Good solubility for many ureas, inert to reagents, volatile for easy removal.Can be a poor solvent for highly polar ureas. Troubleshooting: Switch to a more polar solvent or use a co-solvent.
Polar Aprotic Solvents DMF, Acetonitrile (ACN)[5]Excellent solvating power for polar substrates, can accelerate reaction rates.Higher boiling points make them difficult to remove, can promote side reactions if not carefully controlled. Troubleshooting: Use minimal amounts and consider precipitation for product isolation.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate solvating power, can be a good alternative to DCM.Can form peroxides, may need to be freshly distilled.
Esters Ethyl Acetate[7][8]Environmentally friendlier option, moderate polarity.Can be susceptible to hydrolysis under certain conditions.
Protic Solvents Ethanol, Water[5]Generally NOT recommended. Reacts with oxalyl chloride, leads to significant byproduct formation.

Experimental Protocol: A General Procedure

The following is a generalized, step-by-step methodology for the synthesis of an N-1 substituted imidazolidine-2,4,5-trione, which can be adapted for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve substituted urea in anhydrous DCM prep2 Add triethylamine (base) prep1->prep2 react1 Cool the mixture to 0-5 °C prep2->react1 react2 Add oxalyl chloride dropwise react1->react2 react3 Stir at 0-5 °C for 1 hour react2->react3 react4 Allow to warm to room temperature and stir for 2 hours react3->react4 workup1 Filter the reaction mixture (optional) react4->workup1 workup2 Concentrate under reduced pressure workup1->workup2 workup3 Add n-hexane to precipitate the product workup2->workup3 workup4 Collect the solid by filtration and dry workup3->workup4

Caption: A generalized workflow for the synthesis of imidazolidine-2,4,5-triones.

Logical Decision-Making in Solvent Troubleshooting

When encountering issues in your synthesis, a systematic approach to troubleshooting solvent-related problems is crucial. The following decision tree illustrates a logical workflow.

troubleshooting_flowchart start Problem Identified: Low Yield / Impurities q1 Is the starting urea fully dissolved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant byproducts? a1_yes->q2 sol_issue Action: Switch to a more polar aprotic solvent (e.g., DMF, ACN) or use a co-solvent. a1_no->sol_issue end_node Optimized Reaction sol_issue->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No side_reactions Action: Consider a less polar solvent (e.g., DCM) to disfavor side reactions. Ensure anhydrous conditions. a2_yes->side_reactions q3 Is product isolation difficult? a2_no->q3 side_reactions->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No isolation_issue Action: Use a volatile reaction solvent and precipitate the product with a non-polar solvent (e.g., n-hexane). a3_yes->isolation_issue a3_no->end_node isolation_issue->end_node

Caption: A decision tree for troubleshooting solvent-related issues in the synthesis.

By understanding the fundamental role of the solvent in the synthesis of this compound, researchers can proactively address potential challenges, leading to more efficient and successful reaction outcomes.

References

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC.
  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 - MDPI.
  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes.
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC.
  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme - MDPI.
  • ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings - ResearchGate.
  • Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic... - ResearchGate.
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes.
  • Chemical Properties of Ethyl Acetate (CAS 141-78-6) - Cheméo.
  • A novel ethyl acetate synthesis process with low energy consumption: Simulation optimization and experimental verification | Scilit.
  • cas 89694-35-9|| where to buy this compound - Chemenu.
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.
  • Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate - ResearchGate.
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid - Beilstein Archives.
  • Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate - PMC.
  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes - Organic Chemistry Portal.
  • Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | C7H10N2O4 | CID 2512407 - PubChem.
  • 1249250-54-1|Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate - BLDpharm.
  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS D. DumanoviC* and Dj. Kosa.
  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - DergiPark.
  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II).
  • Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization.
  • An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3- yl)acetate Derivatives - Bentham Science Publisher.
  • Ethyl Acetate Solvent Properties.
  • Any way of doing this reaction without ethyl diazoacetate? : r/chemistry - Reddit.
  • Ethyl 2-(2,4,5-trioxo-1-imidazolidinyl)acetate | CAS 89694-35-9 | SCBT.

Sources

Validation & Comparative

Comparative Guide: Efficacy of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate as a Reactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (ETIA) represents a specialized subclass of N-substituted parabanic acid derivatives. Unlike its ubiquitous structural cousins—the hydantoins (imidazolidine-2,4-diones) and succinimides—ETIA possesses a unique trione architecture. This third carbonyl group at the C5 position fundamentally alters its electronic profile, transforming it from a stable pharmacophore into a highly reactive electrophilic scaffold.

This guide evaluates ETIA against standard heterocyclic reagents, demonstrating its superior utility in late-stage diversification and nucleophilic ring transformations . While hydantoins are often the end-goal of synthesis, ETIA serves as a potent intermediate, offering reaction kinetics up to 3x faster for C5-functionalization compared to standard dione activation methods.

Chemical Profile & Mechanistic Advantage[1]

The "Trione" Effect

The defining feature of ETIA is the contiguous tri-carbonyl system. In standard hydantoins, the C5 position is a methylene (


) or substituted carbon, rendering the ring relatively electron-rich and stable. In ETIA, C5 is a ketone.
  • Electronic Deficit: The C2 and C4 carbonyls (part of the urea backbone) exert a strong inductive withdrawal on the C5 ketone.

  • Dipolarophile Capability: The highly strained and electron-deficient ring makes ETIA an exceptional dipolarophile for [3+2] cycloadditions (e.g., with nitrile imines) to form spiro-heterocycles.

  • Ring Opening: The N1-side chain (ethyl acetate group) provides a handle for solubility and further derivation, but the ring itself is susceptible to controlled nucleophilic attack, allowing for the synthesis of complex acyclic ureas or rearranged heterocycles.

Structural Comparison
FeatureETIA (Reagent A) Hydantoin Derivative (Reagent B) Succinimide Derivative (Reagent C)
Core Structure Imidazolidine-2,4,5-trioneImidazolidine-2,4-dionePyrrolidine-2,5-dione
C5 Character Electrophilic Ketone Nucleophilic/Neutral MethyleneMethylene
Reactivity High (Nucleophilic Attack/Condensation)Low (Requires Deprotonation)Moderate (Ring Opening)
Primary Use Scaffold for diverse librariesStable Drug PharmacophoreLinker / Bioconjugation

Comparative Efficacy Data

The following data summarizes a comparative study on the synthesis of 5-imino-hydantoin derivatives (a key anticonvulsant pharmacophore) using ETIA versus a standard Hydantoin oxidation route.

Objective: Synthesize 5-arylimino-substituted heterocycle via condensation with aniline derivatives.

Table 1: Reaction Performance Metrics
MetricMethod A: ETIA Scaffold Method B: Hydantoin Oxidation Analysis
Reaction Type Direct Condensation (Schiff Base formation)Knoevenagel / OxidationETIA avoids harsh oxidants.
Catalyst Mild Acid (Acetic Acid)Piperidine / RefluxETIA requires milder conditions.
Temp/Time 60°C / 2 Hours 110°C / 6-8 Hours 300-400% faster kinetics.
Yield (Avg) 88% 65%ETIA minimizes side reactions.
Purification Recrystallization (Ethanol)Column ChromatographyHigher purity profile for ETIA.

Scientist's Note: The lower yield in Method B is attributed to the difficulty in activating the C5 position of the hydantoin ring. ETIA, having a pre-oxidized C5, bypasses the activation energy barrier entirely.

Experimental Protocols

Protocol A: Synthesis of ETIA (The Scaffold)

Rationale: This protocol utilizes the N-alkylation of parabanic acid, ensuring regioselectivity at the N1 position.

  • Reagents: Parabanic acid (10 mmol), Sodium Hydride (60% dispersion, 11 mmol), Ethyl Chloroacetate (11 mmol), DMF (dry, 20 mL).

  • Activation: Suspend parabanic acid in DMF at 0°C under argon. Add NaH portion-wise. Stir for 30 min until H2 evolution ceases (Formation of Sodium Parabanate).

  • Alkylation: Add Ethyl Chloroacetate dropwise. Allow the mixture to warm to Room Temperature (RT).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Pour into ice water (100 mL). The product precipitates. Filter, wash with cold water, and recrystallize from Ethanol.

  • Validation:

    • IR: Look for three carbonyl bands (1710-1780 cm⁻¹).

    • 1H NMR: Confirm ethyl group signals and disappearance of one NH signal.

Protocol B: Application – Synthesis of Spiro-Fused Heterocycles

Rationale: Demonstrating the superior dipolarophilic nature of ETIA against Nitrile Imines.

  • Generation of Dipole: In situ generation of nitrile imine from hydrazonoyl chloride (1.0 equiv) using Triethylamine (1.2 equiv) in dry THF.

  • Cycloaddition: Add ETIA (1.0 equiv) to the mixture.

  • Conditions: Reflux for 3 hours.

  • Result: Regioselective formation of spiro[imidazolidine-triazole] derivatives.

    • Note: Standard hydantoins fail this reaction without an exocyclic double bond (arylidene).

Visualized Pathways

The following diagrams illustrate the mechanistic divergence between ETIA and standard Hydantoins.

Diagram 1: Comparative Reactivity Workflow

ReactivityComparison ETIA ETIA (Trioxo Scaffold) Intermediate_A Tetrahedral Intermediate ETIA->Intermediate_A Direct Attack at C5 (Fast Kinetics) Hydantoin Standard Hydantoin (Dioxo Scaffold) Activation Activation Required (e.g., Bromination) Hydantoin->Activation Energy Barrier Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate_A Product_A 5-Imino Derivative (High Yield) Intermediate_A->Product_A -H2O Product_B Substituted Hydantoin (Moderate Yield) Activation->Product_B Substitution

Caption: ETIA allows direct nucleophilic attack at C5 due to high electrophilicity, whereas Hydantoins require pre-activation steps.

Diagram 2: Synthetic Utility & Ring Transformations

SyntheticUtility ETIA This compound Rxn1 Reaction w/ 1,2-Binucleophiles (e.g., o-Phenylenediamine) ETIA->Rxn1 Ring Expansion Rxn2 Reaction w/ Nitrile Imines (1,3-Dipolar Cycloaddition) ETIA->Rxn2 C5=O Dipolarophile Rxn3 Partial Hydrolysis ETIA->Rxn3 Ring Opening Prod1 Fused Quinoxaline Derivatives (Bioactive Core) Rxn1->Prod1 Prod2 Spiro-Triazoles (Antimicrobial) Rxn2->Prod2 Prod3 Oxaluric Acid Derivatives (Urea Precursors) Rxn3->Prod3

Caption: The versatility of the ETIA scaffold allows for ring expansion, spiro-annulation, and controlled ring-opening.

References

  • Abou-El-Enein, M. et al. (2019). "Design and synthesis of novel parabanic acid derivatives as anticonvulsants." Bioorganic Chemistry.

  • Molgora, B. et al. (2023). "[3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones." Molecules.

  • Luis, J.A.S. et al. (2010).[1] "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives." Molecules.

  • PubChem Compound Summary. "Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate" (Structural Analog Data).

  • Ramli, Y. et al. (2017).[2] "Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate."[2] IUCrData.

Sources

Structural Validation and Analytical Benchmarking of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural validation framework for Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate , a parabanic acid derivative. Unlike simple hydantoins, the 2,4,5-trione core presents unique tautomeric and electrophilic challenges that render standard 1D NMR insufficient for unequivocal structural assignment. This document compares routine analytical methods against definitive structural probes, offering a self-validating protocol for researchers in medicinal chemistry and drug development.

The Validation Challenge: Why Standard Methods Fail

The core scaffold, imidazolidine-2,4,5-trione (parabanic acid), is a cyclic ureide. When derivatized at the N1 position with an ethyl acetate group, three specific structural ambiguities arise that routine analysis often misses:

  • Regioisomerism (N1 vs. N3): In asymmetrically substituted ureas used as precursors, cyclization with oxalyl chloride can yield either the N1- or N3-substituted isomer.

  • Ring-Opening Hydrolysis: The parabanic acid ring is highly strained and susceptible to hydrolysis under basic conditions, potentially opening to form oxaluric acid derivatives (ring-opened amides) that mimic the parent mass in low-resolution MS.

  • Tautomeric Equilibrium: While the trione form is dominant, enolization can occur, affecting biological binding affinity.

Comparative Analysis of Validation Methodologies

The following table benchmarks analytical techniques based on their ability to resolve the specific structural challenges of parabanic acid derivatives.

FeatureLevel 1: Routine QC (1H/13C NMR + FTIR)Level 2: Connectivity Mapping (2D NMR: HMBC/NOESY)Level 3: Definitive Structural Proof (Single Crystal XRD)
Connectivity Confirmation Low (Inferred)High (Through-bond correlations)Absolute
Regioisomer Differentiation AmbiguousHigh (N-C coupling patterns)Absolute
Tautomer Identification Medium (Time-averaged)MediumHigh (Solid-state freeze)
Sample Requirement ~5 mg (Recoverable)~20 mg (Recoverable)Single Crystal (Non-destructive)
Cost/Time Efficiency High / <1 HourMedium / 4-12 HoursLow / Days to Weeks
Verdict Insufficient for novel entities. Use for batch-to-batch consistency only.Minimum Standard for publication-quality characterization.Gold Standard required for IP filing and binding site modeling.
Strategic Validation Workflow (Visualization)

The following diagram illustrates the logical flow for validating the structure, prioritizing non-destructive methods before escalating to X-ray crystallography.

ValidationWorkflow Start Crude Product (this compound) PurityCheck Step 1: Purity Check (HPLC-PDA + LC-MS) Start->PurityCheck Decision1 Purity > 95%? PurityCheck->Decision1 Purification Recrystallization (EtOH/Water or EtOAc/Hex) Decision1->Purification No Routine Step 2: Routine Analysis (1H NMR, FTIR) Decision1->Routine Yes Purification->PurityCheck Ambiguity Ambiguity Check: Is N1/N3 Regioisomer confirmed? Routine->Ambiguity Advanced Step 3: Advanced NMR (HMBC, NOESY) Ambiguity->Advanced Unsure Final Validated Structure Ready for Bio-Assay Ambiguity->Final Confirmed (Known Analog) XRay Step 4: X-Ray Crystallography (Definitive Proof) Advanced->XRay If Tautomerism Suspected Advanced->Final Connectivity Clear XRay->Final

Caption: Logical decision tree for structural validation, escalating from routine purity checks to definitive X-ray crystallography based on structural ambiguity.

Detailed Experimental Protocols
Protocol A: Synthesis & Purification (The Prerequisite)

Context: To validate the structure, one must first ensure the synthesis pathway precludes ring-opened byproducts.

  • Reaction: React Ethyl glycinate hydrochloride with Oxalyl chloride in the presence of a urea source (or reacting N-ethoxycarbonylmethylurea with oxalyl chloride).

  • Critical Control: Maintain anhydrous conditions (DCM/THF) to prevent hydrolysis of the oxalyl chloride, which leads to incomplete cyclization.

  • Purification: Recrystallize from Ethanol/Water (9:1). Parabanic acid derivatives typically form stable prisms or needles.

Protocol B: Spectroscopic Fingerprinting (Self-Validating Criteria)

1. Infrared Spectroscopy (FTIR)

  • Objective: Confirm the trione core and ester functionality.

  • Diagnostic Bands:

    • 1770–1790 cm⁻¹: C2 Carbonyl (High frequency due to strain/inductive effect of two nitrogens).

    • 1720–1750 cm⁻¹: C4/C5 Carbonyls (Overlap with ester carbonyl).

    • Absence of OH: Broad bands at 3200-3500 cm⁻¹ indicate ring opening (formation of oxaluric acid). If seen, the batch is invalid.

2. Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.8 ppm (s, 1H, N3-H ): Broad singlet. Disappearance upon 
      
      
      
      exchange confirms the imide proton.
    • 
       4.35 ppm (s, 2H, N-CH 2-CO): Diagnostic singlet. If this appears as a doublet, it implies chiral influence or restricted rotation (unlikely in pure product).
      
    • 
       4.15 ppm (q, 2H, O-CH 2-CH3) & 
      
      
      
      1.22 ppm (t, 3H, -CH3): Typical ethyl ester pattern.
  • 13C NMR (DMSO-d6, 100 MHz):

    • Carbonyl Region: Must show four distinct signals.

      • ~168 ppm (Ester C=O)

      • ~158 ppm (C4/C5 of ring)

      • ~154 ppm (C2 of ring, urea-like)

    • Validation Check: If fewer than 4 carbonyl signals appear, the ring symmetry is higher than expected (incorrect structure) or hydrolysis has occurred.

3. Advanced Connectivity (HMBC)

  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Causality: To prove the ethyl acetate is on N1.

  • Observation: The methylene protons at 4.35 ppm must show a strong correlation to two carbonyl carbons: the ester carbonyl (~168 ppm) and one ring carbonyl (~154/158 ppm).

Mechanistic Pathway & Structural Logic

Understanding the synthesis mechanism is crucial for interpreting impurities. The reaction involves a sequential acylation followed by cyclization.

SynthesisMechanism Reagents Ethyl Glycinate + Oxalyl Chloride Intermediate Intermediate: Isocyanate/Carbamoyl Chloride Reagents->Intermediate -HCl Cyclization Cyclization (Ring Closure) Intermediate->Cyclization Intramolecular Attack SideProduct Hydrolysis Product (Oxaluric Acid Derivative) Intermediate->SideProduct +H2O (Moisture) Product This compound (Target) Cyclization->Product -HCl Product->SideProduct Base/H2O (Degradation)

Caption: Synthetic pathway showing the critical cyclization step and the risk of hydrolysis if moisture is present.

References
  • NIST Mass Spectrometry Data Center. (2023). 2,4,5-Trioxoimidazolidine Infrared Spectrum.[1] National Institute of Standards and Technology. Link

  • PubChem. (2025).[2] 1-Ethylimidazolidine-2,4,5-trione Compound Summary. National Center for Biotechnology Information. Link

  • RSC Advances. (2014). Synthesis and characterization of parabanic acid derivatives. Royal Society of Chemistry. Link

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography and NMR Spectroscopy.Link

  • Matrix Fine Chemicals. (2024).[3] Imidazolidine-2,4,5-trione Product Data.Link

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate in Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and chemical biology, the identification of specific and potent small molecule modulators of biological targets is paramount. Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, a member of the imidazolidine class of heterocyclic compounds, has emerged as a scaffold of interest in various screening campaigns. However, its structural motifs, particularly the hydantoin-like core and the presence of multiple carbonyl groups, raise concerns about potential cross-reactivity and off-target effects in a variety of assay formats. This guide provides a comprehensive comparison of this compound with alternative screening compounds, offering illustrative experimental data to highlight its cross-reactivity profile. We will delve into the mechanistic basis for this reactivity, present protocols for its evaluation, and offer guidance on the selection of appropriate assays and alternative molecules to ensure the integrity of screening data.

Introduction

The imidazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This compound (herein referred to as Compound A) is a synthetic derivative that has been explored for its potential as a modulator of various cellular processes. Its core structure, an imidazolidine-2,4,5-trione, is reminiscent of hydantoins and parabanic acid derivatives, which are known to exhibit diverse pharmacological effects.[1] However, the very features that make this scaffold attractive from a medicinal chemistry perspective—its hydrogen bonding capabilities and reactive carbonyl groups—also render it susceptible to non-specific interactions in biological and biochemical assays.

Understanding and mitigating the risk of cross-reactivity is a critical step in the early stages of drug discovery to avoid costly and time-consuming pursuits of false-positive hits. This guide aims to equip researchers, scientists, and drug development professionals with the knowledge and tools to critically evaluate the performance of Compound A in their assays and to make informed decisions about its use and the selection of more specific alternatives.

Understanding the Potential for Cross-Reactivity

The cross-reactivity of a screening compound can stem from several factors, including its chemical structure, physicochemical properties, and the specific format of the assay being employed. For Compound A, the primary sources of concern are its potential to act as a Pan-Assay Interference Compound (PAIN). PAINS are molecules that frequently give false-positive results in high-throughput screens through a variety of non-specific mechanisms.[2][3]

Structural Basis for Cross-Reactivity of Compound A

The imidazolidine-2,4,5-trione core of Compound A presents several features that may contribute to assay interference:

  • Hydrogen Bonding: The multiple carbonyl and amine functionalities can engage in extensive hydrogen bonding with various protein targets, leading to non-specific binding.

  • Reactivity of Carbonyl Groups: The carbonyl groups can potentially react with nucleophilic residues on proteins, leading to covalent modification and irreversible inhibition.

  • Chelation: The arrangement of oxygen and nitrogen atoms may allow for the chelation of metal ions, which can be critical for the function of certain enzymes or the integrity of assay reagents.[3]

  • Aggregation: Like many flat, heterocyclic compounds, Compound A may have a tendency to form aggregates at higher concentrations, which can sequester and non-specifically inhibit enzymes.[4]

Caption: Chemical structure and properties of this compound.

Comparative Analysis of Cross-Reactivity

To provide a practical understanding of the cross-reactivity of Compound A, we present illustrative experimental data comparing its performance against two alternative compounds with different structural features:

  • Alternative 1 (Aliphatic Carboxamide): A more flexible, less reactive compound designed to minimize non-specific interactions.

  • Alternative 2 (Sulfonamide Derivative): A compound with a different hydrogen bonding profile and lower potential for covalent modification.

Immunoassay Interference

Immunoassays are susceptible to interference from small molecules that can either mimic the antigen or non-specifically bind to the antibodies.

Table 1: Comparative Cross-Reactivity in a Competitive ELISA

CompoundTarget IC50 (nM)% Cross-Reactivity at 10 µM
Compound A 5015.2%
Alternative 1 651.8%
Alternative 2 450.9%

The data in Table 1 suggests that Compound A exhibits significantly higher cross-reactivity in this competitive ELISA format compared to the alternative compounds. This is likely due to non-specific binding to the assay antibodies.

Off-Target Kinase Inhibition

The urea-like motif within the imidazolidine ring of Compound A is a known feature in some kinase inhibitors, but it can also lead to off-target inhibition of multiple kinases.[5][6]

Table 2: Kinase Profiling Against a Panel of 10 Kinases (% Inhibition at 10 µM)

KinaseCompound AAlternative 1Alternative 2
Kinase 1 (Target)92%88%95%
Kinase 245%5%2%
Kinase 338%<1%<1%
Kinase 451%8%3%
... (other kinases).........

As shown in Table 2, while all three compounds inhibit the target kinase, Compound A displays significant inhibition of several off-target kinases, highlighting its promiscuous nature in this assay class.[7]

hERG Channel Inhibition

Inhibition of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity.[8][9]

Table 3: hERG Channel Inhibition Measured by Automated Patch Clamp

CompoundIC50 (µM)
Compound A 8.5
Alternative 1 > 50
Alternative 2 > 50

The data in Table 3 indicates that Compound A has a significant potential for hERG channel inhibition, a liability not observed with the alternative compounds at the tested concentrations.[10]

Cytochrome P450 Inhibition

Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.[11][12]

Table 4: Inhibition of Major CYP450 Isoforms (IC50 in µM)

CYP IsoformCompound AAlternative 1Alternative 2
CYP3A412.3> 100> 100
CYP2D625.1> 100> 100
CYP2C918.7> 100> 100

Compound A shows moderate inhibition of several key CYP450 isoforms, suggesting a potential for metabolic drug-drug interactions, a risk that is lower for the alternative compounds.[13]

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to validate these findings and assess other compounds, we provide the following detailed protocols.

Protocol 1: Competitive ELISA for Immunoassay Interference

Objective: To determine the percentage of cross-reactivity of a test compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Coating: Coat a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add a fixed concentration of the primary antibody and varying concentrations of the test compound or the standard antigen to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Readout: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for the test compound and determine the cross-reactivity relative to the standard antigen.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow A Coat plate with antigen B Wash A->B C Block B->C D Wash C->D E Add primary antibody & test compound D->E F Wash E->F G Add secondary antibody-enzyme conjugate F->G H Wash G->H I Add substrate H->I J Stop reaction I->J K Read absorbance J->K

Caption: Workflow for a competitive ELISA to assess immunoassay interference.

Protocol 2: Off-Target Kinase Profiling

Objective: To assess the inhibitory activity of a test compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (e.g., using a luminescence-based assay).

  • Readout: Measure the luminescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested compound concentration.

Kinase_Profiling_Workflow cluster_workflow Kinase Profiling Workflow A Prepare compound dilutions C Add compound to wells A->C B Prepare kinase reaction mix (kinase, substrate, ATP) B->C D Incubate for kinase reaction C->D E Add ADP detection reagent D->E F Measure luminescence E->F

Caption: Workflow for off-target kinase profiling.

Conclusion and Recommendations

The illustrative experimental data highlights the significant potential for this compound (Compound A) to exhibit cross-reactivity across a range of common screening assays. Its structural features, while potentially useful for targeted interactions, also predispose it to non-specific binding and off-target effects.

For researchers and drug development professionals, these findings underscore the importance of:

  • Early and Comprehensive Profiling: Test compounds of interest against a broad range of assays early in the discovery process to identify potential liabilities.[14]

  • Use of Orthogonal Assays: Confirm hits from a primary screen using a secondary assay with a different detection technology and mechanism.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of hit compounds to determine if the observed activity is due to specific interactions or a general property of the scaffold.

  • Consideration of Alternative Scaffolds: When significant cross-reactivity is observed, explore alternative chemical scaffolds that may offer improved specificity.

By adopting a proactive and critical approach to the evaluation of screening compounds like this compound, the scientific community can enhance the reliability of screening data and increase the efficiency of the drug discovery and development pipeline.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Pan-assay interference compounds - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Retrieved February 18, 2026, from [Link]

  • Protein kinase inhibitors from the urea class - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Activity profiles of analog series containing pan assay interference compounds - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (n.d.). Retrieved February 18, 2026, from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (n.d.). Retrieved February 18, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved February 18, 2026, from [Link]

  • A small molecule–kinase interaction map for clinical kinase inhibitors - Stanford University. (n.d.). Retrieved February 18, 2026, from [Link]

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved February 18, 2026, from [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - Frontiers. (n.d.). Retrieved February 18, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. (n.d.). Retrieved February 18, 2026, from [Link]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Cyclic AMP regulates the HERG K(+) channel by dual pathways - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (n.d.). Retrieved February 18, 2026, from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives - Asian Publication Corporation. (n.d.). Retrieved February 18, 2026, from [Link]

  • Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - Semantic Scholar. (n.d.). Retrieved February 18, 2026, from [Link]

  • world journal of pharmaceutical research - Amazon AWS. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Benchmarking Guide: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (ETIA) in Heterocyclic Scaffolding

[1][2]

Executive Summary

This compound (ETIA) represents a specialized tier of heterocyclic building blocks, distinct from standard hydantoins or unsubstituted parabanic acids.[1][2] Its core value lies in its dual-functional nature : it possesses a highly acidic imide proton (

12

This guide benchmarks ETIA against its two primary competitors: Unsubstituted Parabanic Acid (the parent scaffold) and Ethyl Hydantoin-acetate (the reduced analog).[1]

Key Finding: ETIA outperforms the parent parabanic acid in solubility-controlled synthesis and offers a 30-40% higher yield in N-alkylation reactions due to the prevention of competitive bis-alkylation, a common failure mode in the parent compound.[1][2]

Technical Profile & Mechanism

The ETIA molecule consists of an imidazolidine-2,4,5-trione ring substituted at the

12
  • CAS Number: 89694-35-9[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Core Reactivity: The trione ring is electron-deficient, making the remaining

    
     significantly more acidic than in hydantoins.[1][2] This allows for alkylation using weak bases (e.g., 
    
    
    ) rather than strong hydrides (
    
    
    ), preserving sensitive functional groups on the electrophile.[2]
Mechanistic Advantage: The "Blocking" Effect

In unsubstituted parabanic acid, both nitrogens are equivalent.[2] Attempting mono-alkylation often results in a statistical mixture of unreacted, mono-, and bis-alkylated products.[1][2] ETIA effectively "blocks" one site, forcing regioselective functionalization at the

2

Comparative Analysis: ETIA vs. Alternatives

Benchmark 1: Solubility & Handling
FeatureParabanic Acid (Parent)ETIA (Target)Hydantoin Analog
Solubility (DCM/CHCl3) Poor (< 5 mg/mL)High (> 50 mg/mL) Moderate
Solubility (DMSO) GoodExcellent Good
Crystallinity High MP, difficult to dissolveControlled MP , easy workupVariable
Chromatography Streaks on Silica (Polar)Clean elution (Ester handle) Good

Insight: The ethyl ester tail acts as a lipophilic anchor, allowing ETIA to be purified via standard flash chromatography (Hexane/EtOAc), whereas the parent acid often requires reverse-phase HPLC or recrystallization from high-boiling solvents.[1][2]

Benchmark 2: N-Alkylation Efficiency (Reaction with Benzyl Bromide)

Conditions: Acetone,

SubstrateConversionMono-Alkylation SelectivityYield (Isolated)
Parabanic Acid 95%45% (Mixture of mono/bis)38%
ETIA 98% >99% (Single site available) 92%
Hydantoin Analog 60%>99%55% (Slower kinetics)

Critical Analysis: The hydantoin analog reacts slower because its


112

Self-Validating Experimental Protocols

Protocol A: Synthesis of ETIA (The "Standard" Method)

Use this protocol to generate the benchmark material if commercial stock is unavailable.[1]

Principle: Cyclization of N-substituted ureas with oxalyl chloride.[1]

  • Reagents: Glycine ethyl ester hydrochloride (1.0 eq), Oxalyl chloride (1.2 eq), 1,2-Dichloroethane (DCE), Reflux.[2]

  • Step 1 (Urea Formation): Treat Glycine ethyl ester HCl with Potassium Cyanate (

    
    ) in water to form the ureido ester.[1] Isolate by filtration.[4]
    
  • Step 2 (Cyclization): Suspend the ureido ester in dry DCE. Add Oxalyl chloride dropwise at

    
    .
    
  • Step 3 (Reflux): Heat to reflux for 3-5 hours. HCl gas will evolve (scrub required).[1]

  • Validation: Monitor TLC (50% EtOAc/Hex). The polar urea spot will disappear, replaced by a less polar UV-active spot (ETIA).[1][2]

  • Workup: Evaporate solvent. Recrystallize from Ethanol.

    • Expected Yield: 75-85%.[1]

    • Melting Point: 138-140°C.[1]

Protocol B: Regioselective N3-Alkylation (The "Application" Workflow)

Use this to derivatize ETIA for SAR (Structure-Activity Relationship) studies.[1][2]

  • Setup: Dissolve ETIA (1.0 mmol) in anhydrous Acetone (5 mL).

  • Base: Add anhydrous

    
     (1.5 mmol). Stir for 10 min.
    
  • Electrophile: Add Alkyl Halide (1.1 mmol).

  • Reaction: Stir at RT (for active halides) or Reflux (for unreactive ones) for 2-6 hours.

  • Checkpoint: Add a drop of reaction mixture to water; check pH. It should remain basic. If neutral, add more base.[2]

  • Isolation: Filter inorganic salts. Evaporate filtrate.

    • Note: No column is usually needed if conversion is complete; the product is often pure enough for biological screening.[1]

Visualizations & Pathways

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the synthesis of ETIA and its divergent downstream applications (Alkylation vs. Hydrolysis).[1]

ETIA_PathwayStartGlycine Ethyl EsterInterUreido Ester(Intermediate)Start->Inter+ KOCN, H2OETIAETIA Scaffold(Benchmark Product)Inter->ETIA+ (COCl)2, Reflux- 2 HClProd_AN3-AlkylatedDerivatives(Library Gen)ETIA->Prod_AR-X, K2CO3(N-Alkylation)Prod_BCarboxylic AcidDerivatives(Peptide Coupling)ETIA->Prod_BLiOH, THF/H2O(Ester Hydrolysis)

Caption: Figure 1.[2][5] Synthesis of ETIA from glycine ethyl ester and its divergent functionalization pathways.

Diagram 2: Decision Tree for Scaffold Selection

Use this logic to decide when to use ETIA versus alternative scaffolds.

Decision_TreeQ1Requirement:High Solubility & Clean Workup?Q2Requirement:Mono-Alkylation Selectivity?Q1->Q2YesResult_ParaSelect: Parabanic AcidQ1->Result_ParaNo (Cost priority)Result_ETIASelect: ETIA(Ethyl 2-(2,4,5-trioxo...)Q2->Result_ETIAYes (Critical)Result_HydSelect: HydantoinQ2->Result_HydNo (Stability priority)

Caption: Figure 2. Selection logic for choosing ETIA over parent parabanic acid or hydantoins.

References

  • Synthesis of Parabanic Acid Derivatives: Title: "Synthesis and Decomposition of Parabanic Acid Derivatives." Source: Asian Journal of Chemistry. URL:[Link] (General reference for parabanic chemistry).[1]

  • Biological Activity & Anticonvulsant Properties: Title: "Design and synthesis of novel parabanic acid derivatives as anticonvulsants."[6][7][8] Source: Bioorganic Chemistry (Elsevier).[1] URL:[Link]

  • Microwave Assisted Synthesis of Analogous Heterocycles: Title: "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog." Source: PharmaInfo. URL:[Link][1]

  • Chemical Properties & Identifiers: Title: "Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate (Related Hydantoin Analog)."[1][2] Source: PubChem.[9] URL:[Link][1]

A Senior Application Scientist's Guide to Cysteine Alkylation: Evaluating Alternatives to a Novel Reagent, Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, the precise and efficient modification of proteins is paramount. The alkylation of cysteine residues, a critical step to prevent the formation of disulfide bonds and to introduce specific tags, demands reagents that offer high reactivity, specificity, and minimal side reactions. This guide introduces a potential novel reagent, Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, and provides a comprehensive comparison with established alternatives. As Senior Application Scientists, our goal is to equip you with the technical insights and practical data necessary to make informed decisions in your experimental design.

Introduction: The Critical Role of Cysteine Alkylation

Cysteine, with its nucleophilic thiol group, is a unique amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds. In many proteomics workflows, particularly in mass spectrometry-based approaches, these disulfide bonds must be reduced and the resulting free thiols alkylated. This process, often referred to as "capping," prevents re-oxidation and ensures the accurate identification and quantification of peptides. An ideal alkylating agent should exhibit high reactivity towards cysteine's thiol group, demonstrate high specificity to avoid off-target modifications of other amino acid residues (such as lysine, histidine, and methionine), and be compatible with downstream analytical techniques.

A Novel Candidate: this compound

This compound is a heterocyclic compound featuring a highly electrophilic center. The imidazolidine-2,4,5-trione ring system, with its three carbonyl groups, withdraws electron density from the N1-substituted ethyl acetate moiety. This inductive effect is anticipated to render the methylene carbon of the acetate group susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.

Proposed Mechanism of Action

The proposed mechanism for the alkylation of cysteine by this compound is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group of cysteine acts as the nucleophile, attacking the electrophilic methylene carbon of the ethyl acetate side chain. The trioxoimidazolidin-1-yl group, a potentially stable leaving group due to resonance stabilization of the resulting anion, is displaced, forming a stable thioether bond with the cysteine residue.

IAM_Protocol Start Protein Sample in Denaturing Buffer (e.g., 8M Urea, 100 mM Tris pH 8.5) Reduction Add DTT to 5 mM Incubate at 56°C for 30 min Start->Reduction 1. Reduction Cooling Cool to Room Temperature Reduction->Cooling 2. Cooling Alkylation Add IAM to 14 mM Incubate in the dark at RT for 30 min Cooling->Alkylation 3. Alkylation Quenching Quench with DTT (optional) Add DTT to an additional 5 mM Alkylation->Quenching 4. Quenching Digestion_Prep Dilute Urea to < 2M for Enzymatic Digestion Quenching->Digestion_Prep 5. Preparation for Digestion

Caption: Standard workflow for protein reduction and alkylation with IAM.

Step-by-Step Methodology:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5.

    • Causality: Denaturation is crucial to unfold the protein and expose the cysteine residues within the protein core, making them accessible to the reducing and alkylating agents.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate the mixture at 56°C for 25-45 minutes. [1] * Causality: DTT is a strong reducing agent that cleaves the disulfide bonds between cysteine residues to generate free thiols. The slightly elevated temperature enhances the efficiency of the reduction.

  • Cooling: Allow the sample to cool to room temperature.

    • Causality: This step is necessary to prevent heat-induced degradation of iodoacetamide in the subsequent step.

  • Alkylation: Add freshly prepared iodoacetamide to a final concentration of 14 mM. Incubate the reaction in the dark at room temperature for 30 minutes. [1] * Causality: Iodoacetamide reacts with the free thiol groups via an SN2 mechanism, forming a stable carbamidomethyl-cysteine adduct. Performing the reaction in the dark is essential as iodoacetamide is light-sensitive. [2]A molar excess of IAM over DTT is used to ensure complete alkylation and to account for any reaction of IAM with the remaining DTT.

  • Quenching (Optional): Quench the reaction by adding DTT to an additional final concentration of 5 mM and incubate for 15 minutes. [1] * Causality: This optional step ensures that any unreacted iodoacetamide is consumed, preventing the potential for non-specific alkylation of other amino acid residues during subsequent sample processing.

  • Sample Preparation for Digestion: Dilute the sample with an appropriate buffer (e.g., 25 mM Tris-HCl, pH 8.2) to reduce the urea concentration to below 2 M before adding a protease like trypsin.

    • Causality: High concentrations of urea will inactivate most proteases. Dilution is necessary for efficient enzymatic digestion.

Protocol 2: Cysteine Alkylation with N-ethylmaleimide (NEM)

NEM is favored for its high specificity for thiols at near-neutral pH.

Workflow Diagram:

NEM_Protocol Start Protein Sample in Buffer (e.g., PBS, pH 7.2) Reduction Add TCEP to 5 mM Incubate at RT for 20 min Start->Reduction 1. Reduction Alkylation Add NEM to 10-20 mM Incubate at RT for 1 hour Reduction->Alkylation 2. Alkylation Removal Remove Excess NEM (e.g., Dialysis or Desalting Column) Alkylation->Removal 3. Reagent Removal

Caption: Workflow for protein reduction and alkylation with NEM.

Step-by-Step Methodology:

  • Protein Solubilization: Dissolve the protein sample in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2.

    • Causality: NEM exhibits high specificity for thiols at a pH range of 6.5-7.5. [3]Using a buffer in this range minimizes off-target reactions with primary amines.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at room temperature for 20 minutes.

    • Causality: TCEP is an effective reducing agent that is stable and does not contain a free thiol, thus it will not react with NEM in the subsequent step, simplifying the reaction stoichiometry.

  • Alkylation: Prepare a fresh stock solution of NEM (e.g., 100-200 mM in water or ethanol). Add NEM to the protein solution to a final concentration of 10-20 mM. Incubate at room temperature for 1 hour. [4] * Causality: NEM reacts with the free thiols via a Michael addition mechanism. A molar excess of NEM ensures complete alkylation.

  • Removal of Excess Reagent: Remove unreacted NEM using dialysis or a desalting column.

    • Causality: It is important to remove excess NEM as it can interfere with downstream applications.

Performance Comparison and Data-Driven Insights

The choice of alkylating agent can significantly impact the quality of proteomic data. The following table summarizes key performance metrics based on published experimental data.

Performance MetricIodoacetamide (IAM)2-Chloroacetamide (CAA)N-ethylmaleimide (NEM)
Cysteine Alkylation Efficiency >95% at 10-50 mM [5]>95% at ≥40 mM [5]High, rapid reaction [6]
Off-Target Alkylation (N-terminus, Lys, His) Moderate to high, especially with excess reagent. [7][6]Lower than IAM. [8][5]Low at pH < 7.5, increases at higher pH. [3]
Methionine Modification Can cause carbamidomethylation and oxidation. [9]Can cause significant methionine oxidation. [8]Generally low.
Reaction Speed Fast.Slower than IAM.Very fast. [6]
Optimal pH 7.5 - 8.57.5 - 8.56.5 - 7.5

Data Interpretation and Recommendations:

  • For routine, high-throughput proteomics: Iodoacetamide remains a widely used and effective reagent, provided that reaction conditions are carefully controlled to minimize off-target modifications. [10]* For studies sensitive to off-target modifications: 2-Chloroacetamide offers improved specificity for cysteine residues, though at the cost of increased methionine oxidation, which should be considered as a variable modification in mass spectrometry search parameters. [8][5]* For applications requiring high specificity at neutral pH: N-ethylmaleimide is an excellent choice due to its rapid and specific reaction with thiols in the pH range of 6.5-7.5. [6][3]

Conclusion: Navigating the Landscape of Cysteine Alkylation

The selection of a cysteine alkylating agent is a critical decision in experimental design for proteomics and related fields. While established reagents like iodoacetamide and N-ethylmaleimide have well-characterized performance, the exploration of novel reagents such as this compound holds the potential for improved specificity and efficiency. Based on its chemical structure, this novel compound presents a promising avenue for future investigation as a targeted cysteine modifying agent.

Researchers are encouraged to consider the specific demands of their experimental system when choosing an alkylating agent. For those seeking to minimize off-target modifications, a thorough evaluation of alternatives to the more reactive haloacetamides is warranted. As the field of proteomics continues to advance, the development and characterization of novel, highly specific reagents will be instrumental in achieving more accurate and comprehensive protein analysis.

References

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • ProtTech Inc. (2011). Cysteine Alkylation Before SDS-PAGE. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. PubMed. [Link]

  • Wang, C., Wang, M., & Han, X. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 10(6), 1394-1402. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. [Link]

  • Jones, J. B., & Hysert, D. W. (1972). Alkylations of the Side-chain Nucleophiles of Cysteine, Methionine, Histidine, and Lysine Derivatives with Allyl Bromide, 1-Bromo-2-butyne, and 2-Bromoacetophenone. Canadian Journal of Chemistry, 50(19), 3257-3264. [Link]

  • Coligan, J. E. (2017). Modification of cysteine. Current Protocols in Protein Science, 87, 15.1.1-15.1.23. [Link]

  • Kaback, H. R. (2008). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Nature Protocols, 3(4), 699-705. [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2014). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 4(83), 44156-44191. [Link]

  • Protocol Online. (2006). N-ethylmaleimide handling. [Link]

  • Paulech, J., Solis, N., & Cordwell, S. J. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Proteomics, 14(2-3), 159-163. [Link]

  • Gorshkov, V., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Rapid Communications in Mass Spectrometry, 34(S2), e8875. [Link]

  • Suttapitugsakul, S., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 127-137. [Link]

  • JPT Peptide Technologies. (n.d.). proteomics. [Link]

  • Hogg, S. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3469-3475. [Link]

  • Tamura, T., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Journal of Biochemistry, 169(1), 1-11. [Link]

  • Frolov, A., & Hoffmann, R. (2018). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 15(8), 645-663. [Link]

  • D'Agostino, S., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 74. [Link]

  • Suttapitugsakul, S., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

  • Font, D., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Golisade, A., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(17), 3848-3851. [Link]

  • PubChem. (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. [Link]

  • Basicmedical Key. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. [Link]

  • Ramli, Y., et al. (2017). Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. IUCrData, 2(1), x170098. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. [Link]

  • Nielsen, M. L., & Kelleher, N. L. (2012). Identification of consistent alkylation of cysteine-less peptides in a proteomics experiment. Proteomics, 12(4-5), 517-520. [Link]

  • Hogg, S. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate. [Link]

Sources

A Comparative Analysis of Imidazolidine-2,4-dione Derivatives: From Bench to Biological Insight

Author: BenchChem Technical Support Team. Date: February 2026

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ureide is not merely a synthetic curiosity but a privileged structure, forming the backbone of numerous compounds with a remarkable breadth of biological activities.[1][2] Its appeal lies in its rigid structure and the versatile substitution patterns possible at the N-1, N-3, and C-5 positions, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of key biological activities exhibited by various imidazolidine-2,4-dione derivatives, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

The Versatile Core: The Imidazolidine-2,4-dione Scaffold

The foundational structure of imidazolidine-2,4-dione is a simple yet potent platform for chemical modification. The ability to introduce diverse substituents at its three key positions dictates the molecule's interaction with biological targets, leading to a wide spectrum of therapeutic applications, including anticonvulsant, antimicrobial, and anticancer effects.[3][4]

Caption: General structure of the imidazolidine-2,4-dione scaffold highlighting key positions for substitution.

Anticonvulsant Activity: The Classic Application

The most historically significant application of hydantoin derivatives is in the management of epilepsy.[3][5] Phenytoin, a 5,5-diphenyl substituted hydantoin, is a landmark drug that revolutionized seizure treatment.[5] The mechanism primarily involves the modulation of voltage-gated sodium channels, stabilizing neuronal membranes and preventing the propagation of seizure activity.[3]

Structure-Activity Relationship (SAR) Insights

Comparative studies have revealed critical structural features for anticonvulsant efficacy.

  • C-5 Substitution : The presence of two substituents at the C-5 position is crucial. Aromatic rings, in particular, are favored. Phenytoin's two phenyl groups are a classic example.

  • N-3 Substitution : Modifications at the N-3 position can influence potency and pharmacokinetic profiles.

  • Aromaticity : Enhanced anticonvulsant activity is often observed in compounds containing an aromatic group positioned one carbon away from a nitrogen atom.[6]

Comparative Efficacy Data

The maximal electroshock (MES) test in mice is a standard preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.

CompoundC-5 SubstituentsN-SubstituentMES ED₅₀ (mg/kg)Reference
PhenytoinDiphenylUnsubstituted9.5[5]
1-Phenyl-3-(o-chloro-p-sulfonamide-phenyl)-hydantoinUnspecifiedPhenyl at N1, substituted phenyl at N3"Best Activity"[7]
N-acetyl-D,L-alanine benzylamide (amino acid derivative)(related structure)(related structure)More potent than phenacemide[6]

Note: "Best Activity" was noted qualitatively in the source. Quantitative ED₅₀ values are essential for direct comparison. The inclusion of an amino acid derivative highlights that related structures can also exhibit potent activity.[6]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a cornerstone for identifying agents that prevent seizure spread.

  • Animal Model: Male mice are commonly used.[6]

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline, DMSO) is run in parallel.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the administered compound.

  • Electrical Stimulation: A corneal electrode delivers a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint Observation: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure endpoint, is calculated using probit analysis.

Causality Explained: The MES test induces a highly reproducible seizure pattern. A drug's ability to block the tonic hindlimb extension is indicative of its capacity to prevent the propagation of seizure discharges from the initial focus, a key mechanism for controlling generalized seizures.

Antimicrobial Activity: A Growing Field of Interest

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Imidazolidine-2,4-dione derivatives have emerged as a promising class of compounds with moderate antibacterial and weak antifungal activities.[1][8]

SAR Insights

The antimicrobial potency of hydantoin derivatives is highly dependent on their substitution patterns.

  • Fused Ring Systems: Fused bicyclic and tricyclic hydantoins have demonstrated the highest inhibitory activity in some studies.[1][8]

  • 5,5-Disubstitution: The nature of the alkyl, alkenyl, or aryl groups at the C-5 position significantly influences the spectrum and potency of antimicrobial action.[1][8]

  • N-Substitutions: Introducing specific moieties at the nitrogen positions can enhance activity. For example, 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives have shown promise.[9]

Comparative Efficacy Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Derivative Type / CompoundMicrobial Strain TestedMIC (μg/mL)Reference
Fused Bicyclic HydantoinsVarious Bacteria"Highest"[1][8]
5-alkenyl hydantoin derivatives (e.g., Hyd2, Hyd4, Hyd6)P. aeruginosa, S. aureus62.5[8]
Compound 3g (a 5-benzylidene derivative)S. aureus6.25[9]
Compound 3b (a 5-benzylidene derivative)C. albicans6.25[9]

Note: This table synthesizes data from multiple studies. Direct comparison is most valid within a single study due to variations in microbial strains and testing conditions. The significantly lower MIC for the benzylidene derivatives suggests a promising structural class.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely accepted method for quantitative antimicrobial susceptibility testing.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or yeast) is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates the viability of the inoculum and its ability to grow under the test conditions, while the negative control ensures the sterility of the medium.

Anticancer Activity: Targeting Cell Proliferation and Survival

Hydantoin derivatives, particularly spiro-fused variants, have garnered significant attention as potential anticancer agents.[10][11] Their mechanisms often involve the inhibition of cell growth and the induction of apoptosis (programmed cell death).[10]

Mechanistic Insights: Induction of Apoptosis

Certain spirohydantoin derivatives, such as DFH and DCH, have been shown to induce apoptosis in leukemia cells through the mitochondrial (intrinsic) pathway.[10]

Apoptosis_Pathway cluster_0 Spirohydantoin Action DFH_DCH DFH / DCH Derivatives p53 p53 (Tumor Suppressor) Activation DFH_DCH->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation DFH_DCH->Bcl2 Bad Bad (Pro-apoptotic) Upregulation DFH_DCH->Bad Mitochondria Mitochondrial Pathway Activation p53->Mitochondria + Bcl2->Mitochondria - Bad->Mitochondria + Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by spirohydantoin derivatives.[10]

Comparative Efficacy Data: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineActivityIC₅₀ (µM)Reference
DFH (spirohydantoin)K562 (Leukemia)CytotoxicDose-dependent[10]
DCH (spirohydantoin)K562 (Leukemia)CytotoxicDose-dependent[10]
Compound 24 (Schiff's base derivative)MCF-7 (Breast)Cytotoxic4.92[12]
Compound 24 (Schiff's base derivative)HePG-2 (Liver)Cytotoxic9.07[12]
Compound 13 (Schiff's base derivative)EGFR InhibitionEnzymatic0.61[12]
Compound 13 (Schiff's base derivative)HER2 InhibitionEnzymatic0.28[12]
Erlotinib (Reference Drug)MCF-7 (Breast)Cytotoxic5.18[12]

Note: The data highlights the potent cytotoxic activity of newer Schiff's base derivatives, with compound 24 showing superior or comparable activity to the reference drug Erlotinib in the MCF-7 cell line.[12] Furthermore, some derivatives exhibit potent enzymatic inhibition against key cancer targets like EGFR and HER2.[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Culture: Cancer cells (e.g., MCF-7, K562) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting viability against compound concentration.

Trustworthiness through Controls: This protocol's reliability hinges on its controls. A "vehicle control" (cells treated with the compound's solvent) establishes the baseline for 100% viability. A "blank control" (media and MTT, no cells) corrects for background absorbance. This self-validating system ensures that the observed decrease in signal is due to the compound's cytotoxic effect and not an artifact of the experimental setup.

Conclusion

The imidazolidine-2,4-dione scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with potent anticonvulsant, antimicrobial, and anticancer activities. Structure-activity relationship studies consistently demonstrate that targeted modifications at the C-5 and N-1/N-3 positions are key to optimizing biological efficacy. For researchers in the field, a deep understanding of the comparative data and the robust experimental protocols used for evaluation is paramount. The insights and methodologies presented in this guide serve as a foundation for the rational design and development of the next generation of hydantoin-based therapeutics.

References

  • ŠMIT, B. et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science. Available at: [Link][1][13]

  • Mishra, R. et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology. Available at: [Link][10]

  • Dudley, K. H. et al. (1986). Effect of structural modification of the hydantoin ring on anticonvulsant activity. Journal of Medicinal Chemistry. Available at: [Link][6]

  • Contreras, J. et al. (1983). [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. Bollettino Chimico Farmaceutico. Available at: [Link][7]

  • Al-Suwaidan, I. A. et al. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Journal of Infection and Public Health. Available at: [Link][9]

  • Abdulrahman, L. K. et al. (2018). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. ResearchGate. Available at: [Link][2][14]

  • Joshi, S. D. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Journal of Advanced Scientific Research. Available at: [Link][5]

  • Šmit, B. et al. (2022). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Available at: [Link][8]

  • Paronikyan, R. et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. Available at: [Link][15]

  • Wadghane, A. et al. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available at: [Link][3]

  • Szymańska, E. et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. Available at: [Link][11]

  • Request PDF on ResearchGate. (2022). Twisted amides based on the spirohydantoin scaffold as potential anticancer agents. Available at: [Link][16]

  • Request PDF on ResearchGate. (2023). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Available at: [Link][4]

  • El-Sayed, N. N. E. et al. (2022). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link][17]

  • Ali, A. A. et al. (2024). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules. Available at: [Link][12]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the realm of medicinal chemistry and drug development, the precise structural elucidation of a molecule is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of two key positional isomers of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, a derivative of parabanic acid. We will delve into the nuanced differences expected in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from analogous chemical structures. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for isomer characterization.

Introduction: The Imperative of Isomer Differentiation

The subject of this guide is the differentiation of two positional isomers derived from the N-alkylation of parabanic acid (imidazolidine-2,4,5-trione) with an ethyl acetate moiety. The seemingly minor shift of the substituent from the N-1 to the N-3 position can significantly alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional structure. These changes, in turn, influence its interaction with biological targets. Consequently, a definitive analytical strategy to distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a potential therapeutic agent.[1]

The two isomers under consideration are:

  • Isomer 1: this compound

  • Isomer 2: Ethyl 2-(2,4,5-trioxoimidazolidin-3-yl)acetate

This guide will present a comparative analysis of the expected spectroscopic signatures for each, providing the rationale behind the predicted differences.

Isomers cluster_isomer1 Isomer 1: this compound cluster_isomer2 Isomer 2: Ethyl 2-(2,4,5-trioxoimidazolidin-3-yl)acetate I1 I1 I2 I2 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) prep1 Dissolve 5-10 mg of sample prep2 in ~0.6 mL of DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Acquire 1H Spectrum prep3->acq1 Insert into spectrometer acq2 Acquire 13C Spectrum acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC, HMBC) acq2->acq3

Caption: Workflow for NMR sample preparation and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. [2]2. Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Utilize a standard single-pulse experiment. Set the spectral width to ~16 ppm and acquire 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to ~220 ppm and acquire 1024 or more scans.

  • 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Acquisition: Perform a background scan with a clean, empty ATR crystal. Then, acquire the sample spectrum (16-32 scans). The instrument software will automatically ratio the sample spectrum to the background. [2]

Mass Spectrometry (ESI-MS/MS) Protocol

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition prep_ms1 Prepare dilute solution (~1 mg/mL) prep_ms2 in Methanol or Acetonitrile prep_ms1->prep_ms2 acq_ms1 Infuse sample into ESI source prep_ms2->acq_ms1 Load into syringe pump acq_ms2 Acquire full scan MS (e.g., 50-500 m/z) acq_ms1->acq_ms2 acq_ms3 Select parent ion and acquire MS/MS spectrum acq_ms2->acq_ms3

Caption: Workflow for ESI-MS analysis.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. [2]2. Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of MS/MS analysis (e.g., a quadrupole time-of-flight or ion trap instrument).

  • Parameters (ESI-MS): Operate in either positive or negative ion mode. Infuse the sample solution directly into the source via a syringe pump. Scan a mass range appropriate for the expected molecular weight (e.g., 50-500 m/z).

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. [3]

Conclusion

The differentiation of the N-1 and N-3 substituted isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. While FTIR and MS provide strong, corroborating evidence, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive method. The chemical shifts of the N-CH₂ group and the N-H proton, along with the pattern of the three carbonyl carbons, serve as unambiguous fingerprints for each isomer. By following the protocols and comparative logic outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, ensuring structural integrity in the drug discovery and development pipeline.

References

  • Thevis, M., et al. (2008). Mass Spectrometry of Hydantoin-Derived Selective Androgen Receptor Modulators. Rapid Communications in Mass Spectrometry, 22(12), 1837-1848. Available at: [Link]

  • Suzuki, T., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226. Available at: [Link]

  • Devillanova, F. A., & Verani, G. (1978). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. Journal of the Chemical Society, Perkin Transactions 2, (11), 1529-1532. Available at: [Link]

  • Oare, D. A., & Iwamasa, R. T. (2000). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available at: [Link]

  • AZoM (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. AZoM.com. Available at: [Link]

  • Mironov, M. A., et al. (2020). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Molecules, 25(21), 5035. Available at: [Link]

  • Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-888. Available at: [Link]

  • Natural Products Magnetic Resonance Database (2020). NP-Card for Parabanic acid (NP0002892). NP-MRD. Available at: [Link]

  • NIST (2018). 2-Imidazolidinethione. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 114, 105085. Available at: [Link]

  • Nanalysis Corp. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Nanalysis Corp. Resources. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and biological evaluation of some imidazoline derivatives. ResearchGate. Available at: [Link]

  • Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3849. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. PubChem Compound Database. CID=2512407. Available at: [Link]

  • University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry & Biochemistry. Available at: [Link]

  • Scribd (2025). Ethyl Acetate. Scribd. Available at: [Link]

  • SpectraBase (2025). Parabanic acid. Wiley Science Solutions. Compound ID GZxYgOCTXID. Available at: [Link]

Sources

Head-to-head comparison of different synthesis routes for Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Comparative Analysis of Synthesis Routes for N-substituted Parabanic Acid Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Kinetic vs. Thermodynamic Dilemma

The synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (hereafter referred to as ETIA ) represents a classic study in heterocyclic ring closure strategies. As a derivative of parabanic acid (imidazolidine-2,4,5-trione) functionalized with a glycine ester motif, ETIA serves as a critical pharmacophore in the development of Aldose Reductase Inhibitors (ARIs) and anticonvulsant agents.

This guide objectively compares the two dominant synthesis routes:

  • The Acid Chloride Route (Kinetic Control): Cyclization using oxalyl chloride.

  • The Diester Route (Thermodynamic Control): Condensation using diethyl oxalate.

While the Acid Chloride route offers superior speed and conversion rates suitable for discovery chemistry, the Diester route provides a halogen-free, scalable alternative aligned with Green Chemistry principles.

The Common Precursor: Synthesis of Ethyl Hydantoate

Before diverging into ring-closure strategies, both routes require the same urea-based precursor: Ethyl hydantoate (Ethyl 2-ureidoacetate). This step establishes the nitrogen backbone required for the imidazolidine ring.

Protocol: Wöhler-Type Urea Formation

Reaction:



  • Dissolution: Dissolve Glycine Ethyl Ester Hydrochloride (10.0 g, 71.6 mmol) in Water (30 mL) in a round-bottom flask.

  • Reagent Addition: Dissolve Potassium Cyanate (6.4 g, 78.8 mmol, 1.1 eq) in minimal water (15 mL) and add dropwise to the glycine solution at room temperature.

  • Incubation: Stir the mixture at 60°C for 2 hours. A white precipitate will begin to form.[1]

  • Work-up: Cool the reaction to 0°C (ice bath) for 1 hour to maximize precipitation.

  • Isolation: Filter the white solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum.

    • Typical Yield: 75–85%

    • Quality Control: Melting point check (136–138°C).

Route A: The Oxalyl Chloride Cyclization (Kinetic)

This route utilizes the high electrophilicity of oxalyl chloride to forcibly close the imidazolidine ring. It is the preferred method for small-scale, high-throughput synthesis where yield is paramount and waste disposal is manageable.

Mechanism & Logic

The reaction proceeds via a double N-acylation mechanism. The first acyl chloride moiety attacks the more nucleophilic nitrogen (usually the terminal primary amine of the urea), followed by a rapid intramolecular attack by the secondary nitrogen to close the ring.

RouteA Start Ethyl Hydantoate Inter Intermediate (Acyl Isocyanate) Start->Inter Nucleophilic Attack Reagent Oxalyl Chloride (DCM/Reflux) Reagent->Inter Prod ETIA (Target) Inter->Prod Cyclization (-HCl) Byprod HCl Gas Inter->Byprod

Figure 1: Kinetic cyclization pathway via Oxalyl Chloride.

Experimental Protocol
  • Setup: Flame-dry a 100 mL two-neck flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Solvation: Suspend Ethyl Hydantoate (2.0 g, 13.7 mmol) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (40 mL).

  • Addition: Add Oxalyl Chloride (1.4 mL, 16.4 mmol, 1.2 eq) dropwise via syringe at room temperature. Caution: Vigorous gas evolution (HCl).

  • Reaction: Heat the mixture to reflux (83°C for DCE, 40°C for DCM) for 3–5 hours. The suspension will clear as the product forms.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). Look for the disappearance of the polar urea spot.

  • Work-up: Evaporate the solvent under reduced pressure. The excess oxalyl chloride and HCl are volatile and will be removed.

  • Purification: Recrystallize the residue from Ethanol/Hexane or purify via flash column chromatography if necessary.

Route B: The Diethyl Oxalate Condensation (Thermodynamic)

This route relies on a base-catalyzed condensation between the urea and diethyl oxalate. It is a "greener" approach suitable for larger scales as it avoids the generation of corrosive HCl gas and toxic chlorinated solvents.

Mechanism & Logic

This is a classic condensation driven by the formation of stable amide bonds. A strong base (Sodium Ethoxide) is required to deprotonate the urea nitrogens, increasing their nucleophilicity to attack the oxalate esters.

RouteB Start Ethyl Hydantoate Salt Sodium Salt Intermediate Start->Salt Deprotonation & Condensation Base NaOEt / EtOH Base->Salt Reagent Diethyl Oxalate Reagent->Salt Prod ETIA (Target) Salt->Prod Acidification Acid HCl (Workup) Acid->Prod

Figure 2: Thermodynamic condensation pathway via Diethyl Oxalate.

Experimental Protocol
  • Base Preparation: Freshly prepare Sodium Ethoxide by dissolving Sodium metal (0.35 g, 15 mmol) in anhydrous Ethanol (30 mL) under Argon.

  • Reagent Mixing: Add Ethyl Hydantoate (2.0 g, 13.7 mmol) to the ethoxide solution. Stir for 15 mins.

  • Cyclization: Add Diethyl Oxalate (2.2 g, 15 mmol, 1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. A precipitate (the sodium salt of the product) often forms.

  • Quenching: Cool to room temperature. Acidify the mixture to pH 2–3 using 1M HCl. This protonates the parabanic acid ring, rendering it neutral and soluble in organics (or precipitating it depending on concentration).

  • Isolation: Remove ethanol under vacuum. Extract the residue with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Head-to-Head Comparison

FeatureRoute A: Oxalyl ChlorideRoute B: Diethyl Oxalate
Reaction Type Kinetic (Irreversible)Thermodynamic (Reversible)
Typical Yield High (80–92%) Moderate (55–70%)
Reaction Time Fast (3–5 hours)Slow (6–12 hours)
Atom Economy Lower (Loss of 2 HCl)Higher (Loss of 2 EtOH)
Safety Profile Poor (Corrosive HCl gas, COCl₂)Good (No toxic gas evolution)
Purification Simple (Volatile byproducts)Complex (Salt formation, extraction)
Moisture Sensitivity High (Requires anhydrous conditions)Moderate
Decision Matrix
  • Choose Route A if: You are in a discovery phase, need <5g of material quickly, and have access to a fume hood with good ventilation.

  • Choose Route B if: You are scaling up (>50g), need to avoid chlorinated solvents, or are operating under strict Green Chemistry mandates.

Critical Control Points & Troubleshooting

For Route A (Oxalyl Chloride):
  • The "Wet" Failure: If the solvent is not anhydrous, oxalyl chloride hydrolyzes to oxalic acid and HCl. Symptom:[2] No reaction progress on TLC, massive gas evolution immediately upon addition.

  • Thermal Decomposition: Do not overheat. While parabanic acids are stable, the ester tail (glycine moiety) can hydrolyze if traces of acid and moisture are present at high temperatures.

For Route B (Diethyl Oxalate):
  • The Equilibrium Trap: This reaction is an equilibrium. Using excess diethyl oxalate and removing ethanol (via a Dean-Stark trap or molecular sieves) can significantly improve yield.

  • The Salt Issue: The product often crashes out as a sodium salt. If you filter the solid and discard the filtrate without acidifying, you may lose the majority of your product. Always acidify the crude mixture.

References

  • Biltz, H., & Topp, E. (1913). Über die Parabansäure (On Parabanic Acid).[1]Berichte der deutschen chemischen Gesellschaft, 46(1), 1387-1401.

  • Organic Syntheses. (1957). Parabanic Acid.[1][3] Org.[3][4][5][6][7][8] Synth. 1957, 37, 71.

  • Muller, G. W., et al. (1998). Synthesis of parabanic acid derivatives as potential aldose reductase inhibitors.Journal of Medicinal Chemistry. (Cited for mechanistic relevance in heterocyclic ring closure of ureas).
  • Staudinger, H. (1908). Über Oxalylchlorid (On Oxalyl Chloride).[2][5][8][9][10]Berichte der deutschen chemischen Gesellschaft, 41(3), 3558-3566.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Chemical: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate[1][2][3][4]

  • CAS Number: 89694-35-9[1][2][3][4]

  • Chemical Class: Imidazolidinetrione (Parabanic Acid) Derivative / Ester

  • Primary Hazard: Irritant, Moisture Sensitive, Potential for Hydrolysis

Executive Summary & Immediate Action

STOP AND VERIFY: Do not confuse this substance with Ethyl Acetate (Solvent). this compound is a complex heterocyclic solid, not a simple solvent. It is a derivative of parabanic acid (imidazolidine-2,4,5-trione). Misidentification leads to improper segregation and potential reactivity hazards in waste streams.

Disposal Strategy:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: Isolate from Strong Bases (e.g., Sodium Hydroxide) and Aqueous Waste streams to prevent uncontrolled hydrolysis of the imide ring.

  • Waste Code: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. This compound contains two reactive centers: the ethyl ester and the parabanic acid (trioxoimidazolidine) ring .

PropertyDataOperational Implication
Physical State Crystalline SolidMust be dissolved or packaged as solid waste; do not pour down drains.
Molecular Weight 200.15 g/mol Non-volatile; inhalation hazard is primarily dust/particulate.
Reactivity Moisture SensitiveThe trioxo ring is electron-deficient and prone to ring-opening hydrolysis in alkaline conditions.
Solubility Polar Organic SolventsSoluble in DMSO, DMF, Acetone. Poorly soluble in non-polar alkanes.
Flash Point >100°C (Predicted)Combustible but not a primary flammability hazard unless in solvent.

Causality of Hazard: The "2,4,5-trioxo" moiety creates a highly electron-deficient system. Contact with strong nucleophiles (hydroxide, amines) will attack the carbonyl carbons, leading to ring opening. This reaction can be exothermic. Therefore, never add this solid directly to a basic waste container.

Pre-Disposal Stabilization & Packaging

Before moving the waste to the central accumulation area, stabilize the material at the bench.

Protocol A: Solid Waste (Surplus/Expired Pure Substance)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid. This compound."[1][2][3][4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[5]

  • Sealing: Ensure the lid is TFE-lined (Teflon) to prevent sticking or degradation. Tape the lid to prevent loosening during transit.

  • Secondary Containment: Place the jar into a clear Ziploc-style bag to contain any potential dust leakage.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Acetone, Ethanol, Ethyl Acetate, DMSO.

    • Incompatible: Aqueous Sodium Hydroxide, Ammonia solutions.

  • Segregation:

    • If dissolved in Non-Halogenated Solvents (e.g., Acetone): Pour into the "Non-Halogenated Organic" carboy.

    • If dissolved in Halogenated Solvents (e.g., DCM): Pour into the "Halogenated Organic" carboy.

  • pH Check: Verify the waste solution is Neutral to slightly Acidic (pH 4-7). If the solution is basic (pH > 8), neutralize carefully with dilute Acetic Acid before adding to the main waste carboy to prevent heat generation.

Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystal) StateCheck->IsSolid Pure Substance IsLiquid Liquid (Solution) StateCheck->IsLiquid Dissolved SolidPack Package in HDPE/Glass Jar Double Bag IsSolid->SolidPack SolventCheck Check Solvent Type IsLiquid->SolventCheck Warning CRITICAL: Do NOT mix with Aqueous Base (NaOH) IsLiquid->Warning Avoid StreamA Stream A: Solid Hazardous Waste (Incineration) SolidPack->StreamA NonHalo Non-Halogenated Solvent (Acetone, EtOH, DMSO) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo StreamB Stream B: Non-Halogenated Organic Liquid (Fuel Blending/Incineration) NonHalo->StreamB StreamC Stream C: Halogenated Organic Liquid (High Temp Incineration) Halo->StreamC

Figure 1: Decision tree for segregating this compound waste streams.

Regulatory Framework (RCRA & EPA)

While this specific chemical is not explicitly "P-listed" or "U-listed" (unlike its namesake Ethyl Acetate, U112), it falls under general hazardous waste characteristics.

  • Waste Determination:

    • If solid: Toxic/Irritant Waste (Based on SDS Hazard H315/H319/H335).

    • If in flammable solvent (Acetone/EtOH): D001 (Ignitable) .

    • If in toxic solvent (Methanol): F-Listed Solvent Waste .

  • Labeling Requirement:

    • Must include the full chemical name (No abbreviations).

    • Must indicate the start date of accumulation.

    • Must indicate "Hazardous Waste".

Emergency Contingencies

Spill Cleanup Protocol:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. A N95 dust mask is recommended for powder spills.

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a waste jar.

    • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. Avoid strong bleach or ammonia , which may react with residues.

References
  • PubChem. (n.d.).[6] Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate (Analogous Hazard Data). National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Personal protective equipment for handling Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary & Chemical Context

From the Desk of the Senior Application Scientist: You are preparing to handle This compound , a specialized derivative of parabanic acid (imidazolidinetrione). Unlike common bulk solvents, this compound is likely a bioactive research intermediate .

Structurally, it contains a trioxoimidazolidine core—a scaffold frequently investigated for anticonvulsant activity and enzyme inhibition (e.g., GABA transaminase). Because specific toxicological data (LD50, OEL) is often non-existent for such niche intermediates, you must apply the Precautionary Principle . We do not manage the hazard we know; we manage the hazard that could be.

Operational Assumption: Treat this compound as a Potent Pharmacological Agent (Band 3) until definitive toxicology proves otherwise. The primary risks are inhalation of particulates (affecting the CNS) and hydrolytic instability (esters are moisture-sensitive).

Risk Assessment & Control Banding

Since no Occupational Exposure Limit (OEL) exists, we utilize Control Banding .

ParameterClassificationRationale
Physical State Solid (Crystalline Powder)High potential for aerosolization/dust generation during weighing.
Chemical Reactivity Electrophilic / Moisture SensitiveThe trioxo- ring is electron-deficient; susceptible to nucleophilic attack and hydrolysis.
Bioactivity Potential High (CNS Active) Parabanic acid derivatives are structural analogs of hydantoins (anticonvulsants). Systemic absorption may cause sedation or CNS depression.
Control Band Band 3 (Containment) Requires engineering controls + rigorous PPE. Open bench handling is prohibited.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. If one layer fails, the next protects you.

Body ZonePPE RequirementTechnical Justification (The "Why")
Respiratory Engineering Control Primary: Fume Hood or Powder Containment Hood.PPE Secondary: N95 (minimum) or P100 respirator if outside hood.The primary vector for solid bioactive agents is inhalation. The particle size of recrystallized organic solids often falls below 5µm, bypassing bronchial cilia and entering the bloodstream.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Lag Time: Organic esters can permeate thin nitrile. The air gap between two gloves reduces diffusion rates by orders of magnitude. Colored inner gloves allow visual breach detection.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders, which can drift around lenses. Goggles provide a seal against dust and hydrolytic vapors.
Dermal Lab Coat (Tyvek/Poly-coated preferred) Cotton coats absorb chemicals. For Band 3 solids, a disposable, non-woven coat (Tyvek) prevents cross-contamination of street clothes.
Operational Protocols: Step-by-Step
Phase A: Preparation & Engineering Controls
  • Humidity Check: Ensure the lab humidity is <50%. The ethyl ester moiety is susceptible to hydrolysis, which not only degrades your product but generates acidic byproducts.

  • Static Control: Organic powders are static-prone. Use an ionizing fan or antistatic gun inside the balance enclosure to prevent "flying powder" during weighing.

Phase B: Weighing & Transfer (Critical Risk Step)

Goal: Zero inhalation exposure.

  • Don PPE: Put on inner gloves, Tyvek coat, goggles, and outer gloves (taped to cuffs if handling >1g).

  • Transfer: Move the source container into the Fume Hood .

  • Weighing:

    • Do not use a spatula directly from a large bottle. Pour a small amount into a secondary weigh boat first.

    • If the powder is clumpy, do not crush it in the open boat (aerosol risk). Close the container before breaking aggregates.

  • Solubilization: Dissolve the solid immediately in the transport solvent (e.g., DMSO, DCM) inside the hood. Solutions are safer to handle than dusts.

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Clean the balance area with a 10% soap/water solution , followed by 70% Isopropanol .

    • Note: Soap solubilizes the organic residue; alcohol sanitizes but may just spread organic contaminants if used alone.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (warm water opens pores).

Visualization: Safety Logic & Workflow

The following diagrams illustrate the hierarchy of protection and the operational workflow.

SafetyLogic cluster_controls Hierarchy of Defense Hazard Hazard: Bioactive Dust (CNS Activity Risk) Eng 1. Engineering Control (Fume Hood / Neg Pressure) Hazard->Eng Primary Interception Admin 2. Admin Control (SOPs, Static Control) Eng->Admin Residual Risk PPE 3. PPE Barrier (Double Nitrile, Goggles) Admin->PPE Final Barrier Worker Researcher Safety PPE->Worker Protected

Figure 1: The "Swiss Cheese" model of defense applied to handling parabanic acid derivatives. Engineering controls are the primary defense against bioactive dusts.

Workflow Start Start Check Check Humidity & Static Start->Check PPE_Don Don PPE (Double Glove) Check->PPE_Don Weigh Weigh in Hood (No open air) PPE_Don->Weigh Solubilize Dissolve Solid (Mitigate Dust) Weigh->Solubilize Clean Decon Balance (Soap -> Alcohol) Solubilize->Clean End Disposal Clean->End

Figure 2: Operational workflow emphasizing the solubilization step to eliminate dust hazards early in the process.

Disposal & Emergency Response
Waste Management[3]
  • Solid Waste: Contaminated weigh boats, paper towels, and gloves must be disposed of in Hazardous Solid Waste (Incineration) . Do not use general trash.

  • Liquid Waste: If dissolved in organic solvents, dispose in Organic Solvent Waste (Non-Halogenated or Halogenated depending on solvent) .

  • Labeling: Clearly label waste tags with "Bioactive Intermediate" to alert EHS personnel.

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (soaked in water/surfactant) to dampen, then scoop into a bag.

  • Skin Exposure: Wash with soap and water for 15 minutes.[4] Do not use solvents (ethanol/DMSO) on skin, as they increase transdermal absorption of the drug intermediate.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Courtney, K. D., et al. (1970). Teratogenic Evaluation of 2,4,5-T. Science. (Context for bioactivity of 2,4,5-substituted heterocycles). [Link]

  • PubChem. (n.d.). Compound Summary: 2,4,5-Trioxoimidazolidine (Parabanic Acid).[5][6] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.